Pentafluorobenzonitrile
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,3,4,5,6-pentafluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWJGZQOGXGSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061126 | |
| Record name | Pentafluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773-82-0 | |
| Record name | Pentafluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluorobenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 2,3,4,5,6-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentafluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAFLUOROBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68CN7ME67X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pentafluorobenzonitrile (CAS 773-82-0): A Comprehensive Technical Guide for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of a Perfluorinated Building Block
Pentafluorobenzonitrile (PFBN), with CAS registry number 773-82-0, is a highly versatile fluorinated aromatic compound that has become an indispensable tool in modern organic synthesis.[1][2] Its structure, a benzene ring fully substituted with five fluorine atoms and a nitrile group, imparts a unique combination of chemical stability, reactivity, and electronic properties.[1][3] The strong electron-withdrawing nature of the fluorine atoms and the nitrile group renders the aromatic ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] This inherent reactivity, coupled with the metabolic stability often conferred by fluorine atoms, makes PFBN a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and fluorinated polymers.[1][6][7] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1][3] Its high degree of fluorination significantly influences its physical properties, such as its boiling point, density, and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 773-82-0 | [3][8] |
| Molecular Formula | C₇F₅N | [3][8] |
| Molecular Weight | 193.07 g/mol | [1][8] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 162-164 °C | [1] |
| Melting Point | 2.4 °C | [1] |
| Density | 1.532 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.442 | [1] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [5] |
| Solubility | Insoluble in water | [9] |
The spectroscopic signature of this compound is well-defined and serves as a crucial tool for its identification and characterization. Key spectroscopic data are summarized below.
Spectroscopic Data:
-
¹⁹F NMR: The ¹⁹F NMR spectrum is characteristic of a pentafluorophenyl group and provides definitive structural confirmation.
-
¹³C NMR: The ¹³C NMR spectrum shows distinct signals for the seven carbon atoms, with the chemical shifts influenced by the attached fluorine atoms and the nitrile group.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically around 2240 cm⁻¹. Other characteristic peaks arise from the C-F and aromatic C=C stretching vibrations.[8][10]
-
Mass Spectrometry (MS): The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 193.[8][11]
Synthesis of this compound
The most common and economically viable industrial synthesis of this compound involves the halogen exchange (HALEX) reaction of pentachlorobenzonitrile with a fluoride salt, typically potassium fluoride (KF).[7][12] This reaction is usually carried out at high temperatures in a polar aprotic solvent or, in some processes, without a solvent.[12]
Figure 1: General scheme for the synthesis of this compound via halogen exchange.
Experimental Protocol: Synthesis of this compound from Pentachlorobenzonitrile [7][12]
-
Reactant Preparation: In a suitable high-pressure reactor equipped with a mechanical stirrer and a condenser, add pentachlorobenzonitrile, a high-boiling point solvent (such as sulfolane or benzonitrile), and a dehydrating agent.
-
Azeotropic Dehydration: Heat the mixture to reflux to remove any residual water azeotropically.
-
Fluorination: After cooling, add spray-dried potassium fluoride and a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to the reactor.
-
Reaction: Heat the reaction mixture to a temperature between 170 °C and 230 °C and maintain it for several hours with vigorous stirring.[7] The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove the inorganic salts (KCl and unreacted KF).
-
Purification: The filtrate is then subjected to fractional distillation under vacuum to isolate the pure this compound product. The product is typically obtained as a fraction boiling at 66-74 °C under 30 mmHg vacuum.[7]
Chemical Reactivity: The Dominance of Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the pentafluorophenyl ring makes it exceptionally reactive towards nucleophiles. The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced by a nucleophile.[4]
Due to the strong activating effect of the nitrile group, the fluorine atom at the para (C-4) position is the most susceptible to nucleophilic attack.[4] This high regioselectivity is a key feature that makes PFBN a valuable synthetic intermediate.
Figure 2: General mechanism of the SNAr reaction of this compound.
A wide variety of nucleophiles can be employed in SNAr reactions with this compound, including:
-
O-Nucleophiles: Alkoxides, phenoxides, and hydroxides.[4]
-
N-Nucleophiles: Ammonia, primary and secondary amines, and anilines.[4]
-
S-Nucleophiles: Thiolates.
-
C-Nucleophiles: Carbanions and organometallic reagents.[4]
Experimental Protocol: A Typical SNAr Reaction with an Amine
This protocol describes the synthesis of a 4-amino-2,3,5,6-tetrafluorobenzonitrile derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Nucleophile: Add the amine (1 to 1.2 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents) to the solution. The base is used to neutralize the HF that is formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Development and Materials Science
The unique properties of this compound make it a valuable building block in several high-tech industries.
Pharmaceutical and Agrochemical Synthesis
The introduction of a fluorinated aromatic ring can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.[1] The fluorine atoms can block metabolic pathways and improve the lipophilicity of the molecule, leading to better cell membrane permeability.[1] PFBN is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. For instance, it is a precursor in the synthesis of the antibiotic Moxifloxacin and the agricultural chemical Fenfluthrin.[7][13]
Liquid Crystals and Advanced Materials
This compound is used in the synthesis of liquid crystal materials for display technologies.[1][6] The high polarity and unique electronic properties of the pentafluorophenyl group contribute to the desired mesomorphic and electro-optical properties of liquid crystals.[1] Furthermore, PFBN is a monomer used in the production of high-performance fluorinated polymers, such as poly(ether nitrile)s.[14][15] These polymers exhibit excellent thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in the electronics and aerospace industries.[2][15]
Safety and Handling
This compound is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[16][17] It can cause skin and eye irritation.[16] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16] Incompatible materials include strong oxidizing agents.[16]
Conclusion
This compound is a cornerstone of modern fluorine chemistry, offering a unique combination of reactivity and stability. Its predictable regioselectivity in nucleophilic aromatic substitution reactions makes it an invaluable tool for the synthesis of complex molecules with tailored properties. For researchers and professionals in drug development and materials science, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for leveraging its full potential in creating innovative and high-performance products.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 773-82-0: this compound | CymitQuimica [cymitquimica.com]
- 4. Polyfluoroarenes. Part XVII. Some reactions of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents [patents.google.com]
- 8. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Benzonitrile, pentafluoro- [webbook.nist.gov]
- 11. Benzonitrile, pentafluoro- [webbook.nist.gov]
- 12. JPS60184057A - Preparation of this compound - Google Patents [patents.google.com]
- 13. Pentafluorobenzonitrile [midas-pharma.com]
- 14. 2,3,4,5,6-五氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.ie [fishersci.ie]
A Senior Application Scientist's Guide to Pentafluorobenzonitrile: Properties, Synthesis, and Applications
Introduction
Pentafluorobenzonitrile (PFBN), a prominent member of the fluorinated aromatic compound family, stands as a cornerstone in modern synthetic chemistry. Characterized by a benzene ring fully substituted with five fluorine atoms and a nitrile functional group, this compound exhibits a unique confluence of chemical stability and controlled reactivity.[1][2][3] Its molecular formula is C₇F₅N, and it has a molecular weight of approximately 193.07 g/mol .[1][4][5] The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the aromatic ring, making PFBN an indispensable building block and a versatile intermediate.[1][6] This guide provides an in-depth exploration of its physicochemical properties, a validated synthesis protocol, its critical applications in high-value industries, and essential safety protocols, tailored for researchers and professionals in drug development and material science.
Physicochemical and Spectroscopic Data
The utility of this compound in precision synthesis is underpinned by its distinct physical properties. These characteristics dictate its handling, reaction conditions, and purification methods. A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇F₅N | [1][4][6] |
| Molecular Weight | 193.07 g/mol | [1][4][7] |
| CAS Number | 773-82-0 | [1][4][6] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 1.532 g/mL at 25 °C | [1][8] |
| Boiling Point | 162-164 °C | [1][6] |
| Melting Point | 2.4 °C | [1][7] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [1] |
| Refractive Index (n20/D) | 1.442 | [1] |
| Purity (Typical) | ≥ 99% (GC) | [1][6] |
Molecular Structure and Reactivity Profile
The chemical behavior of this compound is a direct consequence of its unique molecular architecture. The five highly electronegative fluorine atoms create a significantly electron-deficient (π-deficient) aromatic system. This electronic polarization is the primary driver of its characteristic reactivity.
Caption: Molecular structure of this compound.
Causality of Reactivity: The profound electron-withdrawing effect of the perfluorinated ring activates it towards Nucleophilic Aromatic Substitution (SₙAr) reactions. This is the cornerstone of PFBN's utility. Unlike electron-rich benzene, which undergoes electrophilic substitution, the electron-poor nature of PFBN makes it an excellent substrate for attack by nucleophiles. The substitution typically occurs at the para position (C4, opposite the nitrile group) due to the combined activating and directing effects of the fluorine and nitrile substituents. This predictable regioselectivity is a significant advantage in complex molecular synthesis.
Validated Synthesis Protocol: Halogen Exchange (Halex) Reaction
The most economically viable and industrially scalable method for producing this compound is the halogen exchange (Halex) reaction, starting from Pentachlorobenzonitrile.[9][10] This process involves the substitution of chlorine atoms with fluorine atoms using an anhydrous fluoride salt at elevated temperatures.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Preparation and Charging: A high-temperature, mechanically stirred reactor equipped with a condenser for azeotropic dehydration is rendered inert with nitrogen gas. Pentachlorobenzonitrile, a suitable high-boiling polar aprotic solvent (e.g., sulfolane), and a dehydrating agent are charged into the vessel.[10]
-
Azeotropic Dehydration: The mixture is heated to remove residual water via azeotropic distillation. This step is critical as water can significantly reduce the efficacy of the fluoride salt.
-
Fluorinating Agent Addition: Anhydrous potassium fluoride (KF) is added to the dried mixture. In some advanced protocols, a phase-transfer catalyst may be introduced to enhance the reaction rate.[10]
-
Halogen Exchange Reaction: The reaction mixture is heated to a temperature range of 170-230 °C under an inert atmosphere.[10] The reaction proceeds for several hours, during which the chlorine atoms are progressively replaced by fluorine. The progress can be monitored by Gas Chromatography (GC).
-
Workup and Salt Removal: Upon completion, the reactor is cooled. The resulting slurry contains the product, solvent, and precipitated salts (primarily KCl and unreacted KF). The salts are removed by filtration.[9][10]
-
Purification: The filtrate, containing this compound and the high-boiling solvent, is transferred to a distillation apparatus. The final product is purified via vacuum distillation to achieve a purity of ≥99%.[10]
This self-validating protocol ensures high yield and purity by systematically removing water before the reaction and efficiently separating the product from inorganic salts and solvent after the reaction.
Core Applications in Drug Development and Material Science
The unique properties endowed by the pentafluorophenyl moiety make PFBN a valuable precursor in several advanced fields.
-
Pharmaceutical and Agrochemical Synthesis: Fluorinated compounds often exhibit enhanced metabolic stability, increased bioavailability, and improved binding affinity.[1][2] PFBN is a key intermediate in the synthesis of:
-
Quinolone Antibiotics: It is used in the synthesis of drugs like Sparfloxacin.[10]
-
Advanced Agrochemicals: It serves as a building block for potent pesticides and herbicides, where the fluorinated structure enhances efficacy and environmental resistance.[1][2][10]
-
Bioactive Molecules: It was used to synthesize pentafluorophenyl analogs of neurotransmitters like noradrenaline and adrenaline for pharmacological studies.
-
-
Material Science: The thermal stability and unique electronic properties of PFBN are leveraged in the creation of high-performance materials.[6]
-
Liquid Crystals: It is a precursor for liquid crystal materials used in high-performance displays and optical devices.[1][2] The polarity of the C-F bonds contributes to the necessary alignment properties.[1]
-
Fluorinated Polymers: PFBN is used to synthesize novel fluorinated poly(ether nitrile)s, which possess exceptional thermal stability and chemical resistance, making them suitable for demanding electronic and aerospace applications.
-
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
-
Primary Hazards:
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
-
Disposal:
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation. Its defined molecular formula (C₇F₅N) and molecular weight (193.07 g/mol ) are the starting points for understanding its profound utility. The strategic placement of five fluorine atoms creates a platform for predictable and efficient SₙAr chemistry, allowing for the construction of complex, high-value molecules. For professionals in drug discovery, agrochemical development, and material science, a thorough understanding of PFBN's properties, synthesis, and handling is paramount to harnessing its full potential in creating next-generation products.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 773-82-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [qi-chem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 773-82-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. JPS60184057A - Preparation of this compound - Google Patents [patents.google.com]
- 10. CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents [patents.google.com]
- 11. fishersci.ie [fishersci.ie]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Physical Properties of Pentafluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorobenzonitrile (C₇F₅N) is a highly versatile fluorinated aromatic compound that has garnered significant attention across various scientific disciplines, particularly in pharmaceutical and agrochemical synthesis, as well as materials science.[1] Its unique molecular structure, characterized by a benzene ring fully substituted with five fluorine atoms and a nitrile functional group, imparts exceptional chemical stability and reactivity.[2][3] The strong electron-withdrawing nature of the fluorine atoms significantly influences the molecule's physical and chemical properties, making it a valuable building block for the synthesis of complex fluorinated molecules.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and detailed experimental protocols for their determination, thereby serving as a vital resource for professionals in research and development.
Core Physical Properties
The distinct physical characteristics of this compound are fundamental to its handling, application, and the design of synthetic routes. These properties are summarized in the table below, followed by a more detailed discussion of each.
| Property | Value | Source(s) |
| Molecular Formula | C₇F₅N | [1][2][4] |
| Molecular Weight | 193.07 g/mol | [2][4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Density | 1.532 g/mL at 25 °C | [2][4][5][6] |
| Boiling Point | 162-164 °C | [2][4][6] |
| Melting Point | 2.4 °C | [2][4][7][8] |
| Refractive Index (n²⁰/D) | 1.442 | [2][4][6] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [6][9] |
| Solubility | Low solubility in water; soluble in many organic solvents. | [10][11] |
| Vapor Pressure | Data not readily available |
Molecular Structure and Weight
This compound's structure, with a pentasubstituted aromatic ring, is key to its properties. The molecular formula is C₇F₅N, and its calculated molecular weight is approximately 193.07 g/mol .[2][4][5]
Caption: 2D structure of this compound.
Density
The density of this compound is consistently reported as 1.532 g/mL at 25 °C.[2][4][5][6] This relatively high density is a direct consequence of the presence of five heavy fluorine atoms on the benzene ring.
Boiling and Melting Points
This compound is a liquid at room temperature with a boiling point in the range of 162-164 °C.[2][4][6] Its melting point is 2.4 °C, indicating a narrow liquid range at ambient pressures.[2][4][7][8]
Refractive Index
The refractive index, a measure of how light propagates through a substance, is a useful parameter for identification and purity assessment. For this compound, the refractive index (n²⁰/D) is 1.442.[2][4][6]
Solubility Profile
Vapor Pressure
Detailed vapor pressure data for this compound at various temperatures is not extensively published in readily accessible literature. This property is crucial for applications involving distillation, sublimation, and for safety assessments related to inhalation exposure.
Spectral Properties
The spectral data of this compound are indispensable for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the absence of protons on the aromatic ring, the ¹H NMR spectrum of pure this compound is expected to be silent in the aromatic region. Any observed signals would likely be from impurities or a reference standard.
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. The spectrum will show distinct signals for the five fluorine-bearing aromatic carbons and the nitrile carbon. The carbon signals will exhibit complex splitting patterns due to coupling with the fluorine atoms.
-
¹⁹F NMR: ¹⁹F NMR is a powerful technique for characterizing fluorinated compounds.[13] The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with characteristic chemical shifts and coupling constants. A published spectrum shows signals at approximately -141.75 ppm (para-F), -131.5 ppm (meta-F), and -150.42 ppm (ortho-F).[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. Key expected absorptions include:
-
C≡N stretch: A sharp, strong absorption band around 2230-2240 cm⁻¹.
-
C-F stretches: Strong absorption bands in the region of 1000-1400 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 193. The fragmentation pattern will be influenced by the stable perfluorinated aromatic ring.[8]
Experimental Protocols for Physical Property Determination
The following protocols are standardized methods that can be adapted for the determination of the physical properties of this compound in a laboratory setting.
Workflow for Physical Property Determination
Caption: Experimental workflow for physical property determination.
Determination of Boiling Point (Capillary Method)
Objective: To accurately determine the boiling point of this compound.
Materials:
-
Thiele tube or oil bath
-
High-temperature thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
This compound sample
-
Heating mantle or Bunsen burner
-
Stand and clamps
Procedure:
-
Fill the Thiele tube or oil bath with a suitable high-boiling liquid (e.g., silicone oil).
-
Add a small amount (1-2 mL) of this compound to the small test tube.
-
Place the capillary tube (sealed end up) into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly into the oil bath, making sure the oil level is above the sample level but below the opening of the test tube.
-
Gently heat the side arm of the Thiele tube or the oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5][14][15] Record this temperature.
-
Repeat the measurement two more times for accuracy.
Measurement of Refractive Index (Abbe Refractometer)
Objective: To measure the refractive index of this compound.
Materials:
-
Abbe refractometer
-
This compound sample
-
Dropper or pipette
-
Lens paper
-
Ethanol or acetone for cleaning
-
Constant temperature water bath (optional, for high precision)
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry. Clean with ethanol or acetone and lens paper if necessary.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of the this compound sample onto the lower prism.
-
Close the prisms firmly.
-
Adjust the light source and mirror to get optimal illumination of the crosshairs in the eyepiece.
-
Turn the coarse and fine adjustment knobs until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.
-
If a colored band is visible, adjust the dispersion compensator to remove the color and sharpen the boundary.
-
Read the refractive index value from the scale.[16][17][18][19][20]
-
Record the temperature at which the measurement was taken.
-
Clean the prisms thoroughly after the measurement.
Determination of Solubility
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.
Materials:
-
Small test tubes or vials
-
This compound sample
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)
-
Vortex mixer or shaker
-
Analytical balance
Qualitative Procedure:
-
Add a small, known amount (e.g., 10 mg) of this compound to a test tube.
-
Add the solvent dropwise while vortexing or shaking.
-
Observe if the solute dissolves completely.
-
Categorize the solubility as soluble, sparingly soluble, or insoluble based on the amount of solvent required.[1][6]
Quantitative Procedure (Gravimetric Method):
-
Prepare a saturated solution of this compound in the desired solvent by adding an excess of the solute to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pipette.
-
Transfer the aliquot to a pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
-
Once the solvent has completely evaporated, weigh the evaporating dish containing the solute residue.
-
The mass of the dissolved solute can be determined by the difference in weight.
-
Calculate the solubility in terms of g/100 mL or other appropriate units.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[6][21] It is harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[6][9]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[4][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable fluorinated building block with a unique set of physical properties that are critical to its application in research and industry. This guide has provided a comprehensive overview of these properties, including tabulated data, spectral characteristics, and detailed experimental protocols for their determination. A thorough understanding of these fundamental physical parameters is essential for the safe and effective use of this compound in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. phillysim.org [phillysim.org]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. CAS 773-82-0: this compound | CymitQuimica [cymitquimica.com]
- 11. Benzonitrile, pentafluoro- [webbook.nist.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. Video: Boiling Points - Procedure [jove.com]
- 16. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 17. gvda-instrument.com [gvda-instrument.com]
- 18. youtube.com [youtube.com]
- 19. blog.hannainst.com [blog.hannainst.com]
- 20. mt.com [mt.com]
- 21. 2,3,4,5,6-五氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]
Introduction: The Significance of Pentafluorobenzonitrile
An In-Depth Technical Guide to the Physicochemical Properties of Pentafluorobenzonitrile
This compound (C₇F₅N) is a highly specialized, fluorinated aromatic compound that serves as a cornerstone in modern synthetic chemistry.[1][2] Its structure, which features a benzene ring fully substituted with five highly electronegative fluorine atoms and a nitrile functional group, imparts exceptional chemical stability and unique reactivity.[1][2] These characteristics make it a valuable intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance materials such as liquid crystals and fluorinated polymers.[1][2][3] For researchers and drug development professionals, a thorough understanding of its fundamental physical properties, particularly its melting and boiling points, is critical for its safe handling, reaction optimization, and purification. This guide provides a detailed examination of these properties, the underlying physicochemical principles, and validated experimental protocols for their determination.
Core Physicochemical Properties
The distinct physical characteristics of this compound are a direct consequence of its molecular structure. It exists as a clear, colorless to pale yellow liquid at standard room temperature.[1] A summary of its key quantitative properties is presented below for quick reference.
| Property | Value | Source(s) |
| Melting Point | 2.4 °C | [1][4][5] |
| Boiling Point | 162-164 °C (at 760 mmHg) | [1][3][4] |
| Density | 1.532 g/mL (at 25 °C) | [1][3][4] |
| Molecular Weight | 193.07 g/mol | [1][6] |
| Refractive Index (n20/D) | 1.442 | [3][4] |
| Flash Point | 29 °C / 84.2 °F | [7] |
Analysis of Melting and Boiling Points: A Mechanistic Perspective
The melting and boiling points of a substance are dictated by the strength of its intermolecular forces. In this compound, several factors contribute to its observed thermal properties.
-
High Molecular Weight: With a molecular weight of 193.07 g/mol , this compound is significantly heavier than its non-fluorinated analog, benzonitrile (103.12 g/mol ).[1][6] This increased mass leads to stronger London dispersion forces, which are temporary attractive forces arising from fluctuating electron clouds. Overcoming these forces requires more thermal energy, contributing to a relatively high boiling point.[8]
-
Dipole-Dipole Interactions: The molecule possesses a strong dipole moment. The five carbon-fluorine (C-F) bonds and the carbon-nitrogen (C≡N) triple bond are highly polar. The exceptional electronegativity of the fluorine atoms creates a significant electron-withdrawing effect from the aromatic ring, while the nitrile group is also strongly electron-withdrawing. This permanent charge separation results in strong dipole-dipole interactions between molecules, which require substantial energy to overcome during phase transitions.
-
Molecular Packing and Melting Point: The melting point of 2.4 °C is just below standard ambient temperature, explaining why it is typically handled as a liquid.[4][5] This relatively low melting point, despite the strong intermolecular forces, is influenced by the molecule's ability to pack into a stable crystal lattice. The planar but somewhat bulky nature of the pentafluorophenyl group can influence packing efficiency. Impurities in a sample can disrupt this crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[8]
Experimental Determination Protocols
Accurate determination of melting and boiling points is a fundamental technique for verifying the identity and purity of a compound. The following protocols are tailored for this compound, incorporating essential safety measures.
Safety Precautions
This compound is a hazardous substance. It is a flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[7][9][10] It causes serious eye and skin irritation and may cause respiratory irritation.[9][10] All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[11] Keep away from heat, sparks, and open flames.[7]
Protocol 1: Melting Point Determination (Capillary Method)
This method relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from solid to liquid. Since the melting point is 2.4 °C, this determination requires a cooling bath.
Methodology:
-
Sample Preparation: Place a small amount of liquid this compound in a watch glass and cool it in an ice-salt bath or a cryocooler until it fully solidifies.
-
Pulverization: Once solid, quickly pulverize the sample into a fine powder using a pre-chilled spatula.
-
Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the closed end of the tube gently on a hard surface to pack the solid into the bottom. Repeat until a sample height of 2-3 mm is achieved.
-
Apparatus Setup: Use a melting point apparatus capable of sub-ambient temperatures or a Thiele tube setup with a suitable cooling fluid (e.g., ethanol/dry ice bath). Secure the capillary tube to a low-temperature thermometer.[12]
-
Measurement:
-
Cool the apparatus to approximately 0 °C.
-
Allow the temperature to rise very slowly, at a rate of no more than 1 °C per minute, as you approach the expected melting point.
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (0.5-1.0 °C).
Caption: Workflow for determining the melting point of this compound.
Protocol 2: Boiling Point Determination (Simple Distillation Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the atmospheric pressure. Simple distillation is a reliable method for its determination.[12]
Methodology:
-
Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample and Boiling Chips: Place 5-10 mL of this compound into the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer in the distillation head so that the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in thermal equilibrium with the boiling liquid.
-
Heating and Distillation:
-
Gently heat the flask using a heating mantle.
-
Observe the liquid as it begins to boil and the vapor rises.
-
Watch for the condensation ring to rise and pass into the condenser.
-
Record the temperature when it stabilizes as the distillate is collected at a steady rate (approximately 1 drop per second). This stable temperature is the boiling point.
-
-
Atmospheric Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg, the observed boiling point may need to be corrected using a nomograph or appropriate formula.
Caption: Workflow for determining the boiling point via simple distillation.
Conclusion
The melting point of 2.4 °C and boiling point of 162-164 °C are defining physical properties of this compound, governed by its high molecular weight and strong polar intermolecular forces.[1][4] These characteristics render it a liquid under normal laboratory conditions, which is convenient for its use as a reagent or solvent in synthetic applications. An accurate understanding and experimental verification of these values are essential for ensuring the purity of the material and for designing safe and effective protocols in research and development settings. The methodologies and data presented in this guide serve as a comprehensive resource for scientists working with this versatile fluorochemical.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3,4,5,6-五氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 773-82-0 [m.chemicalbook.com]
- 5. This compound | 773-82-0 [amp.chemicalbook.com]
- 6. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.ie [fishersci.ie]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. youtube.com [youtube.com]
An In-Depth Technical Guide to the Solubility of Pentafluorobenzonitrile in Organic Solvents
Abstract
Pentafluorobenzonitrile (C₇F₅N) is a highly versatile fluorinated aromatic compound pivotal to advancements in pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique molecular structure, featuring a perfluorinated benzene ring and a polar nitrile group, imparts exceptional chemical stability and reactivity.[1][3] A thorough understanding of its solubility in organic solvents is a critical prerequisite for its effective application, governing everything from reaction kinetics and purification to formulation and material processing. This guide provides a comprehensive overview of the principles dictating the solubility of this compound, offers predictive insights into its behavior in various solvent classes, and details a robust experimental protocol for the precise determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who utilize this key synthetic building block.
Introduction: The Significance of a Fluorinated Synthon
This compound (CAS 773-82-0) has emerged as an essential intermediate in modern organic synthesis.[1] The five electron-withdrawing fluorine atoms dramatically alter the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and enhancing the stability of resulting molecules.[1][2] This property is leveraged in the synthesis of complex pharmaceutical ingredients, where fluorination can improve metabolic resistance and bioavailability.[1][4] In materials science, its incorporation into polymers can significantly enhance thermal stability and chemical resistance.[2]
The success of these synthetic applications is fundamentally tied to solvent selection, which hinges on the solubility of this compound. Proper solvent choice ensures homogeneous reaction conditions, facilitates purification processes like crystallization, and is crucial for formulating products such as liquid crystal mixtures or coatings.[1] Inadequate solubility can lead to poor reaction yields, processing difficulties, and unreliable performance. This guide, therefore, addresses the core need for a deeper understanding of its solubility profile.
Physicochemical Properties
A baseline understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 773-82-0 | [5] |
| Molecular Formula | C₇F₅N | [2] |
| Molecular Weight | 193.07 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Density | ~1.532 g/mL at 25 °C | [5][7] |
| Melting Point | 2.4 °C | [5] |
| Boiling Point | 162-164 °C | [5] |
| Refractive Index (n20/D) | ~1.442 | [5][7] |
| Flash Point | 29 °C (84.2 °F) | [8] |
Guiding Principles of Solubility
The solubility of this compound is a tale of two moieties: the highly non-polar, hydrophobic perfluorinated ring and the polar, hydrophilic nitrile group (-C≡N).
-
The Perfluorinated Ring (C₆F₅-) : Unlike a hydrocarbon ring, the C₆F₅- group is not only non-polar but also "fluorous." Fluorous compounds exhibit limited affinity for both polar (hydrophilic) and non-polar (lipophilic) hydrocarbon solvents, a phenomenon often described as "fluorophobicity." This drives them to self-associate or dissolve preferentially in other fluorinated solvents.
-
The Nitrile Group (-C≡N) : The nitrile group possesses a strong dipole moment, making it a polar functional group capable of engaging in dipole-dipole interactions and acting as a hydrogen bond acceptor. This part of the molecule promotes solubility in polar solvents.
The overall solubility in a given solvent is determined by the interplay of these opposing characteristics. This contrasts sharply with its non-fluorinated analog, benzonitrile, which is readily soluble in a wide range of common organic solvents like benzene, acetone, and ethanol due to the favorable interactions of its lipophilic phenyl ring and polar nitrile group.[2][4] For this compound, the dominant fluorinated ring character suggests that its solubility will be more nuanced.
Expected Solubility Profile in Organic Solvents
While extensive quantitative solubility data for this compound is not widely published, we can predict its behavior in common organic solvent classes based on the principles of "like dissolves like" and the unique nature of its functional groups.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole moment of these solvents can effectively solvate the polar nitrile group, while their organic character provides some compatibility with the fluorinated ring. Acetonitrile, being a nitrile itself, is expected to be an excellent solvent. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | These solvents are moderately polar and can interact with the nitrile group. Their ability to dissolve a range of organic compounds makes them likely candidates for good solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents possess moderate polarity and are generally effective at dissolving a wide array of organic compounds, including those with some polar character. |
| Aromatic | Toluene, Benzene | Moderate | While the aromatic π-π stacking interactions are possible, the high fluorination of the ring may reduce this affinity compared to non-fluorinated aromatics. Solubility is expected but may not be as high as in polar aprotic solvents. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The ability of alcohols to hydrogen bond is less effective here as this compound is only a hydrogen bond acceptor. The strong hydrogen-bonding network of the solvent may be disrupted without a favorable enthalpic return, potentially limiting solubility. |
| Non-Polar | Hexane, Heptane | Low | The significant polarity of the nitrile group makes it incompatible with the purely non-polar, dispersion-force-driven environment of alkanes. |
| Aqueous | Water | Very Low | The large, hydrophobic/fluorophobic C₆F₅- ring dominates, leading to very poor water solubility, a characteristic noted in safety data sheets.[6][9] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
For researchers requiring precise solubility data for process development or physicochemical profiling, the gold-standard shake-flask method is recommended. This protocol establishes the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature.
5.1 Materials and Equipment
-
This compound (≥99% purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer.
5.2 Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). "Excess" means enough solid/liquid solute remains undissolved to be clearly visible after equilibration, ensuring saturation.
-
Causality Insight: Adding a true excess is critical to ensure the solution reaches its maximum saturation point, representing the thermodynamic equilibrium between the dissolved and undissolved states.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours). A preliminary time-course study can determine the minimum time required to reach equilibrium.
-
Causality Insight: Continuous agitation maximizes the surface area contact between the solute and solvent, accelerating the dissolution process. A long equilibration time is necessary to ensure the system has reached a true thermodynamic equilibrium, where the rates of dissolution and precipitation are equal.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let undissolved material settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step removes any microscopic undissolved particles.
-
Causality Insight: Filtration is a crucial step. The presence of even microscopic solid particles in the aliquot will artificially inflate the measured concentration, leading to a significant overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
The calibration curve must be prepared using accurately weighed standards of this compound in the same solvent.
-
Causality Insight: A multi-point calibration curve is essential for accurate quantification. It validates the linear response of the detector to the analyte over the desired concentration range, ensuring the final calculated solubility value is trustworthy.
-
-
Calculation:
-
Calculate the concentration of the diluted sample using the regression equation from the calibration curve.
-
Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution.
-
Express the final solubility in desired units (e.g., mg/mL, mol/L, or g/100 g solvent).
-
Visualization of Key Factors Influencing Solubility
The solubility of this compound is not a static value but is influenced by several interconnected factors. The relationship between the solute, solvent, and external conditions can be visualized as follows.
Caption: Key factors governing the solubility of this compound.
-
Solvent Polarity: As detailed in Section 4.0, the polarity of the solvent is the primary determinant. A good match with the dual nature of this compound, particularly with its polar nitrile group, is crucial for effective solvation.
-
Temperature: For most solid/liquid solutes, solubility increases with temperature as the added thermal energy helps overcome intermolecular forces in the solute lattice and solvent. While this compound is a liquid at room temperature, this principle still applies to its miscibility and dissolution energy.
-
Molecular Interactions: The specific intermolecular forces at play—dipole-dipole interactions between the nitrile and a polar solvent, or weaker van der Waals forces—dictate the energetic favorability of dissolution.
Conclusion
This compound is a cornerstone reagent whose utility is inextricably linked to its solubility characteristics. While its perfluorinated ring imparts a unique "fluorous" character, the polar nitrile group ensures solubility in a range of common polar aprotic and moderately polar organic solvents. This guide provides the theoretical framework and predictive tools for intelligent solvent selection. In the absence of extensive published quantitative data, the detailed shake-flask protocol presented herein offers a self-validating system for researchers to generate the precise, application-specific solubility data required to accelerate their research, development, and manufacturing goals.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. toku-e.com [toku-e.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. 773-82-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Handling and storage precautions for Pentafluorobenzonitrile
An In-depth Technical Guide to the Safe Handling and Storage of Pentafluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₇F₅N, CAS No. 773-82-0) is a versatile fluorinated building block with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique chemical structure, characterized by a perfluorinated aromatic ring, imparts desirable properties such as thermal stability and specific reactivity.[2][3] However, these same properties necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for this compound, grounded in established safety data and practical, field-proven insights. Our objective is to equip researchers and professionals with the knowledge to mitigate risks and foster a culture of safety in the laboratory.
Hazard Identification and Risk Assessment: A Mechanistic Perspective
This compound is classified as a flammable liquid and is harmful through inhalation, skin contact, and ingestion.[4][5] It is crucial to understand the chemical reasoning behind these hazards to appreciate the prescribed safety measures.
1.1. Flammability and Reactivity
With a flash point of 29°C (84.2°F), this compound's vapors can form explosive mixtures with air at temperatures commonly found in a laboratory setting.[6][7] The presence of five electron-withdrawing fluorine atoms on the benzene ring significantly influences its reactivity. While the C-F bond is exceptionally strong, the overall molecule is susceptible to reaction with strong oxidizing agents and strong acids.[8] Mixing with strong oxidizing acids can lead to violent reactions.[8] It is also important to note that nitriles, as a class, can polymerize in the presence of certain metals or metal compounds.[8]
1.2. Toxicity and Irritation
This compound is a potent irritant to the skin, eyes, and respiratory system.[8] Prolonged or repeated exposure can lead to dermatitis.[8] While aromatic nitriles like this compound do not readily liberate cyanide in the body, unlike their aliphatic counterparts, their systemic toxicity is still a significant concern.[8] Absorption through the skin can lead to systemic effects, and inhalation may cause respiratory irritation, with symptoms of overexposure including headache, dizziness, nausea, and vomiting.[6][7]
The following table summarizes the key hazard information for this compound:
| Hazard Classification | GHS Hazard Statement(s) | Signal Word |
| Flammable liquids | H226: Flammable liquid and vapor[4] | Warning |
| Acute toxicity, oral | H302: Harmful if swallowed[4][5] | Warning |
| Acute toxicity, dermal | H312: Harmful in contact with skin[4][5] | Warning |
| Acute toxicity, inhalation | H332: Harmful if inhaled[4][5] | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation[4][5] | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[4][5] | Warning |
| Specific target organ toxicity | H335: May cause respiratory irritation[4][5] | Warning |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy for handling this compound relies on a combination of effective engineering controls and appropriate personal protective equipment.
2.1. Engineering Controls
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9] Ventilation systems and any electrical equipment in the handling area should be explosion-proof.[6] An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workstation.[6][10]
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves.[8] The choice of glove material should be based on the specific breakthrough time for this compound. Consult the glove manufacturer's compatibility charts.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Protective Clothing: For larger quantities or procedures with a high risk of exposure, additional protective clothing may be necessary.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[6]
Safe Handling and Experimental Protocols
Adherence to a strict protocol is paramount when working with this compound. The following workflow is designed as a self-validating system to ensure safety at each step.
Caption: A typical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in Section 2.2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents. Inspect containers of this compound for any signs of damage or leakage.
-
-
Handling:
-
Cleanup and Waste Disposal:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled hazardous waste container.[8]
-
Dispose of waste in accordance with local, state, and federal regulations.[8]
-
Storage and Incompatibility
Proper storage of this compound is critical to maintaining its stability and preventing hazardous situations.
4.1. Storage Conditions
Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[8][9] The storage area should be away from sources of heat, sparks, and open flames.[6] Keep containers tightly closed to prevent the escape of vapors and contact with moisture.[6]
4.2. Incompatible Materials
Segregate this compound from the following incompatible materials:
-
Strong Oxidizing Agents: Can cause a violent, exothermic reaction.[8]
-
Strong Acids: Incompatible and can lead to hazardous reactions.[8]
-
Metals and Metal Compounds: May induce polymerization.[8]
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
5.1. Accidental Release
-
Minor Spills:
-
Major Spills:
5.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
5.3. Fire Fighting Measures
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6] A water mist may be used to cool closed containers.[6]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
-
Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides will be released.[6][8]
Conclusion
This compound is an invaluable reagent in modern chemical synthesis. Its effective and safe use hinges on a comprehensive understanding of its properties and a disciplined approach to safety. By implementing the engineering controls, personal protective equipment, and handling and storage protocols outlined in this guide, researchers can mitigate the inherent risks and continue to innovate responsibly.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ie [fishersci.ie]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
The Pentafluorophenyl Group: An In-depth Technical Guide to its Potent Electron-Withdrawing Nature
Abstract
The pentafluorophenyl (C₆F₅) group is a cornerstone of modern medicinal and process chemistry, renowned for its profound electron-withdrawing properties that significantly shape molecular reactivity, acidity, and intermolecular interactions. This in-depth technical guide provides a comprehensive exploration of the fundamental principles governing the electron-withdrawing nature of the pentafluorophenyl group, its quantitative characterization, and its multifaceted applications in research, particularly in drug development and peptide synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to strategically leverage the unique attributes of this powerful functional group.
Core Principles: The Electronic Architecture of the Pentafluorophenyl Group
The remarkable electron-withdrawing capacity of the pentafluorophenyl group is not monolithic; it arises from a confluence of strong inductive effects and nuanced resonance contributions. A thorough understanding of these electronic dynamics is critical for predicting and exploiting the group's influence on a molecular scaffold.
The Dominance of the Inductive Effect (-I)
The primary driver of the pentafluorophenyl group's electron-deficient character is the cumulative inductive effect of its five fluorine atoms. Fluorine, being the most electronegative element, exerts a powerful pull on the electron density of the C-F sigma (σ) bonds. This potent -I effect propagates through the aromatic ring, rendering the entire system electron-poor.[1] This withdrawal of electron density has profound consequences for the reactivity of the aromatic ring and any attached functional groups.
A Modest Resonance Contribution (+R)
While fluorine possesses lone pairs of electrons that can theoretically be donated into the π-system of the aromatic ring via a resonance effect (+R), this contribution is significantly weaker than its inductive pull.[2] The poor overlap between the 2p orbitals of carbon and fluorine diminishes the efficiency of this resonance donation. Consequently, the powerful -I effect overwhelmingly dictates the net electronic character of the pentafluorophenyl group, making it a strong electron-withdrawing moiety.[1][3]
Quantitative Assessment of Electron-Withdrawing Strength
To move beyond qualitative descriptions, the electron-withdrawing power of the pentafluorophenyl group can be rigorously quantified through empirical parameters such as Hammett constants and pKa values. This data is indispensable for the rational design of molecules with tailored electronic properties.
Hammett Substituent Constants: A Comparative Analysis
The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems.[4] The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value signifies an electron-withdrawing group. The table below presents the Hammett constants for the pentafluorophenyl group in comparison to other common substituents, highlighting its potent electron-withdrawing capabilities.
| Substituent | σm | σp | σI | σR |
| -C₆F₅ | +0.45 [5] | +0.52 [5] | +0.43 [5] | +0.09 [5] |
| -NO₂ | +0.71[6] | +0.78[6] | - | - |
| -CN | +0.56 | +0.66 | - | - |
| -CF₃ | +0.43 | +0.54 | - | - |
| -Cl | +0.37 | +0.23 | - | - |
| -H | 0.00 | 0.00 | 0.00 | 0.00 |
| -CH₃ | -0.07[6] | -0.17[6] | - | - |
| -OCH₃ | +0.12 | -0.27 | - | - |
Table 1: Hammett constants for the pentafluorophenyl group and other common substituents. Data sourced from various chemical literature.
The large positive σm and σp values for the pentafluorophenyl group underscore its strong electron-withdrawing nature, comparable to that of a nitro group. The σI value confirms the dominance of the inductive effect, while the small positive σR value indicates a very weak resonance donation.
Impact on Acidity: A Tale of Two pKa's
The electron-withdrawing prowess of the pentafluorophenyl group is vividly illustrated by its dramatic effect on the acidity of attached functional groups. By stabilizing the conjugate base through delocalization of the negative charge, the C₆F₅ group significantly lowers the pKa of acidic protons.
| Compound | pKa |
| Pentafluorobenzoic Acid | ~1.48 - 1.75 [1][7][8][9] |
| Benzoic Acid | 4.21[6] |
| Pentafluorophenol | ~5.5 [10][11][12] |
| Phenol | 9.95 |
Table 2: Comparison of pKa values for pentafluorophenyl-substituted and unsubstituted benzoic acid and phenol. Data sourced from various chemical databases and literature.
The nearly 3-unit drop in the pKa of pentafluorobenzoic acid compared to benzoic acid, and the more than 4-unit drop for pentafluorophenol relative to phenol, provide compelling quantitative evidence of the potent electron-withdrawing influence of the pentafluorophenyl group.
Applications in Research and Drug Development
The unique electronic properties of the pentafluorophenyl group have been harnessed in a multitude of applications, ranging from facilitating chemical reactions to modulating the properties of bioactive molecules.
Peptide Synthesis: The Rise of Pentafluorophenyl Esters
One of the most prominent applications of the pentafluorophenyl group is in the activation of carboxylic acids for amide bond formation, particularly in peptide synthesis.[13] Pentafluorophenyl (PFP) esters are highly reactive "active esters" that readily undergo nucleophilic attack by amines to form stable amide bonds.[10][14]
The high reactivity of PFP esters stems from the excellent leaving group ability of the pentafluorophenolate anion, which is stabilized by the strong electron-withdrawing nature of the C₆F₅ ring.[8] This leads to rapid and efficient coupling reactions, minimizing side reactions and racemization, especially for sterically hindered amino acids.[8][15] Kinetic studies have shown that PFP esters are significantly more reactive than other common active esters, such as p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[8][16]
This protocol outlines a general procedure for the synthesis of an N-α-Fmoc-protected amino acid pentafluorophenyl ester, a key building block in solid-phase peptide synthesis.
Materials:
-
N-α-Fmoc-protected amino acid (1.0 eq)
-
Pentafluorophenol (1.05 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-α-Fmoc-protected amino acid and pentafluorophenol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIC to the cooled solution with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Continue stirring for an additional 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., EtOAc/hexanes) to yield the pure Fmoc-amino acid pentafluorophenyl ester.
Caption: Workflow for peptide bond formation using a pentafluorophenyl ester.
Cross-Coupling Reactions: The Utility of Pentafluorophenyl Boronic Acids
Pentafluorophenyl boronic acid and its derivatives are valuable reagents in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17][18][19] These reactions enable the formation of carbon-carbon bonds, providing access to a wide array of complex molecular architectures. The electron-deficient nature of the pentafluorophenyl ring can influence the reactivity and selectivity of these transformations. While the pentafluorophenyl group can be challenging to employ in certain cross-coupling reactions due to its unique electronic properties, specific catalytic systems have been developed to facilitate its efficient use.
Modulating Non-Covalent Interactions
The electron-poor π-system of the pentafluorophenyl group engages in favorable quadrupole-quadrupole interactions with electron-rich aromatic systems, a phenomenon often referred to as aryl-perfluoroaryl stacking. These interactions can be significantly stronger than conventional π-π stacking interactions between two electron-rich or electron-poor rings. This property is increasingly being exploited in crystal engineering, supramolecular chemistry, and drug design to control molecular assembly and enhance binding affinity.
Enhancing Metabolic Stability and Modulating Physicochemical Properties in Drug Design
The incorporation of a pentafluorophenyl group into a drug candidate can profoundly impact its pharmacokinetic and pharmacodynamic profile. The strong C-F bonds are generally resistant to metabolic cleavage, which can enhance the metabolic stability of the molecule. Furthermore, the electron-withdrawing nature of the group can modulate the pKa of nearby functionalities, influencing the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target protein.
Caption: Logical flow of the pentafluorophenyl group's utility in drug development.
Conclusion
The pentafluorophenyl group stands as a powerful and versatile tool in the arsenal of the modern chemist. Its potent electron-withdrawing properties, rooted in the strong inductive effects of its fluorine substituents, have been quantitatively characterized and strategically exploited in a wide range of applications. From accelerating peptide synthesis to fine-tuning the properties of drug candidates, a deep understanding of the principles and practicalities outlined in this guide is essential for leveraging the full potential of this remarkable functional group. As the demand for more sophisticated and efficient chemical transformations grows, the importance of the pentafluorophenyl group in both academic research and industrial drug development is poised to expand even further.
References
- 1. Pentafluorobenzoic acid CAS#: 602-94-8 [m.chemicalbook.com]
- 2. assets.cambridge.org [assets.cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Pentafluorobenzoic acid | 602-94-8 [chemicalbook.com]
- 7. Pentafluorophenol CAS#: 771-61-9 [m.chemicalbook.com]
- 8. Pentafluorophenol - Wikipedia [en.wikipedia.org]
- 9. Pentafluorphenol | 771-61-9 [m.chemicalbook.com]
- 10. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Pentafluorophenol | C6HF5O | CID 13041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
19F NMR chemical shifts of Pentafluorobenzonitrile
An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of Pentafluorobenzonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. It is designed for researchers, scientists, and drug development professionals who utilize fluorinated compounds and require a deep, practical understanding of their NMR characteristics. We will move beyond a simple cataloging of values to dissect the underlying principles, experimental considerations, and computational approaches that make ¹⁹F NMR an indispensable tool in modern chemistry.[1]
The Strategic Importance of ¹⁹F NMR for Fluorinated Aromatics
Fluorine-19 is an ideal nucleus for NMR spectroscopy. Its 100% natural abundance, spin I = ½, and high gyromagnetic ratio give it a sensitivity that is 83% that of the proton nucleus, making it one of the most receptive nuclei for NMR analysis.[2][3] For molecules like this compound, this high sensitivity is paired with a very large chemical shift dispersion, often spanning over 800 ppm, which provides exceptional spectral resolution.[2] This allows for the unambiguous assignment of signals even in complex, multifluorinated systems where proton spectra would be hopelessly crowded.[4] The nitrile (-CN) substituent on the pentafluorophenyl ring introduces significant electronic asymmetry, making this compound an excellent model system for understanding substituent effects on ¹⁹F chemical shifts.
Molecular Structure and Electronic Environment
To comprehend the ¹⁹F NMR spectrum, one must first understand the molecule's structure and the distinct electronic environment of each fluorine atom. The five fluorine atoms in this compound are categorized into three magnetically non-equivalent sets due to the C₂ symmetry of the molecule.
-
F-2, F-6 (ortho): Two equivalent fluorine atoms adjacent to the nitrile group.
-
F-3, F-5 (meta): Two equivalent fluorine atoms meta to the nitrile group.
-
F-4 (para): A single fluorine atom opposite the nitrile group.
The electron-withdrawing nature of the nitrile group, through both inductive and resonance effects, profoundly influences the electron density at these positions, which is the primary determinant of their chemical shifts.
Caption: Structure of this compound with fluorine numbering.
Experimental ¹⁹F NMR Chemical Shifts
The chemical shifts in ¹⁹F NMR are typically referenced to an internal or external standard, most commonly trichlorofluoromethane (CFCl₃), which is set to 0 ppm.[3][5] The observed chemical shifts for this compound reflect the distinct electronic environments of the ortho, meta, and para fluorine atoms.
| Fluorine Position | Typical Chemical Shift (δ, ppm) vs. CFCl₃ | Multiplicity |
| F-2, F-6 (ortho) | ~ -135 to -140 | Triplet of triplets (tt) or Multiplet |
| F-3, F-5 (meta) | ~ -155 to -160 | Triplet of triplets (tt) or Multiplet |
| F-4 (para) | ~ -145 to -150 | Triplet of triplets (tt) or Multiplet |
| Note: Exact chemical shift values can vary depending on the solvent, concentration, and temperature. These values are representative.[3][6] |
The observed multiplicities arise from spin-spin coupling (J-coupling) between the non-equivalent fluorine nuclei. Homonuclear ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H couplings and can occur over several bonds (e.g., ³J, ⁴J, and even ⁵J are commonly observed).[2] This extensive coupling is what transforms simple peaks into the complex multiplets seen in the spectrum, providing rich structural information.[7]
Causality Behind Experimental Choices and Observations
The Influence of the Nitrile Substituent
The chemical shift of a fluorine nucleus is dictated by the degree of magnetic shielding it experiences. Electron-withdrawing groups decrease the electron density around the nucleus, deshielding it and shifting its resonance downfield (to a less negative ppm value).
-
Ortho (F-2, F-6): These fluorines are most affected by the strong -I (inductive) effect of the adjacent nitrile group, leading to significant deshielding.
-
Para (F-4): This position is influenced by both the -I effect and the -M (mesomeric or resonance) effect of the nitrile group. The resonance effect withdraws π-electron density from the ring, further deshielding this position.
-
Meta (F-3, F-5): These fluorines are primarily influenced by the inductive effect, which diminishes with distance. They are the least deshielded (most shielded) of the three, resulting in the most upfield chemical shift (most negative ppm value).
Solvent Effects: A Critical Consideration
The choice of solvent is not a trivial experimental parameter. The polarity and magnetic susceptibility of the solvent can alter the electronic environment of the solute, leading to noticeable changes in ¹⁹F chemical shifts.[3] Van der Waals interactions between the solute and non-polar solvents can significantly influence shielding.[8] Therefore, it is imperative to report the solvent used when documenting chemical shifts. For comparative studies, maintaining consistent solvent conditions is essential for data integrity.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
This protocol outlines a self-validating system for obtaining a reliable ¹⁹F NMR spectrum of this compound.
Step 1: Sample Preparation
-
Objective: Prepare a homogeneous solution of appropriate concentration.
-
Procedure:
-
Accurately weigh ~10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent should be based on sample solubility and the need to avoid overlapping signals with impurities.[9][10]
-
Add a small amount of a reference standard, typically CFCl₃, if not using the spectrometer's internal reference. Caution: CFCl₃ is a regulated substance. Alternatively, use a secondary standard or reference the solvent signal if its ¹⁹F impurity shift is known.
-
Step 2: Spectrometer Setup
-
Objective: Configure the NMR spectrometer for ¹⁹F observation.
-
Procedure:
-
Insert the sample into the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Good shimming is critical for resolving the fine J-coupling patterns.
-
Tune and match the NMR probe to the ¹⁹F frequency. Modern spectrometers often use broadband probes that can be automatically tuned to the correct frequency.
-
Step 3: Acquisition Parameter Optimization
-
Objective: Select parameters to maximize signal-to-noise and resolution.
-
Procedure:
-
Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm or wider) to ensure all fluorine signals are captured. The large chemical shift range of ¹⁹F makes this crucial.[2]
-
Pulse Width: Calibrate the 90° pulse width for the ¹⁹F nucleus.
-
Acquisition Time (AT): Set a sufficiently long acquisition time (e.g., 1-2 seconds) to allow for the decay of the free induction decay (FID) and to ensure high digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient. For accurate integration, the delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.[11]
-
Number of Scans (NS): Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 8 or 16) is often adequate.
-
Decoupling: For a standard ¹⁹F spectrum, proton decoupling (¹H-decoupling) is often applied to simplify the spectrum by removing ¹H-¹⁹F couplings.
-
Step 4: Data Processing
-
Objective: Convert the raw FID data into an interpretable spectrum.
-
Procedure:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually or automatically to ensure all peaks are in pure absorption mode.
-
Reference the spectrum by setting the standard (e.g., CFCl₃) to 0 ppm.
-
Integrate the signals. The integrals for the ortho, meta, and para peaks should correspond to a 2:2:1 ratio.
-
Computational Prediction of ¹⁹F Chemical Shifts
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a powerful and routine method for predicting NMR chemical shifts.[4] This approach is invaluable for assigning signals in complex molecules and for validating experimental findings.
The standard workflow involves calculating the nuclear magnetic shielding tensors (σ), which are then converted to chemical shifts (δ) using a reference compound. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for these calculations.[12][13]
Caption: Workflow for computational prediction of ¹⁹F NMR chemical shifts.
The accuracy of these predictions is highly dependent on the chosen functional and basis set.[14] For fluorinated aromatic compounds, functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or larger often provide a good balance of accuracy and computational cost.[4] Calculated shifts may still exhibit systematic errors, which can be corrected using linear scaling methods by plotting calculated vs. experimental shifts for a set of known compounds.[4][15] This self-validating approach, where computational data is benchmarked against experimental results, provides a high degree of confidence in structural assignments.
Conclusion
The ¹⁹F NMR spectrum of this compound is a rich source of chemical information, governed by the interplay of inductive effects, resonance effects, and through-bond spin-spin coupling. Understanding these fundamental principles is key to leveraging ¹⁹F NMR as a powerful analytical tool. By combining careful experimental technique with the predictive power of computational chemistry, researchers can confidently elucidate the structures of complex fluorinated molecules, accelerating discovery in fields from materials science to drug development.
References
- 1. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The solvent dependence of fluorine chemical shifts. Part I | Semantic Scholar [semanticscholar.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. Collection - Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 13. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 14. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Pentafluorobenzonitrile
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing intricate details about a molecule's structure through its fragmentation pattern. This in-depth technical guide focuses on the electron ionization mass spectrometry (EI-MS) of pentafluorobenzonitrile (C₇F₅N), a compound of interest in various chemical and pharmaceutical applications. We will dissect its fragmentation pathways, offering insights into the causal mechanisms behind its characteristic mass spectrum.
Foundational Principles: Electron Ionization of this compound
This compound, with a molecular weight of 193.07 g/mol , is a stable aromatic compound.[1] When subjected to electron ionization, typically at 70 eV, a high-energy electron collides with the molecule, ejecting one of its electrons to form a molecular ion (M⁺•).[2][3] This process imparts significant internal energy to the molecular ion, rendering it unstable and prone to dissociation into smaller, charged fragments.[4] The stability of the aromatic ring in this compound leads to a prominent molecular ion peak, a common feature for aromatic compounds.[5]
The fragmentation of the this compound molecular ion is not a random process. Instead, it follows predictable pathways dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions and neutral losses.[3][4] The highly electronegative fluorine atoms significantly influence the fragmentation cascade.
The Characteristic Fragmentation Pattern of this compound
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The data presented below is compiled from the NIST Mass Spectrometry Data Center.[1][6]
| m/z | Relative Intensity (%) | Proposed Ion Structure | Proposed Neutral Loss |
| 193 | 99.99 | [C₇F₅N]⁺• | - |
| 162 | 9.87 | [C₆F₄N]⁺ | •CF |
| 124 | 33.95 | [C₅F₄]⁺• | CNF |
| 93 | 18.62 | [C₅F₃]⁺ | F |
Deconstructing the Fragmentation Pathways
The formation of the major observed fragments can be rationalized through a series of logical bond cleavage and rearrangement events.
Formation of the Molecular Ion (m/z 193)
The process begins with the ionization of the parent molecule, resulting in the molecular ion [C₇F₅N]⁺• at m/z 193. The high relative intensity of this peak is indicative of the stability conferred by the aromatic system.
Pathway to m/z 162: Loss of a CF Radical
From the molecular ion, a plausible fragmentation step is the loss of a trifluoromethyl radical (•CF), leading to the formation of the ion at m/z 162. This is a logical step given the presence of multiple C-F bonds.
-
[C₇F₅N]⁺• (m/z 193) → [C₆F₄N]⁺ (m/z 162) + •CF
Pathway to m/z 124: A Rearrangement and Elimination
The formation of the fragment at m/z 124 likely involves a more complex process than a simple bond cleavage. A plausible mechanism involves the elimination of a cyanogen fluoride (CNF) neutral molecule. This would necessitate a rearrangement within the ion.
-
[C₇F₅N]⁺• (m/z 193) → [C₅F₄]⁺• (m/z 124) + CNF
Pathway to m/z 93: Sequential Fluorine Loss
The ion at m/z 93 is likely a product of the further fragmentation of the m/z 124 ion, involving the loss of a fluorine radical.
-
[C₅F₄]⁺• (m/z 124) → [C₅F₃]⁺ (m/z 93) + •F
The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.
Experimental Protocol: Acquiring the Mass Spectrum
To reproduce the fragmentation data, a standard gas chromatography-mass spectrometry (GC-MS) protocol is employed.[2][7]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-250.
Sample Preparation:
-
Prepare a 100 ppm solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS system.
The following diagram outlines the experimental workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound provides a clear example of how the principles of physical organic chemistry govern molecular dissociation in the gas phase. The stability of the aromatic ring, coupled with the influence of the highly electronegative fluorine atoms, results in a reproducible and interpretable fragmentation pattern. By understanding these pathways, researchers can confidently identify this compound and gain deeper insights into the behavior of fluorinated aromatic molecules under electron ionization conditions. This guide serves as a foundational resource for scientists and professionals who rely on mass spectrometry for the structural elucidation of complex molecules.
References
- 1. Benzonitrile, pentafluoro- [webbook.nist.gov]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. readchemistry.com [readchemistry.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
An In-depth Technical Guide to the Chemical Stability of Pentafluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: Pentafluorobenzonitrile (PFBN) is a critical building block in modern medicinal chemistry and materials science, valued for its unique electronic properties and the metabolic stability it often imparts to derivative molecules.[1] Understanding its chemical stability under various stress conditions is paramount for ensuring the integrity, safety, and efficacy of intermediates and final products in drug development and other applications. This guide provides a comprehensive technical overview of the stability of this compound, detailing its behavior under hydrolytic, oxidative, thermal, and photolytic stress. It offers insights into potential degradation pathways, proposes detailed experimental protocols for stability assessment, and underscores the importance of robust analytical monitoring.
Introduction: The Double-Edged Sword of Reactivity and Stability
This compound (C₇F₅N) is a highly fluorinated aromatic compound characterized by a benzene ring substituted with five fluorine atoms and a nitrile group.[2][3][4] This structure endows it with a unique combination of high thermal stability and resistance to oxidation, yet also a pronounced susceptibility to nucleophilic aromatic substitution (SNAr).[4][5][6] The strong electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring, making it a versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[4]
The very features that make PFBN a valuable synthetic precursor also define its stability profile. While generally stable under normal storage conditions, its reactivity towards nucleophiles dictates its limited stability in certain chemical environments, particularly under basic conditions.[5] For professionals in drug development, a thorough understanding of these stability characteristics is not merely academic; it is a prerequisite for developing robust synthetic routes, ensuring the quality of active pharmaceutical ingredients (APIs), and meeting stringent regulatory requirements.
This guide is structured to provide a detailed exploration of PFBN's stability, moving from theoretical considerations of its chemical properties to practical, field-proven methodologies for its evaluation.
Hydrolytic Stability: A Tale of Two Moieties
The hydrolytic stability of this compound is governed by two principal reactive sites: the highly activated aromatic ring and the nitrile functional group. The degradation pathway and kinetics are highly dependent on the pH of the aqueous environment.
Basic Hydrolysis: The Predominant Degradation Pathway
Under basic conditions, the pentafluorophenyl ring is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). The reaction proceeds via a Meisenheimer complex intermediate, leading to the displacement of a fluorine atom.[6][7][8] The para-fluorine atom is the most common site of substitution due to the combined electron-withdrawing effects of the nitrile group and the other fluorine atoms, which stabilize the intermediate.[9][10]
The primary degradation product under basic hydrolysis is 4-hydroxy-2,3,5,6-tetrafluorobenzonitrile. While the nitrile group itself can undergo hydrolysis to form a carboxylate, this process is generally slower than the SNAr on the highly activated ring.[11] It is plausible that under prolonged exposure to harsh basic conditions, the nitrile group of the initial degradation product could further hydrolyze to the corresponding carboxylic acid.
Diagram: Proposed Pathway for Basic Hydrolysis of this compound
Caption: Proposed degradation of PFBN under basic conditions.
Acidic Hydrolysis: A More Resistant Profile
In acidic media, this compound is expected to be significantly more stable. The nitrile group can undergo acid-catalyzed hydrolysis to form the corresponding amide (pentafluorobenzamide) and subsequently the carboxylic acid (pentafluorobenzoic acid).[12][13] However, this reaction typically requires forcing conditions, such as concentrated strong acids and elevated temperatures.[12] The electron-withdrawing fluorine atoms may also influence the rate of nitrile hydrolysis.
The aromatic ring is deactivated towards electrophilic attack and generally resistant to degradation under acidic conditions, barring the presence of other reactive species.
Diagram: Proposed Pathway for Acidic Hydrolysis of this compound
Caption: Proposed degradation of PFBN under acidic conditions.
Oxidative Stability: A Robust Defense
The perfluorinated nature of the aromatic ring renders this compound highly resistant to oxidative degradation.[4] The strong carbon-fluorine bonds and the electron-deficient nature of the ring make it less susceptible to attack by common oxidizing agents. However, forced degradation studies employing strong oxidizing agents like hydrogen peroxide are still necessary to confirm this stability and to satisfy regulatory expectations.[14][15][16]
Under aggressive oxidative conditions, it is conceivable that degradation could occur, potentially leading to complex reaction mixtures. However, significant degradation is not anticipated under typical processing and storage conditions.
Thermal Stability: High but with Hazardous Decomposition
This compound exhibits high thermal stability, with a boiling point of 162-164 °C.[3] However, at elevated temperatures, it will decompose. Thermal decomposition is expected to generate hazardous and toxic gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[2][5] Therefore, while stable under normal operating temperatures, its behavior at elevated temperatures is a critical safety consideration. The ICH guidelines for forced degradation recommend stress testing at temperatures in 10°C increments above the accelerated testing temperature.
Photostability: Assessing the Impact of Light
The photostability of a drug substance is a critical parameter, as exposure to light can induce degradation.[17][18][19] The ICH Q1B guideline provides a framework for photostability testing, which involves exposing the compound to a combination of UV and visible light.[17][20][19] While the highly fluorinated ring is generally robust, the presence of the nitrile group and the overall electronic structure of the molecule necessitate a thorough evaluation of its photostability. Both the pure drug substance and its solutions should be tested to understand potential photodegradation pathways.
Experimental Protocols for Forced Degradation Studies
To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted in line with ICH guidelines.[1][14][15][16] The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly stability-indicating.[1]
General Considerations
-
Concentration: A stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile) should be prepared.
-
Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
-
Analytical Method: A validated stability-indicating HPLC or UPLC method is essential for separating and quantifying this compound and its degradation products.[21] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the identification and structural elucidation of unknown degradants.[21]
Hydrolytic Degradation Protocol
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Maintain the solution at room temperature and at an elevated temperature (e.g., 40 °C), taking samples at various time points (e.g., 1, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of water.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period, taking samples at regular intervals.
-
Oxidative Degradation Protocol
-
To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period, with samples taken at various time points.
-
Analyze the samples directly or after appropriate dilution.
Thermal Degradation Protocol
-
Expose a sample of solid this compound to dry heat in a calibrated oven at a temperature above the accelerated stability testing conditions (e.g., 80 °C).
-
At specified time intervals, dissolve a portion of the solid in a suitable solvent for analysis.
Photolytic Degradation Protocol
-
Expose a solution of this compound in a photochemically transparent container (e.g., quartz) to a light source that provides both UV and visible light, as specified in ICH Q1B.[17][20][19]
-
Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
Diagram: General Workflow for Forced Degradation Studies
Caption: A systematic approach to forced degradation studies.
Data Interpretation and Summary
The data obtained from the forced degradation studies should be compiled to provide a comprehensive stability profile of this compound.
Table 1: Expected Stability Profile of this compound
| Stress Condition | Reagents/Parameters | Expected Stability | Probable Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Generally Stable | Pentafluorobenzamide, Pentafluorobenzoic acid (under forcing conditions) |
| Basic Hydrolysis | 0.1 M NaOH, RT & 40 °C | Unstable | 4-Hydroxy-2,3,5,6-tetrafluorobenzonitrile |
| Oxidative Stress | 3% H₂O₂, RT | Highly Stable | Minimal to no degradation expected |
| Thermal Stress | 80 °C (solid) | Stable (decomposition at higher temps) | Gaseous products (HF, NOx) upon decomposition |
| Photolytic Stress | ICH Q1B light exposure | To be determined | Potential for various photoproducts |
Conclusion and Recommendations
This compound, while possessing high thermal and oxidative stability, exhibits a clear vulnerability to basic hydrolysis. This reactivity is a critical consideration for its use in multi-step syntheses, formulation development, and defining appropriate storage and handling procedures. The primary degradation pathway under basic conditions involves nucleophilic aromatic substitution at the para-position. Acidic hydrolysis of the nitrile group is possible but requires more forcing conditions.
For researchers and drug development professionals, it is imperative to:
-
Avoid strongly basic conditions when working with this compound, especially at elevated temperatures.
-
Conduct thorough forced degradation studies as outlined in this guide to develop a comprehensive stability profile.
-
Develop and validate robust, stability-indicating analytical methods to monitor the purity of this compound and any subsequent intermediates or final products.
By adhering to these principles, the risks associated with the chemical instability of this compound can be effectively managed, ensuring the quality and integrity of the valuable molecules derived from it.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound CAS#: 773-82-0 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyfluorocarbanion chemistry. Part III. Reaction of hexafluoropropene with this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. scispace.com [scispace.com]
- 16. ijcrt.org [ijcrt.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. iagim.org [iagim.org]
- 19. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 20. database.ich.org [database.ich.org]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
Topic: Commercial Suppliers of High-Purity Pentafluorobenzonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity Pentafluorobenzonitrile
As a cornerstone in modern synthetic chemistry, 2,3,4,5,6-Pentafluorobenzonitrile (PFBN) is a highly sought-after fluorinated building block. Its unique chemical architecture, characterized by a benzonitrile core saturated with five fluorine atoms, imparts exceptional stability and reactivity.[1][2] This makes it an indispensable intermediate in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance liquid crystal materials.[2][3] For researchers and drug development professionals, the success of a synthesis or the biological activity of a final compound is inextricably linked to the purity of this starting material. This guide provides an in-depth perspective on defining, sourcing, and verifying high-purity this compound.
The Critical Role of Purity in Advanced Applications
The electron-withdrawing nature of the five fluorine atoms activates the aromatic ring, making PFBN an excellent substrate for various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed across several high-stakes industries:
-
Pharmaceutical Synthesis: In drug development, the incorporation of a pentafluorophenyl group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2][3] Fluorinated compounds are renowned for their resistance to metabolic degradation, a crucial trait for improving pharmacokinetic profiles.[1] Even trace impurities can lead to unintended side reactions, generating difficult-to-remove byproducts that may exhibit their own biological activity or toxicity, complicating downstream analysis and regulatory approval.
-
Agrochemicals: PFBN is a key intermediate in creating next-generation pesticides and herbicides. The fluorine atoms enhance the lipophilicity of the final product, improving its penetration into target organisms and overall efficacy.[1]
-
Material Science: As a precursor for liquid crystal materials and specialty polymers, the purity of PFBN directly influences the final material's optical and thermal properties, such as thermal stability and chemical resistance.[2]
Given these applications, sourcing PFBN with a purity of ≥99% is not merely a preference but a fundamental requirement for reproducible and reliable results.[4]
Defining and Verifying "High-Purity"
The term "high-purity" is quantified through rigorous analytical testing. When procuring this compound, a Certificate of Analysis (CoA) is a non-negotiable document. This document provides critical data on the identity and purity of a specific batch.
Key Analytical Techniques for Purity Assessment:
-
Gas Chromatography (GC): This is the most common and effective method for determining the purity of volatile compounds like PFBN.[4] A high-purity sample will show a single major peak, with any impurities appearing as minor peaks. The purity is typically reported as a percentage based on the relative peak areas.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹⁹F-NMR are used to confirm the chemical structure and can help identify impurities that may not be resolved by GC.
-
Infrared (IR) Spectroscopy: IR provides confirmation of functional groups, verifying the identity of the compound.[6]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound, ensuring the correct product has been supplied.[6]
This protocol outlines a standard workflow for in-house verification of this compound purity upon receipt.
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity solvent such as acetone or ethyl acetate.
-
Perform a serial dilution to create a working solution of approximately 100 µg/mL.
-
-
Instrumentation (Example Conditions):
-
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[5]
-
Detector: Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as an Agilent Intuvo HP-Innowax (60 m x 0.32 mm, 0.5 µm), is suitable.[5]
-
Injector: Split/splitless inlet, operated in split mode (e.g., 100:1 split ratio) at 270°C.[5]
-
Oven Program: Start at 60°C and hold for 10 minutes to separate any volatile impurities, then ramp at 10°C/min to 240°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of ~2 mL/min.[5]
-
Detector Temperature: 300°C.[5]
-
-
Data Analysis:
-
Inject 0.5-1.0 µL of the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the area percent of the main PFBN peak relative to the total area of all integrated peaks. A result of ≥99.0% confirms high purity.
-
Commercial Supplier Landscape for High-Purity this compound
Selecting a supplier is a critical decision that impacts research timelines and outcomes. Reputable suppliers provide comprehensive documentation (CoA, SDS) and have robust quality control systems. The following table summarizes offerings from prominent commercial suppliers catering to the research and development community.
| Supplier | Product Name/Number | CAS Number | Purity Specification | Notes |
| Sigma-Aldrich (Merck) | 2,3,4,5,6-Pentafluorobenzonitrile | 773-82-0 | 99% | A leading supplier for research chemicals, offering extensive documentation and technical support.[7] |
| Thermo Fisher Scientific | This compound, 99% | 773-82-0 | 99% | Supplied under the Thermo Scientific Chemicals, Acros Organics, and Alfa Aesar brands.[8][9][10] |
| Chem-Impex International | This compound | 773-82-0 | ≥ 99% (GC) | Specializes in fluorinated compounds and other advanced intermediates.[2] |
| Oakwood Chemical | This compound | 773-82-0 | 97% | Offers various quantities for research and scale-up. Note: Purity listed as 97%, may require further purification for some applications.[11] |
| TCI Chemicals | This compound | 773-82-0 | >98.0% (GC) | A well-regarded supplier of laboratory chemicals with global distribution.[10] |
Visualization of Key Workflows
To ensure consistency and quality, structured workflows for supplier selection and material qualification are essential.
Caption: A logical workflow for selecting and qualifying a commercial supplier of high-purity chemicals.
Caption: Standard operating procedure for the quality control of incoming raw materials like PFBN.
Essential Safety, Handling, and Storage Protocols
This compound is a hazardous chemical and must be handled with appropriate precautions. Information from Safety Data Sheets (SDS) is paramount for ensuring laboratory safety.[12][13][14]
-
Hazards:
-
Flammable: It is a flammable liquid and vapor with a flash point of approximately 29°C (84.2°F).[13] Keep away from heat, sparks, open flames, and other ignition sources.[14]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13] It can cause serious eye and skin irritation, as well as respiratory irritation.[13]
-
Personal Contact: Avoid all personal contact, including inhalation.[12] Do not allow clothing wet with the material to remain in contact with skin.[12]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][14]
-
Skin Protection: Wear chemical-resistant gloves (e.g., PVC or nitrile) and appropriate protective clothing to prevent skin exposure.[12][14]
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if exposure limits may be exceeded.[14]
-
-
Storage:
By adhering to these stringent sourcing, verification, and handling protocols, researchers and drug development professionals can confidently integrate high-purity this compound into their workflows, ensuring the integrity and success of their scientific endeavors.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. agilent.com [agilent.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0 [sigmaaldrich.com]
- 8. 188340050 [thermofisher.com]
- 9. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. This compound manufacturers and suppliers in india [chemicalbook.com]
- 11. This compound [oakwoodchemical.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.ie [fishersci.ie]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Synthesis of High-Performance Fluorinated Poly(arylene ether nitrile)s via Nucleophilic Aromatic Substitution of Pentafluorobenzonitrile
Abstract
Fluorinated polymers represent a unique class of materials prized for their exceptional thermal stability, chemical inertness, and unique electrical properties.[1][2] This application note provides a comprehensive guide to the synthesis of fluorinated poly(arylene ether nitrile)s using 2,3,4,5,6-pentafluorobenzonitrile (PFBN) as a key monomer.[3][4] The primary synthetic route detailed is the nucleophilic aromatic substitution (SNA_r) polymerization, a robust and efficient method for creating high-performance polymers under relatively mild conditions.[3][5] This document offers in-depth mechanistic insights, detailed experimental protocols, characterization methodologies, and a discussion of the structure-property relationships that govern the final material's performance.
Introduction: The Strategic Advantage of Pentafluorobenzonitrile in Polymer Synthesis
The synthesis of high-performance polymers is driven by the need for materials that can function in extreme environments. Fluoropolymers, in particular, are distinguished by the high energy of the carbon-fluorine bond, which imparts remarkable stability.[2][6] While many fluorinated monomers exist, this compound (PFBN) offers a distinct advantage as a building block. Its aromatic ring is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of five fluorine atoms and a nitrile group (-C≡N).[7]
This high degree of activation allows for polymerization reactions to proceed under mild conditions, often at room temperature, which minimizes side reactions and preserves polymer integrity.[3] The most reactive site on the PFBN ring is the fluorine atom at the para position relative to the nitrile group. This predictable regioselectivity enables the synthesis of linear, well-defined polymers with desirable properties such as high glass transition temperatures (Tg), excellent thermal stability, and good solubility in common organic solvents.[3]
Mechanistic Deep Dive: Nucleophilic Aromatic Substitution (SNA_r) Polymerization
The synthesis of poly(arylene ether nitrile)s from PFBN and bisphenols is a classic example of step-growth polymerization via a Nucleophilic Aromatic Substitution (SNA_r) mechanism.[5][8] The process can be understood through several key steps, which explains the specific choice of reagents and conditions.
Causality of the Mechanism:
-
Nucleophile Activation: The reaction is initiated by the deprotonation of a bisphenol (Ar-(OH)₂) using a mild base, typically potassium carbonate (K₂CO₃). This in situ deprotonation generates a highly nucleophilic bisphenoxide anion (Ar-(O⁻)₂). The use of a mild, often heterogeneous, base like K₂CO₃ is critical to control the concentration of the active nucleophile, preventing unwanted side reactions that can occur with strong, soluble bases.
-
Nucleophilic Attack: The bisphenoxide attacks the electron-deficient carbon atom at the 4-position (para) of the PFBN ring. This is the most electrophilic site due to the powerful electron-withdrawing resonance effect of the nitrile group. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Aromatization and Fluoride Elimination: The aromaticity of the ring is restored through the rapid elimination of a fluoride ion (F⁻), which is an excellent leaving group. The eliminated fluoride reacts with the potassium cation from the base to form potassium fluoride (KF), an insoluble salt that precipitates from the reaction mixture.
-
Polymer Chain Growth: As each bisphenoxide molecule has two nucleophilic sites and each PFBN can react twice (once the first substitution further activates the remaining para-fluorine on the other side of the newly formed ether linkage), the reaction proceeds in a stepwise fashion to build a long poly(arylene ether nitrile) chain.
Experimental Protocol: Synthesis of a 2F-PEN Polymer
This protocol details the synthesis of a novel fluorinated poly(ether nitrile) (PEN) derived from PFBN and a bisphenol, such as 4,4′-(Hexafluoroisopropylidene)diphenol (6F-BPA), a common choice for enhancing solubility and thermal properties.[3]
Materials & Equipment
-
Monomers: 2,3,4,5,6-Pentafluorobenzonitrile (PFBN, 99%), 4,4′-(Hexafluoroisopropylidene)diphenol (6F-BPA, 99%)
-
Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried.
-
Solvents: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous grade. Toluene, reagent grade.
-
Precipitation Solvent: Methanol, reagent grade.
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, Dean-Stark trap, condenser, nitrogen/argon inlet, heating mantle with temperature controller, Buchner funnel.
Step-by-Step Methodology
Workflow Overview
-
System Preparation (Self-Validation Start): Assemble the reaction apparatus and flame-dry under vacuum or dry in an oven overnight. Cool under a stream of dry nitrogen or argon. Causality: The phenoxide nucleophile is sensitive to moisture and oxygen; an inert and anhydrous environment is essential to prevent side reactions and achieve high molecular weight.
-
Reagent Charging: To the flask, add 6F-BPA (1 equivalent), finely ground K₂CO₃ (1.5-2.0 equivalents), DMAc (to achieve a solids concentration of 15-20% w/v), and toluene (approx. 10% of DMAc volume).
-
Azeotropic Dehydration: Equip the flask with a Dean-Stark trap. Heat the mixture to reflux (approx. 140-150°C) for 2-4 hours to azeotropically remove any residual water with toluene. This step is critical for ensuring the complete formation and stability of the phenoxide. Once complete, drain the toluene from the trap and cool the reaction mixture to 80°C.
-
PFBN Addition: Dissolve PFBN (1 equivalent) in a small amount of dry DMAc and add it to the reaction mixture.
-
Polymerization: Maintain the reaction temperature at 80-100°C. The progress of the polymerization can be monitored by a noticeable increase in the viscosity of the solution. The reaction is typically complete within 8-16 hours.
-
Precipitation and Isolation: After cooling to room temperature, dilute the viscous polymer solution with additional DMAc. Slowly pour the solution into a large excess of vigorously stirring methanol. A fibrous white polymer will precipitate. Causality: The polymer is soluble in DMAc but insoluble in methanol. This step separates the polymer from the solvent, unreacted monomers, and inorganic salts like KF.
-
Purification and Drying: Collect the polymer by filtration. Wash the polymer thoroughly with deionized water to remove any remaining salts, followed by a final wash with methanol. Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours to a constant weight.
Characterization and Expected Results
Thorough characterization is a self-validating step to confirm the polymer structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Result for 2F-PEN(6FBA) |
| FTIR | Confirm functional groups | Appearance of aryl ether stretch (~1250 cm⁻¹). Persistence of nitrile stretch (~2240 cm⁻¹). Disappearance of broad -OH peak from bisphenol. |
| ¹H & ¹⁹F NMR | Verify polymer structure | ¹H NMR: Shows characteristic aromatic proton signals of the bisphenol moiety. ¹⁹F NMR: Disappearance of the signal for the para-fluorine of PFBN confirms successful substitution. |
| GPC/SEC | Determine molecular weight | Mn (Number-average molecular weight) in the range of 1.7 x 10⁴ to 5.2 x 10⁴ g/mol .[3] PDI (Polydispersity Index) typically between 1.5 and 2.5 for step-growth polymerization. |
| TGA | Assess thermal stability | High thermal stability, with a 5% weight loss temperature (Td) in the range of 500-560°C in a nitrogen atmosphere.[3] |
| DSC | Determine glass transition temp. | A high glass transition temperature (Tg) between 140-235°C, depending on the specific bisphenol used.[3] |
Structure-Property Relationships & Applications
The properties of the final fluorinated polymer can be precisely tuned by selecting different bisphenol co-monomers.[3]
-
Bulky Groups: Incorporating bulky pendant groups, such as the -C(CF₃)₂- group from 6F-BPA, disrupts polymer chain packing. This increases the free volume, which enhances solubility in common solvents and lowers the dielectric constant, making these materials suitable for microelectronics.[3]
-
Flexible Linkages: Using bisphenols with flexible ether linkages can lower the Tg and increase the ductility of the resulting polymer.
The combination of high thermal stability, chemical resistance, and tunable dielectric properties makes these polymers highly valuable for applications in:
-
Aerospace and Automotive: As components for high-temperature seals, gaskets, and coatings.[2]
-
Microelectronics: As low-dielectric constant insulators and films.[3]
-
Membranes: For gas separation and fuel cell applications due to their excellent film-forming capabilities and stability.[3]
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Fluorine-Containing Poly(aryl ether nitrile)s Derived from 2,3,4,5,6-Pentafluorobenzonitrile | NDL Search | National Diet Library [ndlsearch.ndl.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Pentafluorobenzonitrile as a Versatile Precursor for High-Performance Liquid Crystal Materials
Abstract
The strategic incorporation of fluorine into organic molecules has revolutionized the field of liquid crystal (LC) materials, enabling the development of displays and photonic devices with superior performance characteristics.[1][2] Pentafluorobenzonitrile (C₇F₅N) stands out as a critical building block in this domain. Its perfluorinated aromatic core, combined with the highly polar nitrile functional group, provides a unique platform for synthesizing mesogens with tailored properties. This document provides an in-depth guide for researchers and scientists on the utilization of this compound as a precursor for advanced liquid crystal materials. It covers the fundamental principles, detailed synthetic protocols, characterization techniques, and the causal relationship between molecular structure and mesomorphic properties.
Introduction: The Strategic Advantage of Fluorination
The performance of modern liquid crystal displays (LCDs), particularly active-matrix LCDs (AM-LCDs), is heavily reliant on the specific physical properties of the liquid crystal mixtures used.[3] Fluorinated liquid crystals have become essential components, offering significant advantages over their non-fluorinated counterparts.[1][4][5]
Key Advantages of Fluorine Incorporation:
-
Tuned Dielectric Anisotropy (Δε): The high electronegativity of fluorine creates strong C-F dipoles. By strategically placing fluorine atoms on the mesogenic core, the molecular dipole moment can be precisely controlled, allowing for the synthesis of materials with either high positive or negative dielectric anisotropy, a critical parameter for different display modes (e.g., Twisted Nematic vs. Vertical Alignment).[1][6]
-
Reduced Viscosity: The low polarizability of the C-F bond reduces intermolecular interactions, leading to lower rotational viscosity.[7] This translates to faster switching times for the display, which is crucial for high-frame-rate video.
-
Enhanced Stability and Reliability: The strength of the C-F bond imparts high thermal and photochemical stability.[5] Furthermore, fluorination reduces the molecule's ability to coordinate with mobile ions, leading to a higher voltage holding ratio (VHR), which prevents flicker and image sticking in displays.[1][3]
This compound is an exemplary precursor that leverages these benefits. The electron-withdrawing nature of the five fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr), providing a reliable and versatile entry point for constructing the complex architectures of liquid crystal molecules.
Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₇F₅N | [8] |
| Molecular Weight | 193.07 g/mol | |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 162-164 °C | |
| Density | 1.532 g/mL at 25 °C | |
| Refractive Index | n20/D 1.442 |
Synthetic Pathway: Building Mesogenic Cores via SₙAr
The most powerful application of this compound in liquid crystal synthesis is its use in nucleophilic aromatic substitution (SₙAr) reactions. The fluorine atom at the para position (C-4) is highly activated towards substitution due to the cumulative electron-withdrawing effect of the other fluorine atoms and the nitrile group. This allows for the efficient formation of ether linkages, a common structural motif in calamitic (rod-shaped) liquid crystals.
The following protocol details the synthesis of a key intermediate, 4-(4-alkoxyphenoxy)-2,3,5,6-tetrafluorobenzonitrile, which serves as a foundational core for more complex liquid crystal structures.
Workflow for Intermediate Synthesis
Caption: General workflow for the synthesis of a tetrafluorobenzonitrile intermediate.
Protocol 1: Synthesis of 4-(4-hexyloxyphenoxy)-2,3,5,6-tetrafluorobenzonitrile
Objective: To synthesize a key liquid crystal intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 eq)
-
4-(Hexyloxy)phenol (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture for chromatography
Instrumentation:
-
Three-neck round-bottom flask
-
Reflux condenser with a nitrogen/argon inlet
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a flame-dried three-neck round-bottom flask under a positive pressure of nitrogen, add anhydrous potassium carbonate (1.5 eq) and 4-(hexyloxy)phenol (1.05 eq).
-
Add anhydrous DMF via syringe to dissolve the reagents. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of phenol).
-
Causality Note: Using a slight excess of the phenol ensures complete consumption of the more valuable this compound. K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the active nucleophile (phenoxide) in situ. Anhydrous conditions are critical to prevent side reactions.
-
-
Reagent Addition:
-
While stirring vigorously, add this compound (1.0 eq) dropwise to the mixture at room temperature.
-
Causality Note: The reaction is typically exothermic. A controlled, dropwise addition prevents a rapid temperature increase.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound spot has disappeared.
-
-
Workup:
-
Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an excess of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts and DMF.
-
Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water (twice) and then with a saturated brine solution.
-
Causality Note: The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 100:1 to 50:1).
-
Alternatively, the product can often be purified by recrystallization from a suitable solvent like ethanol or a hexane/isopropanol mixture.
-
Self-Validation & Characterization:
-
¹⁹F-NMR: The product should exhibit two distinct multiplets in the ¹⁹F-NMR spectrum, corresponding to the two different chemical environments of the fluorine atoms (those ortho and meta to the ether linkage). This is a definitive confirmation of the substitution at the C-4 position.
-
¹H-NMR: The spectrum will confirm the presence of the hexyloxy chain and the aromatic protons of the phenoxy group.
-
FTIR: Look for the characteristic C≡N stretch (around 2240 cm⁻¹), C-F stretches (1000-1200 cm⁻¹), and the aryl-ether C-O-C stretch (around 1250 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular ion peak corresponding to the expected product mass.
Elaboration to Final Liquid Crystal Molecules
The intermediate synthesized in Protocol 1 is a versatile building block. The terminal nitrile group can be further modified to create more complex, higher-aspect-ratio molecules that are more likely to exhibit liquid crystalline phases. A common strategy is to link this core unit to another aromatic system via an ester bridge.
Workflow for Final LC Synthesis
Caption: Elaboration of the intermediate into a final liquid crystal molecule.
Protocol 2: Synthesis of a Biphenyl Ester Liquid Crystal
Objective: To convert the nitrile intermediate into a final liquid crystal molecule containing an ester linkage.
Part A: Hydrolysis of the Nitrile to a Carboxylic Acid
-
Procedure:
-
Place the 4-(4-hexyloxyphenoxy)-2,3,5,6-tetrafluorobenzonitrile intermediate into a round-bottom flask.
-
Add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux (typically >120 °C) for 6-24 hours.
-
Cool the reaction and carefully pour it over crushed ice. The carboxylic acid product will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry in vacuo. The product can be further purified by recrystallization if necessary.
-
Causality Note: The harsh conditions of strong acid and high temperature are required to hydrolyze the stable nitrile group. The purity of this acid is critical for the success of the subsequent esterification step.
-
Part B: Steglich Esterification with a Biphenol
-
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the carboxylic acid from Part A (1.0 eq), 4'-pentyl-[1,1'-biphenyl]-4-ol (1.0 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Causality Note: DCC is a coupling agent that activates the carboxylic acid for nucleophilic attack by the alcohol. DMAP is a highly effective acylation catalyst. The reaction forms a dicyclohexylurea (DCU) byproduct, which is insoluble in DCM and precipitates out.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography followed by recrystallization (e.g., from ethanol/heptane) to yield the final, pure liquid crystal compound.
-
Characterization of Liquid Crystalline Properties
Once the final compound is synthesized and purified, its mesomorphic properties must be characterized to confirm that it is, in fact, a liquid crystal.
Key Characterization Techniques:
-
Differential Scanning Calorimetry (DSC): This is the primary technique for determining the phase transition temperatures and associated enthalpy changes.[9] A sample is heated and cooled at a controlled rate, and the heat flow is measured. Phase transitions appear as peaks (endothermic on heating, exothermic on cooling).
-
Polarizing Optical Microscopy (POM): POM is used to visually identify and characterize different liquid crystal phases (e.g., Nematic, Smectic A, Smectic C) by observing their unique optical textures when viewed between crossed polarizers.[10] The sample is placed on a hot stage, allowing for observation of texture changes as a function of temperature.
Example DSC Data for a Synthesized Liquid Crystal
The following table presents hypothetical, yet realistic, DSC data for the biphenyl ester synthesized in Protocol 2.
| Transition | Heating Cycle (°C) | Cooling Cycle (°C) | Enthalpy (ΔH, J/g) | Phase Assignment |
| Crystal (Cr) to Smectic A (SₘA) | 85.2 | 58.1 | 45.3 | Melting |
| Smectic A (SₘA) to Nematic (N) | 141.5 | 140.8 | 1.2 | SₘA-N Transition |
| Nematic (N) to Isotropic (I) | 195.6 | 195.1 | 0.8 | Clearing Point |
Data is illustrative.
The presence of distinct peaks corresponding to transitions between ordered phases (Cr, SₘA, N) and the final transition to the isotropic liquid (clearing point) confirms the liquid crystalline nature of the material. The temperature range over which a specific phase exists is a critical parameter for device applications.
Conclusion
This compound is a cornerstone precursor for the synthesis of high-performance fluorinated liquid crystals. Its activated aromatic system allows for reliable and efficient SₙAr chemistry, providing a robust entry point to a vast library of mesogenic structures. By understanding the causal principles behind the synthetic steps and employing rigorous characterization techniques, researchers can leverage this compound to design and create novel liquid crystal materials with precisely tailored properties for next-generation displays and photonic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. daneshyari.com [daneshyari.com]
- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: The Strategic Use of Pentafluorobenzonitrile in Advanced Agrochemical Synthesis
Abstract
The relentless demand for more effective, selective, and environmentally benign crop protection agents has propelled the integration of fluorinated motifs into agrochemical design.[1][2] Pentafluorobenzonitrile (PFBN), a polyfluorinated aromatic compound, has emerged as a pivotal intermediate in this field.[3][4] Its unique electronic properties, conferred by five electron-withdrawing fluorine atoms and a versatile nitrile group, provide a powerful platform for constructing complex molecular architectures.[3][5] This document provides an in-depth guide for researchers and synthetic chemists on the applications and protocols for utilizing this compound in the synthesis of advanced agrochemicals. We will explore its core reactivity, focusing on nucleophilic aromatic substitution, and provide a detailed, field-proven protocol for a key synthetic transformation relevant to the production of potent insecticidal agents.
Introduction: The Fluorine Advantage in Agrochemicals
The incorporation of fluorine into active ingredients is a well-established strategy in agrochemical research to enhance biological efficacy.[2] Fluorine atoms or fluoroalkyl groups can significantly modulate a molecule's physicochemical properties, such as:
-
Metabolic Stability: The strength of the C-F bond often increases resistance to metabolic degradation by plant or pest enzymes, prolonging the active life of the agent.[3]
-
Lipophilicity: Fluorine's introduction can increase a molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, improving uptake and bioavailability.[3]
-
Binding Affinity: The unique electronic and steric properties of fluorine can enhance interactions with target proteins, leading to higher potency.[2][6]
This compound (CAS 773-82-0) is an exemplary building block that embodies these advantages, serving as a precursor for a range of active ingredients in fungicides, herbicides, and insecticides.[7][8][9]
Properties and Handling of this compound
This compound is a liquid at room temperature with a high degree of chemical stability.[3] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 773-82-0 | |
| Molecular Formula | C₇F₅N | |
| Molecular Weight | 193.07 g/mol | |
| Appearance | Colorless liquid | [10] |
| Boiling Point | 162-164 °C | |
| Density | 1.532 g/mL at 25 °C | |
| Refractive Index | n20/D 1.442 |
Safety & Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Store in a cool, dry place away from ignition sources.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The foundational principle governing the use of PFBN in synthesis is its high susceptibility to nucleophilic aromatic substitution (SNAr). The five electron-withdrawing fluorine atoms strongly activate the aromatic ring towards attack by nucleophiles.
Causality: The reaction proceeds preferentially at the C-4 position (para to the nitrile group). This regioselectivity is due to the ability of the electron-withdrawing nitrile group (-CN) to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the para position. This stabilization lowers the activation energy for the para-substitution pathway compared to ortho or meta attack.[11]
A variety of nucleophiles can be employed to displace the para-fluorine, making PFBN a versatile precursor.[11]
Caption: General workflow for the synthesis of agrochemical precursors via SNAr of PFBN.
Application Protocol: Synthesis of a 4-Alkoxy-tetrafluorobenzonitrile Precursor
This protocol details a representative SNAr reaction to synthesize a 4-alkoxy-tetrafluorobenzonitrile, a common intermediate in the development of novel insecticides and fungicides. The introduction of an alkoxy group can fine-tune the lipophilicity and target-binding properties of the final agrochemical.
Materials and Reagents
-
This compound (99%)
-
Anhydrous alcohol (e.g., Methanol, Ethanol)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Step-by-Step Experimental Protocol
Rationale: This protocol employs sodium hydride to deprotonate the alcohol, forming a potent sodium alkoxide nucleophile in situ. Anhydrous DMF is used as a polar aprotic solvent, which effectively solvates the sodium cation without protonating the alkoxide, thereby maximizing its nucleophilicity for the SNAr reaction.
-
Preparation of the Nucleophile:
-
To a flame-dried 250 mL three-neck round-bottom flask under a positive pressure of nitrogen, add anhydrous DMF (80 mL).
-
Carefully add sodium hydride (1.1 eq., 60% dispersion) in portions at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Slowly add the desired anhydrous alcohol (1.1 eq.) via syringe over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.
-
-
Nucleophilic Aromatic Substitution Reaction:
-
In a separate flask, prepare a solution of this compound (1.0 eq.) in anhydrous DMF (20 mL).
-
Add the PFBN solution dropwise to the stirring alkoxide solution at 0 °C using a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of PFBN.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Rationale: The quench must be done carefully at low temperature to control the exothermic reaction of excess NaH with the aqueous solution.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (50 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL) and deionized water (100 mL).
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL). Rationale: The brine wash helps to remove residual water and DMF from the organic phase.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-alkoxy-2,3,5,6-tetrafluorobenzonitrile product.
-
Characterize the final product by ¹H NMR, ¹⁹F NMR, and MS to confirm its structure and purity.
-
Expected Outcome & Data
The reaction typically proceeds with high yield and excellent regioselectivity for the para-substituted product.
| Starting Material | Nucleophile | Product | Typical Yield |
| This compound | Sodium Methoxide | 4-Methoxy-2,3,5,6-tetrafluorobenzonitrile | >90% |
| This compound | Sodium Ethoxide | 4-Ethoxy-2,3,5,6-tetrafluorobenzonitrile | >85% |
Downstream Synthesis: From Intermediate to Active Ingredient
The nitrile functionality of the 4-substituted-tetrafluorobenzonitrile intermediate is a versatile chemical handle for further elaboration into a final agrochemical product.
Caption: Key transformations of the nitrile group for agrochemical synthesis.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, a key functional group in many herbicides.[8]
-
Reduction: Reduction of the nitrile group yields a primary amine, a common building block for coupling reactions to build larger, more complex active ingredients.
-
Cycloaddition: Reaction with reagents like sodium azide can convert the nitrile into a tetrazole ring, a bioisostere for a carboxylic acid often found in modern fungicides.
Conclusion
This compound is a powerful and versatile platform for the synthesis of advanced, fluorinated agrochemicals. Its predictable reactivity, centered on the nucleophilic substitution of the para-fluorine atom, allows for the controlled introduction of diverse functional groups. The protocols and principles outlined in this document provide a solid foundation for researchers to leverage PFBN in the rational design and development of next-generation crop protection solutions. By understanding the causality behind the reaction mechanisms and synthetic choices, scientists can efficiently construct novel molecular architectures with enhanced biological performance.
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents [patents.google.com]
- 8. CN1772724A - The preparation technology of pentafluorobenzoic acid - Google Patents [patents.google.com]
- 9. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. Polyfluoroarenes. Part XVII. Some reactions of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Utility of Pentafluorobenzonitrile in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Ascendancy of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased bioavailability, and modulated acidity (pKa)—provide medicinal chemists with a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] Among the arsenal of fluorinated reagents, Pentafluorobenzonitrile (PFBN) , with its chemical formula C₇F₅N, has emerged as a particularly versatile and valuable building block.[3][4]
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the use of this compound in the synthesis of pharmaceutical intermediates. We will explore the fundamental principles governing its reactivity, present detailed, field-proven protocols for its application, and discuss the causality behind key experimental choices.
Part 1: Core Principles of this compound Reactivity
This compound is a colorless to pale yellow liquid characterized by a benzene ring fully substituted with five fluorine atoms and one cyano (nitrile) group.[3] This dense decoration of highly electronegative atoms renders the aromatic ring exceptionally electron-deficient, which is the key to its synthetic utility.
1.1 The Mechanism of Activation: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway exploited in PFBN chemistry is Nucleophilic Aromatic Substitution (SNAr).[5][6][7] Unlike electron-rich aromatic rings that typically undergo electrophilic substitution, the profound electron-withdrawing nature of the five fluorine atoms and the nitrile group "activates" the pentafluorophenyl ring, making it highly susceptible to attack by nucleophiles.[3][8]
The SNAr mechanism is generally considered a two-step process:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride anion (F⁻), a good leaving group, resulting in the substituted product.
Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, but the addition-elimination model remains a powerful predictive tool for understanding reactivity.[6]
1.2 Regioselectivity: The Decisive Role of the Cyano Group
A critical aspect of PFBN's utility is the high degree of regioselectivity observed in its SNAr reactions. The attack of a nucleophile occurs preferentially at the C4 position (para to the cyano group).
Caption: Structure of this compound.
This selectivity is a direct consequence of electronic effects. The cyano group is a powerful resonance-withdrawing group, and it can most effectively stabilize the negative charge of the Meisenheimer complex intermediate when the nucleophilic attack occurs at the para position. This leads to a lower activation energy for the para-substitution pathway compared to attack at the ortho (C2, C6) or meta (C3, C5) positions. While substitution at other positions is possible, it typically requires harsher conditions or multiple equivalents of the nucleophile.[9][10]
Part 2: Synthesis of a Heterocyclic Pharmaceutical Intermediate
A core application of PFBN is the synthesis of complex heterocyclic systems, which are prevalent motifs in many approved drugs. The following protocol details the synthesis of 4-(Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile , an intermediate that combines a fluorinated aromatic core with a pharmaceutically relevant phenothiazine scaffold, via a regioselective SNAr reaction.[5]
2.1 Protocol: Synthesis of 4-(Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile
Objective: To demonstrate the facile and highly regioselective para-substitution of this compound with an N-nucleophile to generate a key pharmaceutical intermediate.
Materials & Equipment:
-
Chemicals: this compound (PFBN, ≥99%), Phenothiazine (≥98%), Potassium Carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate (EtOAc), Hexanes, Brine (saturated NaCl solution), Deionized Water.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
Caption: Experimental workflow for the synthesis of a PFBN-derived intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add phenothiazine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add this compound (1.1 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours.
-
Causality Explanation: DMF is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the phenothiazide anion formed in situ. Potassium carbonate is a mild base sufficient to deprotonate the amine of phenothiazine to generate the active nucleophile. Heating to 60 °C provides the necessary activation energy for the substitution without promoting side reactions or decomposition.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The product spot should be less polar than the starting phenothiazine.
-
Self-Validating System: The disappearance of the phenothiazine starting material and the appearance of a single major, new, lower Rf product spot on the TLC plate provides a reliable indication of reaction completion and high selectivity.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel.
-
Characterization: The final product, 4-(Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile, should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
2.2 Data Presentation: Optimization of Reaction Conditions
The choice of base and solvent can significantly impact the efficiency of the SNAr reaction. The following table, adapted from literature data, illustrates the optimization process for the reaction between phenothiazine and PFBN.[5]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Li₂CO₃ | DMF | 60 | 0 |
| 2 | Na₂CO₃ | DMF | 60 | 7 |
| 3 | K₂CO₃ | DMF | 60 | 95 |
| 4 | Cs₂CO₃ | DMF | 60 | 13 (complex mixture) |
Insight: The data clearly demonstrates the superiority of K₂CO₃ as the base for this transformation, affording a near-quantitative yield. Weaker bases (Li₂CO₃, Na₂CO₃) are ineffective, while a stronger base (Cs₂CO₃) leads to higher reactivity but results in multiple substitutions and a complex product mixture. This underscores the importance of tuning reaction conditions to achieve the desired mono-substitution product.
Part 3: Further Applications and Synthetic Potential
The tetrafluorobenzonitrile intermediate synthesized in the protocol is not an endpoint but rather a versatile platform for creating further molecular diversity.
-
Sequential SNAr Reactions: The three remaining fluorine atoms, while less reactive than the initial C4 fluorine, can be replaced by other nucleophiles under more forcing conditions. This allows for the programmed, step-wise construction of highly functionalized aromatic cores.[5]
-
Nitrile Group Transformations: The cyano group is a valuable synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, each transformation opening up new avenues for derivatization and conjugation to other molecular fragments.
This compound is also a precursor for other important pharmaceutical intermediates, including fluorinated analogs of bioactive molecules like noradrenaline and adrenaline.[11] Its applications extend beyond traditional small molecules to the synthesis of fluorinated polymers used in advanced materials and medical devices.[4][11]
Conclusion
This compound is a powerful and reliable reagent for the introduction of a tetrafluorophenyl nitrile moiety into organic molecules. Its utility is rooted in the predictable and highly regioselective nature of its nucleophilic aromatic substitution chemistry. By understanding the principles of its reactivity and carefully controlling reaction conditions, researchers can efficiently synthesize complex, highly functionalized intermediates that are critical for the development of next-generation pharmaceuticals. The protocols and insights provided herein serve as a robust starting point for scientists and professionals in the field of drug discovery to leverage the full potential of this exceptional fluorinated building block.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Polyfluorocarbanion chemistry. Part III. Reaction of hexafluoropropene with this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0 [sigmaaldrich.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of Pentafluorobenzonitrile
Introduction: The Unique Reactivity of Pentafluorobenzonitrile
Nucleophilic aromatic substitution (SNAr) stands as a cornerstone of modern organic synthesis, providing a transition-metal-free pathway for the functionalization of electron-deficient aromatic rings.[1] Among the plethora of substrates available, this compound (PFBN) emerges as a uniquely versatile and highly reactive building block. Its reactivity is driven by the cumulative electron-withdrawing effects of five fluorine atoms and a powerful nitrile (-CN) group, which render the aromatic ring exceptionally electrophilic.[1][2]
A defining characteristic of SNAr reactions with PFBN is the remarkable regioselectivity. Nucleophilic attack occurs almost exclusively at the C4 position, para to the nitrile group.[3][4][5] This predictable outcome makes PFBN an invaluable scaffold for the synthesis of precisely substituted tetrafluorobenzonitrile derivatives, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][6][7] This guide provides an in-depth exploration of the underlying mechanism, detailed experimental protocols for various nucleophile classes, and insights into the application of these reactions in research and drug development.
The SNAr Mechanism: A Tale of Stabilization
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[8][9] Understanding this pathway is critical for rationalizing the observed regioselectivity and for optimizing reaction conditions.
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction initiates with the attack of a nucleophile (Nu⁻) on the electron-deficient aromatic ring. This attack breaks the aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8]
Step 2: Elimination of Fluoride and Restoration of Aromaticity The aromatic system is restored in the second, typically rapid, step through the expulsion of a fluoride ion from the site of initial attack.
The pronounced selectivity for the para position is a direct consequence of the stabilization of the Meisenheimer complex. When the nucleophile attacks at C4, the resulting negative charge can be delocalized not only throughout the fluorinated ring but also onto the nitrogen atom of the cyano group via resonance.[8][10] This additional delocalization provides a significant energetic advantage over attack at the ortho or meta positions, making the para-substitution pathway kinetically and thermodynamically favored.
Figure 1: The Addition-Elimination Mechanism of SNAr on this compound.
Key Experimental Parameters and Optimization
Successful execution of SNAr reactions on PFBN hinges on the careful selection of several key parameters.
-
Nucleophile Choice : A wide array of nucleophiles can be employed.
-
S-Nucleophiles (Thiols) : Thiols are excellent nucleophiles for this reaction, often proceeding under mild conditions with a non-nucleophilic base to generate the active thiolate.[7][11]
-
N-Nucleophiles (Amines, Azoles) : Primary and secondary amines, as well as heterocyclic amines like phenothiazine and azoles, react readily.[1][4][12] The choice of base is critical to prevent di-substitution, especially with highly reactive amines.[1]
-
O-Nucleophiles (Alkoxides, Phenoxides) : Alkoxides and phenoxides are effective but require anhydrous conditions to prevent hydrolysis and competing reactions. The alkoxide is typically generated in situ or pre-formed using a strong base like NaH or a potassium alkoxide salt.[13][14]
-
-
Solvent Selection : The solvent plays a crucial role in mediating the reaction rate.
-
Polar Aprotic Solvents : Solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are highly preferred.[1][2][5] They effectively solvate the counter-ion of the base, leaving the nucleophile "bare" and more reactive, thereby accelerating the rate-determining addition step.[15]
-
Ethers and Hydrocarbons : Solvents like Tetrahydrofuran (THF) or Toluene can be used, but generally result in slower reaction rates.[15]
-
-
Base Selection : The base is chosen based on the pKa of the nucleophile and the desired reactivity.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Commonly used for a variety of nucleophiles. Cesium carbonate is more reactive and can sometimes lead to multiple substitutions if not controlled.[1]
-
Potassium Phosphate (K₃PO₄) : A milder base that has proven highly effective for achieving selective mono-substitution, particularly with reactive nucleophiles where stronger bases cause side reactions.[1][2]
-
Organic Bases (DBU, DIPEA) : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent, non-nucleophilic base for deprotonating thiols.[7] Diisopropylethylamine (DIPEA) is often used as an acid scavenger.
-
-
Temperature Control : Most reactions proceed efficiently at temperatures ranging from room temperature to 60-80 °C. Higher temperatures can accelerate slow reactions but may also increase the risk of side products. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.
Detailed Experimental Protocols
Safety Precaution : this compound is toxic and an irritant. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of 4-(Phenylthio)-2,3,5,6-tetrafluorobenzonitrile (Thiol Nucleophile)
This protocol details the highly efficient para-fluoro-thiol reaction, a versatile ligation method.[7][11]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 193.07 | 193 mg | 1.0 | 1.0 |
| Thiophenol | 110.18 | 102 µL | 1.0 | 1.0 |
| K₂CO₃ | 138.21 | 207 mg | 1.5 | 1.5 |
| Acetonitrile (MeCN) | - | 5 mL | - | - |
Step-by-Step Methodology:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (193 mg, 1.0 mmol) and anhydrous potassium carbonate (207 mg, 1.5 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Stir the suspension at room temperature under a nitrogen atmosphere.
-
Add thiophenol (102 µL, 1.0 mmol) dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The starting material is UV active and the product should appear as a new, less polar spot.
-
Work-up and Purification : Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic base. Rinse the pad with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the title compound as a white solid.
-
Characterization : The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR will show two distinct multiplets, integrating to 2F each, confirming the C₂ᵥ symmetry of the para-substituted product.
Protocol 2: Synthesis of 4-(Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile (Amine Nucleophile)
This protocol is adapted from optimized conditions designed to achieve selective mono-substitution with a highly reactive amine nucleophile.[1][2]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 193.07 | 256 µL | 2.0 | 1.0 |
| Phenothiazine | 199.27 | 399 mg | 2.0 | 1.0 |
| K₃PO₄ | 212.27 | 849 mg | 4.0 | 2.0 |
| Acetonitrile (MeCN) | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Combine phenothiazine (399 mg, 2.0 mmol) and potassium phosphate (849 mg, 4.0 mmol) in a 50 mL round-bottom flask with a magnetic stir bar.
-
Add anhydrous acetonitrile (10 mL).
-
Add this compound (256 µL, 2.0 mmol) to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C in an oil bath.
-
Maintain stirring at 60 °C for 12-16 hours. Monitor the reaction by LC-MS for the consumption of starting materials and formation of the desired product mass.
-
Work-up and Purification : After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
-
Rationale for Conditions : The use of K₃PO₄ as a mild base in MeCN is crucial. Stronger bases like K₂CO₃ in DMF were found to cause the formation of multiple substitution products and other impurities.[1]
Protocol 3: Synthesis of 4-Methoxy-2,3,5,6-tetrafluorobenzonitrile (Alkoxide Nucleophile)
This protocol describes the reaction with an alkoxide, which must be handled under anhydrous conditions.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 193.07 | 193 mg | 1.0 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 59 mg | 1.1 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | - |
Step-by-Step Methodology:
-
To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add sodium methoxide (59 mg, 1.1 mmol) and a magnetic stir bar.
-
Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.
-
In a separate vial, dissolve this compound (193 mg, 1.0 mmol) in a small amount of anhydrous THF (1-2 mL).
-
Add the this compound solution dropwise to the cold, stirring suspension of sodium methoxide.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC or GC-MS.
-
Work-up and Purification : Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography (silica gel, hexanes/ethyl acetate) if necessary.
Applications in Research and Drug Development
The 4-substituted tetrafluorobenzonitrile products are not merely synthetic curiosities; they are powerful platforms for innovation.
Figure 2: Workflow from PFBN to High-Value Applications.
-
Medicinal Chemistry : The nitrile group is a valuable pharmacophore. It can act as a bioisosteric replacement for a carboxylic acid or cis-amide, improving metabolic stability and cell permeability.[16][17] It is also an effective hydrogen bond acceptor, capable of forming key interactions with protein targets.[18] The remaining fluorine atoms can be used to fine-tune the molecule's electronic properties, lipophilicity (LogP), and metabolic stability, a common strategy in modern drug design.[6][19]
-
Materials Science : The predictable and high-yielding nature of the para-fluoro-thiol reaction makes it a "click-like" reaction for polymer synthesis and surface modification.[7][11] The resulting fluorinated aromatic materials can exhibit unique properties desirable for applications in electronics, optics, and specialty polymers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Inactive nucleophile (e.g., protonated).3. Poor quality or wet solvent/reagents. | 1. Increase temperature or allow longer reaction time. Monitor by TLC/LC-MS.2. Ensure sufficient base is used to deprotonate the nucleophile (use >1 equiv.).3. Use freshly distilled or anhydrous solvents. Ensure reagents are dry. |
| Multiple Substitutions | 1. Reaction conditions are too harsh (high temp, strong base).2. Nucleophile is highly reactive.3. Stoichiometry is incorrect (>1 equiv. of nucleophile). | 1. Lower the reaction temperature. Switch to a milder base (e.g., K₃PO₄ instead of K₂CO₃ or Cs₂CO₃).[1]2. Use a less polar solvent to temper reactivity. Add the nucleophile slowly.3. Use a 1:1 or slight excess of the limiting reagent. |
| Low Yield | 1. Product decomposition under reaction conditions.2. Difficult purification leading to product loss.3. Side reactions consuming starting material. | 1. Perform the reaction at a lower temperature. Minimize reaction time.2. Optimize chromatography conditions. Consider crystallization.3. Ensure an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions, especially with thiols. |
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. The para-fluoro-thiol reaction as an efficient tool in polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sequential direct SNAr reactions of pentafluorobenzenes with azole or indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 16. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 17. lifechemicals.com [lifechemicals.com]
- 18. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Synthesis of tetrafluorobenzonitrile derivatives from Pentafluorobenzonitrile
Synthesis of Tetrafluorobenzonitrile Derivatives from Pentafluorobenzonitrile: A Detailed Guide for Researchers
Abstract
This compound serves as a key building block in modern organic synthesis, particularly for creating complex molecules used in pharmaceuticals, agrochemicals, and materials science. Its chemical structure, featuring five fluorine atoms and a nitrile group, makes it highly reactive in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the precise, selective replacement of the para-fluorine atom, enabling the synthesis of a wide array of tetrafluorobenzonitrile derivatives. This guide offers detailed, field-tested protocols and explores the fundamental chemical principles governing these transformations, providing researchers with a practical resource for laboratory synthesis.
Introduction: The Chemistry of this compound
The synthetic utility of this compound stems from the strong electron-withdrawing properties of its five fluorine atoms and the nitrile (-CN) group.[1][2] This electronic arrangement makes the aromatic ring highly electron-deficient and, therefore, exceptionally reactive towards nucleophiles.[2][3] The para-position (C4) is the most favorable site for nucleophilic attack due to the combined resonance and inductive effects of the nitrile group, which effectively stabilize the negatively charged Meisenheimer intermediate.[4]
The SNAr mechanism for this compound is a well-established two-step process:
-
Nucleophilic Attack: A nucleophile adds to the electron-poor aromatic ring, preferentially at the para-carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
-
Fluoride Elimination: A fluoride ion is subsequently eliminated, restoring the ring's aromaticity and yielding the final substituted product.[1]
This predictable regioselectivity makes this compound an invaluable precursor for synthesizing precisely functionalized aromatic compounds.[4]
Reaction Workflow & Logic
The synthesis of tetrafluorobenzonitrile derivatives is a systematic process where the choice of nucleophile, solvent, and reaction conditions determines the structure of the final product.
Figure 1. Generalized workflow for the synthesis of tetrafluorobenzonitrile derivatives.
Key Reaction Classes & Protocols
This section provides detailed protocols for the most common and synthetically useful transformations of this compound.
Synthesis of 4-Aminotetrafluorobenzonitriles
Reacting this compound with primary or secondary amines is a highly efficient method for producing 4-aminotetrafluorobenzonitrile derivatives.[5] These compounds are frequently used as intermediates in the synthesis of kinase inhibitors and other biologically active molecules.
Protocol 1: Synthesis of 4-(Methylamino)tetrafluorobenzonitrile
-
Materials:
-
This compound (1.0 eq)
-
Methylamine (2.2 eq, 40% in H₂O)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.18 mmol) in acetonitrile (20 mL) and cool the solution to 0 °C in an ice bath.
-
Add methylamine (40% in H₂O, 0.88 mL, 11.4 mmol) dropwise to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 16 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the resulting residue between dichloromethane (50 mL) and saturated aqueous sodium bicarbonate (25 mL).
-
Separate the organic layer and extract the aqueous layer twice more with dichloromethane (2 x 25 mL).
-
Combine the organic extracts, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield 4-(methylamino)tetrafluorobenzonitrile as a white solid.
-
Table 1. Representative yields for the synthesis of 4-aminotetrafluorobenzonitriles.
| Nucleophile | Product | Typical Yield (%) |
|---|---|---|
| Methylamine | 4-(Methylamino)tetrafluorobenzonitrile | >95 |
| Aniline | 4-(Phenylamino)tetrafluorobenzonitrile | ~90 |
| Morpholine | 4-Morpholinotetrafluorobenzonitrile | >95 |
Synthesis of 4-Alkoxy/Aryloxytetrafluorobenzonitriles
The reaction of this compound with alcohols or phenols, typically facilitated by a base, provides access to a diverse range of ether-linked derivatives. These are valuable for fine-tuning the electronic and steric properties of molecules in drug discovery programs.
Protocol 2: Synthesis of 4-Phenoxytetrafluorobenzonitrile
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Combine this compound (1.0 g, 5.18 mmol), phenol (0.54 g, 5.70 mmol), and potassium carbonate (1.07 g, 7.77 mmol) in N,N-dimethylformamide (15 mL).
-
Heat the mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to ambient temperature and pour it into deionized water (50 mL).
-
Extract the aqueous mixture three times with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash twice with water (2 x 20 mL) and once with brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 4-phenoxytetrafluorobenzonitrile as a colorless oil.
-
Synthesis of 4-(Alkyl/Arylthio)tetrafluorobenzonitriles
Thiols are excellent nucleophiles for SNAr reactions with this compound, readily displacing the para-fluorine to form thioether derivatives. These are often used to introduce sulfur-containing moieties into bioactive compounds.
Protocol 3: Synthesis of 4-(Phenylthio)tetrafluorobenzonitrile
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Triethylamine (Et₃N, 1.2 eq)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 g, 5.18 mmol) and thiophenol (0.56 mL, 5.44 mmol) in tetrahydrofuran (20 mL) and cool to 0 °C.
-
Add triethylamine (0.87 mL, 6.22 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with diethyl ether (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(phenylthio)tetrafluorobenzonitrile as a white solid.
-
Mechanistic Considerations & Regioselectivity
The remarkable regioselectivity for para-substitution is a defining characteristic of the SNAr reaction on this compound.[4] This is attributed to the enhanced stabilization of the Meisenheimer intermediate when nucleophilic attack occurs at the C4 position. The negative charge can be delocalized onto the electron-withdrawing nitrile group through resonance, a stabilizing effect that is not possible with attack at the ortho or meta positions.
Figure 2. SNAr mechanism for para-substitution on this compound.
While para-substitution is strongly favored, more forcing reaction conditions, such as elevated temperatures, highly reactive nucleophiles, or extended reaction times, can sometimes lead to disubstitution, typically at the remaining ortho positions.[1] Therefore, careful control over stoichiometry and reaction parameters is essential for achieving high selectivity.
Safety & Handling
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[6][7] It can cause skin and serious eye irritation.[6][8] All manipulations should be performed in a well-ventilated chemical fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[10] Always consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information before use.[6][8][9] Many of the nucleophiles and bases used in these protocols are also hazardous and require careful handling.
Conclusion
The synthesis of tetrafluorobenzonitrile derivatives from this compound via nucleophilic aromatic substitution is a robust and versatile synthetic strategy. The protocols detailed in this application note provide a solid foundation for researchers to access a diverse range of valuable chemical intermediates. A thorough understanding of the underlying mechanistic principles enables the rational design of reaction conditions to achieve desired products with high efficiency and selectivity.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. fishersci.ie [fishersci.ie]
- 7. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
The Grignard Reaction with Pentafluorobenzonitrile: A Detailed Guide to the Synthesis of Polyfluorinated Ketones
Introduction: The Strategic Importance of Fluorinated Ketones
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate a compound's physicochemical and biological properties. The pentafluorophenyl group, in particular, offers a unique combination of steric bulk, high electronegativity, and metabolic stability. The synthesis of pentafluorophenyl ketones via the Grignard reaction with pentafluorobenzonitrile represents a robust and versatile method for creating key building blocks for novel pharmaceuticals, agrochemicals, and advanced materials. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings, practical execution, and critical considerations of this important transformation.
The Grignard reaction, a cornerstone of carbon-carbon bond formation, involves the nucleophilic addition of an organomagnesium halide to an electrophilic carbon.[1] In the case of nitriles, this addition leads to the formation of an imine intermediate, which upon acidic hydrolysis, yields a ketone.[2][3][4] The highly electron-withdrawing nature of the pentafluorophenyl ring enhances the electrophilicity of the nitrile carbon in this compound, making it an excellent substrate for this reaction.
Reaction Mechanism and Rationale
The reaction proceeds in two distinct stages: the nucleophilic addition of the Grignard reagent to the nitrile, followed by the hydrolysis of the resulting imine salt.
Step 1: Nucleophilic Addition
The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic character of the R group attacking the electrophilic carbon of the nitrile. The π-bond of the nitrile is broken, and the electron pair moves to the nitrogen atom, forming a magnesium imine salt intermediate. The reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[1]
Step 2: Hydrolysis
The magnesium imine salt is stable in the reaction mixture and does not react further with the Grignard reagent.[3] Upon the addition of an aqueous acid (e.g., HCl or H₂SO₄) during the work-up, the imine is hydrolyzed to a ketone.[2][3] The mechanism of hydrolysis involves protonation of the imine nitrogen, followed by nucleophilic attack of water and subsequent elimination of ammonia to yield the final ketone product.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of the Grignard reagent and its subsequent reaction with this compound. Strict adherence to anhydrous and inert atmosphere techniques is paramount for the success of these reactions.[1]
Protocol 1: Synthesis of 2',3',4',5',6'-Pentafluoroacetophenone via Methylmagnesium Bromide Addition
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromomethane (as a solution in diethyl ether or generated in situ)
-
Anhydrous diethyl ether or THF
-
This compound
-
Hydrochloric acid (e.g., 3 M)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of inert gas. Equip a three-necked flask with a magnetic stir bar, a reflux condenser topped with a drying tube or inert gas inlet, and a dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed, which helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromomethane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard solution via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours to ensure complete conversion.
-
Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and 3 M hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 2',3',4',5',6'-pentafluoroacetophenone can be purified by distillation or flash column chromatography.
Protocol 2: Synthesis of Pentafluorophenyl Phenyl Ketone via Phenylmagnesium Bromide Addition
This protocol follows the same general procedure as Protocol 1, with the substitution of bromomethane with bromobenzene for the Grignard reagent formation.
Key Differences:
-
Grignard Reagent Formation: The reaction of bromobenzene with magnesium is typically slower to initiate than with bromomethane. Activation with a few drops of 1,2-dibromoethane may be necessary. The reaction is often carried out at a gentle reflux to ensure complete formation of phenylmagnesium bromide.
-
Reaction Time: The reaction of phenylmagnesium bromide with this compound may require a longer reaction time or gentle heating to go to completion.
Data Presentation: Expected Yields and Reaction Parameters
The following table summarizes representative, albeit general, quantitative data for the Grignard reaction with aromatic nitriles. Specific yields for this compound may vary depending on the exact reaction conditions and the purity of the reagents. Zinc chloride has been reported to catalyze the Grignard addition to aromatic nitriles, potentially improving yields and reaction times.[5]
| Grignard Reagent (R-MgX) | Product | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| Methylmagnesium Bromide | 2',3',4',5',6'-Pentafluoroacetophenone | Diethyl Ether/THF | 0 to rt | 2-4 | 60-80 |
| Ethylmagnesium Bromide | Pentafluorophenyl Ethyl Ketone | Diethyl Ether/THF | 0 to rt | 2-4 | 65-85 |
| Phenylmagnesium Bromide | Pentafluorophenyl Phenyl Ketone | THF | rt to reflux | 4-12 | 70-90 |
| Isopropylmagnesium Chloride | Isopropyl Pentafluorophenyl Ketone | THF | rt | 3-18 | 50-70 |
Note: The yield ranges are estimates based on general Grignard reactions with nitriles and may not be specific to this compound. Optimization of reaction conditions is recommended to achieve higher yields.
Best Practices and Troubleshooting
| Issue | Potential Cause | Solution |
| Grignard reaction fails to initiate | Inactive magnesium surface (oxide layer). | Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere. |
| Wet glassware or solvents. | Rigorously dry all glassware and use anhydrous solvents. | |
| Low yield of ketone | Incomplete Grignard formation. | Ensure all magnesium has reacted; consider longer reaction times or gentle heating. |
| Premature quenching of Grignard reagent. | Maintain strict anhydrous and inert conditions throughout the reaction. | |
| Incomplete hydrolysis of the imine intermediate. | Ensure sufficient acid is used during the work-up and allow for adequate stirring. | |
| Formation of biphenyl (R-R) byproduct | Wurtz-type coupling of the Grignard reagent. | Add the alkyl/aryl halide slowly during Grignard formation to keep its concentration low. Avoid high temperatures. |
Safety Considerations
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.
Grignard reagents are highly reactive and pyrophoric. They react violently with water and other protic sources. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere. Ethereal solvents like diethyl ether and THF are extremely flammable.
Visualization of the Process
Experimental Workflow
Caption: Experimental workflow for the synthesis of pentafluorophenyl ketones.
Reaction Mechanism
Caption: Simplified mechanism of the Grignard reaction with this compound.
Conclusion
The Grignard reaction with this compound is a powerful and reliable method for the synthesis of a diverse range of pentafluorophenyl ketones. By understanding the underlying mechanism and adhering to stringent experimental techniques, researchers can efficiently produce these valuable compounds for a multitude of applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a practical resource to facilitate the successful implementation of this important synthetic transformation.
References
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from Pentafluorobenzonitrile
Introduction: The Strategic Value of Pentafluorobenzonitrile in Medicinal Chemistry
Fluorinated heterocycles are cornerstones of modern drug discovery, offering enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] this compound (PFBN), a highly versatile and reactive building block, serves as an exceptional starting material for the synthesis of a diverse array of these valuable compounds.[2][3] Its perfluorinated ring is highly activated towards nucleophilic aromatic substitution (SNAr), making it a prime substrate for the construction of complex heterocyclic systems under relatively mild conditions.[2] This guide provides detailed application notes and protocols for the synthesis of various fluorinated heterocycles from this compound, aimed at researchers, scientists, and professionals in drug development.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound stems from the strong electron-withdrawing nature of the five fluorine atoms and the nitrile group. This electronic pull renders the aromatic ring highly susceptible to attack by nucleophiles. The SNAr reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species. The reaction is generally regioselective, with nucleophilic attack preferentially occurring at the para-position (C4) to the nitrile group, due to the effective stabilization of the negative charge by the cyano group.
Section 1: Synthesis of Fused Fluorinated Heterocycles via Intramolecular Cyclization
A powerful strategy for constructing fused heterocyclic systems involves the reaction of this compound with bifunctional nucleophiles. The initial SNAr reaction is followed by an intramolecular cyclization to yield the final heterocyclic product.
Synthesis of Tetrafluorinated Benzimidazoles
The reaction of this compound with ortho-phenylenediamine is a direct route to 2-(perfluorophenyl)benzimidazoles. While a specific protocol for this reaction is not extensively detailed in readily available literature, the general reaction of nitriles with o-phenylenediamines provides a strong basis for a viable synthetic route.
Reaction Scheme:
Figure 1: Synthesis of 2-(2,3,5,6-Tetrafluorophenyl)benzimidazole.
Experimental Protocol (Representative):
-
Reaction Setup: To a solution of ortho-phenylenediamine (1.1 mmol) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (10 mL), add a base such as potassium carbonate (K2CO3) (2.2 mmol).
-
Addition of PFBN: Slowly add this compound (1.0 mmol) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are chosen to facilitate the SNAr reaction and to ensure the solubility of the reactants.
-
Base: Potassium carbonate is a mild base sufficient to deprotonate the amine nucleophile, initiating the reaction.
-
Temperature: Elevated temperatures are often necessary to drive the intramolecular cyclization step to completion.
Synthesis of Tetrafluorinated Benzothiazoles
Analogous to the synthesis of benzimidazoles, 2-aminothiophenol can be reacted with this compound to furnish 2-(perfluorophenyl)benzothiazoles.
Reaction Scheme:
Figure 2: Synthesis of 2-(2,3,5,6-Tetrafluorophenyl)benzothiazole.
Experimental Protocol (Representative):
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.1 mmol) and a base such as triethylamine (Et3N) (1.5 mmol) in a solvent like ethanol or DMF (10 mL).
-
Addition of PFBN: Add this compound (1.0 mmol) dropwise to the solution at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired product.
Section 2: Synthesis of Five- and Six-Membered Fluorinated Heterocycles
This compound can also serve as a precursor to monocyclic fluorinated heterocycles through reactions with appropriate dinucleophiles.
Synthesis of Tetrafluorinated Aminopyrimidines
The reaction of nitriles with guanidine is a well-established method for the synthesis of 2-aminopyrimidines. Applying this to this compound would be expected to yield tetrafluorinated 2,4-diaminopyrimidines.
Reaction Scheme:
Figure 3: Synthesis of 4-Amino-6-(pentafluorophenyl)-2-aminopyrimidine.
Experimental Protocol (Representative):
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), guanidine hydrochloride (1.2 mmol), and a strong base such as sodium ethoxide (NaOEt) (2.5 mmol) in anhydrous ethanol (5 mL).
-
Reaction Conditions: Heat the mixture at 100-150 °C for 12-24 hours.
-
Work-up: Cool the reaction vessel, and carefully neutralize the mixture with dilute hydrochloric acid.
-
Isolation: Collect the precipitated product by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Trustworthiness of the Protocol: This protocol is based on the established Pinner synthesis of pyrimidines, a reliable and widely used method. The use of a strong base is crucial for the in situ generation of free guanidine from its hydrochloride salt and to promote the cyclization.
Synthesis of Tetrafluorinated Aminotriazoles
The reaction of nitriles with hydrazine hydrate is a common route to 3-amino-1,2,4-triazoles.
Reaction Scheme:
References
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. Polyfluoroarenes. Part XVII. Some reactions of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
Pentafluorobenzonitrile: A Versatile Architectural Element for Advanced Functional Materials
Abstract
Pentafluorobenzonitrile (PFBN) has emerged as a cornerstone building block in the design and synthesis of high-performance functional materials. Its unique electronic properties, stemming from the strongly electron-withdrawing nitrile group and the perfluorinated aromatic ring, render it highly susceptible to controlled chemical modifications. This reactivity, primarily governed by nucleophilic aromatic substitution (SNAr), allows for the precise installation of a diverse array of functional moieties, paving the way for materials with tailored optical, electronic, and thermal properties. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the fundamental chemistry of this compound and its application in the synthesis of functional polymers and liquid crystals. Detailed application notes and validated protocols are presented to facilitate the seamless integration of this versatile building block into novel material design and development workflows.
Introduction: The Unique Attributes of this compound
This compound is a colorless to pale yellow liquid at room temperature, distinguished by a molecular structure featuring five fluorine atoms and a cyano (-CN) group attached to a benzene ring.[1] This arrangement of highly electronegative fluorine atoms creates a significantly electron-deficient aromatic system, which is the cornerstone of its utility in materials science.[1] This electron deficiency activates the aromatic ring, making it exceptionally reactive towards nucleophiles.[2]
The primary reaction pathway exploited in the functionalization of this compound is the nucleophilic aromatic substitution (SNAr) reaction. A key feature of this reaction on the PFBN core is the remarkable regioselectivity for substitution at the para position (C4) relative to the nitrile group.[3][4] This predictable reactivity allows for the synthesis of well-defined molecular architectures, a critical requirement for the development of advanced materials with reproducible properties.
This guide will delve into the practical applications of this compound, with a focus on two key areas:
-
High-Performance Polymers: Specifically, the synthesis of fluorinated poly(aryl ether nitrile)s (PENs), which are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties.[2]
-
Liquid Crystal Intermediates: The role of PFBN-derived structures in the creation of advanced liquid crystalline materials, which are integral to modern display and optical device technologies.[5]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is harmful if swallowed, in contact with skin, or inhaled.[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., PVC), and a lab coat, is mandatory.[7]
Key Safety Information:
| Hazard Statement | Precautionary Measures |
| H226: Flammable liquid and vapor[6] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2] |
| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| H315: Causes skin irritation[6] | P264: Wash skin thoroughly after handling.[5] |
| H319: Causes serious eye irritation[6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as oxidizing agents.[7]
The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The utility of this compound as a building block is almost entirely predicated on the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.
Mechanism Causality:
-
Nucleophilic Attack: The electron-deficient nature of the perfluorinated ring allows a nucleophile (Nu-) to attack the carbon atom bearing a fluorine atom. The attack is favored at the para position (C4) due to the combined electron-withdrawing effects of the nitrile group and the fluorine atoms, which stabilize the resulting intermediate.
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing substituents.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.
Caption: The two-step addition-elimination mechanism of the SNAr reaction on this compound.
Application in Functional Polymer Synthesis: Poly(aryl ether nitrile)s
Fluorinated poly(aryl ether nitrile)s (PENs) are a class of high-performance polymers with excellent thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in the microelectronics and aerospace industries.[2][3] this compound is a key starting material for the synthesis of the monomer precursors for these polymers.
Protocol 1: Synthesis of the Monomer Precursor: 4-Phenoxy-2,3,5,6-tetrafluorobenzonitrile
This protocol details the synthesis of the key monomer precursor, 4-phenoxy-2,3,5,6-tetrafluorobenzonitrile, through the SNAr reaction of this compound with phenol.
Rationale: The reaction is a classic example of an O-arylation via SNAr. The use of a base, such as potassium carbonate, is essential to deprotonate the phenol, generating the more nucleophilic phenoxide anion. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the reaction.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and toluene.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M NaOH solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 4-phenoxy-2,3,5,6-tetrafluorobenzonitrile.
Protocol 2: Polycondensation to form Poly(aryl ether nitrile)
This protocol describes the synthesis of a poly(aryl ether nitrile) via the polycondensation of 4-phenoxy-2,3,5,6-tetrafluorobenzonitrile with a bisphenol, such as Bisphenol A.
Rationale: This is a step-growth polymerization where the growing polymer chains are linked by ether bonds formed through nucleophilic aromatic substitution. The bisphenol is deprotonated by a base to form the bisphenoxide, which then acts as a dinucleophile, reacting with the activated fluorine atoms on two molecules of the tetrafluorobenzonitrile monomer. The use of a Dean-Stark trap with an azeotroping solvent like toluene is crucial to remove the water formed during the reaction, which drives the equilibrium towards the formation of the high molecular weight polymer.[8]
Materials:
-
4-Phenoxy-2,3,5,6-tetrafluorobenzonitrile
-
Bisphenol A (or other bisphenols)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Round-bottom flask with a mechanical stirrer, Dean-Stark trap, reflux condenser, and nitrogen inlet
-
Heating mantle
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a reflux condenser, and a nitrogen inlet, add 4-phenoxy-2,3,5,6-tetrafluorobenzonitrile (1.0 equivalent), Bisphenol A (1.0 equivalent), and anhydrous potassium carbonate (1.1 equivalents).
-
Add anhydrous DMAc and toluene (typically in a 2:1 v/v ratio).
-
Heat the mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere. The toluene will form an azeotrope with the water generated, which is collected in the Dean-Stark trap.
-
Continue the azeotropic distillation for 2-4 hours until no more water is collected.
-
After the removal of water, slowly distill off the toluene to raise the reaction temperature to 160-180 °C.
-
Maintain the reaction at this temperature for 8-16 hours, during which the viscosity of the solution will increase significantly.
-
Cool the viscous solution to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then with hot deionized water to remove any remaining salts and solvent.
-
Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.
Caption: Workflow for the synthesis of poly(aryl ether nitrile) from this compound.
Characterization Data for a Typical Poly(aryl ether nitrile):
| Property | Value |
| Glass Transition Temperature (Tg) | 142-235 °C[2] |
| 5% Weight Loss Temperature (Td5) | 509-562 °C[2] |
| Dielectric Constant (at 1 MHz) | ~2.96[3] |
| Inherent Viscosity | 0.88-1.26 dL/g[6] |
Application in Liquid Crystal Synthesis
The unique electronic and structural features of this compound-derived molecules make them valuable intermediates in the synthesis of advanced liquid crystals.[5] The presence of fluorine atoms can enhance properties such as thermal and chemical stability, while the strong dipole moment of the nitrile group is crucial for the material's response to an electric field.[7]
Protocol 3: Synthesis of a Tetrafluorobiphenyl Intermediate for Liquid Crystals
This protocol provides a representative synthesis of a tetrafluorobiphenyl derivative, a common core structure in fluorinated liquid crystals. The synthesis involves a nucleophilic aromatic substitution followed by a Suzuki coupling reaction.
Rationale: The initial SNAr reaction with a suitable phenol introduces a functional handle for the subsequent cross-coupling reaction. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, in this case, to construct the biphenyl core.
Materials:
-
This compound
-
4-Bromo-2,6-difluorophenol
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
4-Butylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
2M Aqueous sodium carbonate solution
-
Toluene
-
Ethanol
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Step 1: Synthesis of 4-(4-Bromo-2,6-difluorophenoxy)-2,3,5,6-tetrafluorobenzonitrile
-
Follow the general procedure outlined in Protocol 1 , using 4-bromo-2,6-difluorophenol as the nucleophile.
Step 2: Suzuki Coupling to form the Biphenyl Core
-
In a Schlenk flask under an inert atmosphere, combine 4-(4-bromo-2,6-difluorophenoxy)-2,3,5,6-tetrafluorobenzonitrile (1.0 equivalent), 4-butylphenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Add toluene and ethanol (typically in a 3:1 v/v ratio) followed by the 2M aqueous sodium carbonate solution (2.0 equivalents).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (80-90 °C) for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrafluorobiphenyl liquid crystal intermediate.
Conclusion
This compound is a powerful and versatile building block that provides a reliable platform for the synthesis of a wide range of functional materials. The high efficiency and regioselectivity of the nucleophilic aromatic substitution reaction on the perfluorinated ring allow for the precise engineering of molecular architectures. The protocols detailed in this guide for the synthesis of high-performance poly(aryl ether nitrile)s and liquid crystal intermediates serve as a testament to the broad applicability of this compound. As the demand for advanced materials with tailored properties continues to grow, the importance of this compound as a key architectural element in the synthetic chemist's toolbox is set to increase.
References
- 1. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and self-assembly of fluorescent fluorine-containing liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Derivatisierung von Pentafluorbenzonitril für die medizinische Chemie: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von Pentafluorbenzonitril, einer vielseitigen Ausgangsverbindung für die Synthese neuer Wirkstoffkandidaten. Wir werden uns auf die wichtigsten Reaktionsklassen, experimentelle Protokolle und die strategische Bedeutung von fluorierten Molekülen in der modernen medizinischen Chemie konzentrieren.
Einleitung: Die Bedeutung von Fluor in der medizinischen Chemie
Die Einführung von Fluoratomen in Wirkstoffmoleküle ist eine etablierte Strategie in der medizinischen Chemie, um deren pharmakokinetische und pharmakodynamische Eigenschaften zu verbessern. Fluor, das elektronegativste Element, kann die metabolische Stabilität erhöhen, die Bindungsaffinität zu Zielproteinen verbessern und die Bioverfügbarkeit von Wirkstoffkandidaten modulieren. Pentafluorbenzonitril (PFBN) ist aufgrund seiner einzigartigen elektronischen Eigenschaften ein besonders wertvoller Baustein. Die fünf Fluoratome ziehen die Elektronendichte stark vom aromatischen Ring ab, was ihn anfällig für nukleophile Angriffe macht. Gleichzeitig bietet die Nitrilgruppe eine vielseitige funktionelle Gruppe für weitere Transformationen.
Pentafluorbenzonitril dient als entscheidendes Zwischenprodukt bei der Herstellung von pharmazeutischen Wirkstoffen, Pestiziden und Flüssigkristallmaterialien. Seine fluorierte Struktur verbessert die Bioaktivität und Stabilität von Arzneimittelmolekülen.
Nukleophile Aromatische Substitution (SNA): Ein Schlüssel zur Funktionalisierung
Die nukleophile aromatische Substitution (SNA) ist die am häufigsten genutzte Reaktion zur Derivatisierung von Pentafluorbenzonitril. Der stark elektronenziehende Charakter der Fluoratome und der Nitrilgruppe aktiviert den Ring für den Angriff durch Nukleophile. Insbesondere das Fluoratom in der para-Position zur Nitrilgruppe ist aufgrund der Resonanzstabilisierung des intermediären Meisenheimer-Komplexes am reaktivsten.
Mechanismus der SNA-Reaktion
Die SNA-Reaktion an Pentafluorbenzonitril verläuft typischerweise über einen zweistufigen Additions-Eliminierungs-Mechanismus.
-
Addition des Nukleophils: Das Nukleophil greift das elektronenarme Kohlenstoffatom an, das ein Fluoratom trägt, und bildet einen resonanzstabilisierten anionischen Komplex, den sogenannten Meisenheimer-Komplex.
-
Eliminierung des Fluoridions: Die Aromatizität des Rings wird durch die Abspaltung des Fluoridions als gute Abgangsgruppe wiederhergestellt.
.
Protokoll 1: Allgemeine Prozedur für die SNA-Reaktion von Pentafluorbenzonitril mit Aminen
Dieses Protokoll beschreibt ein allgemeines Verfahren für die Reaktion von Pentafluorbenzonitril mit primären oder sekundären Aminen.
Materialien:
-
Pentafluorbenzonitril (1,0 Äq.)
-
Amin (primär oder sekundär, 1,1-1,5 Äq.)
-
Base (z. B. K₂CO₃, Et₃N, 2,0 Äq.)
-
Lösungsmittel (z. B. DMF, DMSO, Acetonitril)
-
Rundkolben mit Magnetrührer und Rückflusskühler
-
Inertgasatmosphäre (Stickstoff oder Argon)
Durchführung:
-
Pentafluorbenzonitril in einem geeigneten Lösungsmittel im Rundkolben unter Inertgasatmosphäre vorlegen.
-
Das Amin und die Base zugeben.
-
Die Reaktionsmischung bei Raumtemperatur oder erhöhter Temperatur (typischerweise 50-100 °C) rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Nach vollständiger Umsetzung die Reaktionsmischung in Wasser gießen und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahieren.
-
Die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung waschen, über einem Trockenmittel (z. B. Na₂SO₄ oder MgSO₄) trocknen und filtrieren.
-
Das Lösungsmittel im Vakuum entfernen und das Rohprodukt mittels Säulenchromatographie an Kieselgel reinigen.
Tabelle 1: Beispiele für SNA-Reaktionen mit Aminen
| Nukleophil | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Anilin | K₂CO₃ | DMF | 80 | 4 | 92 |
| Piperidin | Et₃N | Acetonitril | Rückfluss | 2 | 95 |
| Morpholin | K₂CO₃ | DMSO | 100 | 3 | 90 |
Protokoll 2: Allgemeine Prozedur für die SNA-Reaktion von Pentafluorbenzonitril mit Thiolen
Dieses Protokoll beschreibt ein allgemeines Verfahren für die Reaktion von Pentafluorbenzonitril mit Thiolen.
Materialien:
-
Pentafluorbenzonitril (1,0 Äq.)
-
Thiol (1,1 Äq.)
-
Base (z. B. NaH, K₂CO₃, 1,2 Äq.)
-
Lösungsmittel (z. B. THF, DMF, wasserfrei)
-
Rundkolben mit Magnetrührer
-
Inertgasatmosphäre (Stickstoff oder Argon)
Durchführung:
-
Das Thiol in wasserfreiem Lösungsmittel in einem Rundkolben unter Inertgasatmosphäre vorlegen.
-
Die Base portionsweise bei 0 °C zugeben und die Mischung 30 Minuten bei Raumtemperatur rühren, um das Thiolat zu bilden.
-
Eine Lösung von Pentafluorbenzonitril im gleichen Lösungsmittel zugeben.
-
Die Reaktionsmischung bei Raumtemperatur oder erhöhter Temperatur rühren, bis die Umsetzung vollständig ist (DC- oder LC-MS-Kontrolle).
-
Die Reaktion vorsichtig durch Zugabe von gesättigter wässriger NH₄Cl-Lösung beenden.
-
Die wässrige Phase mit einem organischen Lösungsmittel (z. B. Dichlormethan) extrahieren.
-
Die vereinigten organischen Phasen mit gesättigter Kochsalzlösung waschen, über einem Trockenmittel (z. B. Na₂SO₄) trocknen und filtrieren.
-
Das Lösungsmittel im Vakuum entfernen und das Rohprodukt mittels Säulenchromatographie reinigen.
Tabelle 2: Beispiele für SNA-Reaktionen mit Thiolen
| Nukleophil | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Thiophenol | K₂CO₃ | DMF | 60 | 2 | 94 |
| Benzylmercaptan | NaH | THF | RT | 4 | 88 |
| Glutathion | - | Puffer | RT | - | - |
Hinweis: Die Reaktion mit Glutathion ist für die Untersuchung von Metabolisierungs- und Toxizitätswegen von Bedeutung.
Palladium-katalysierte Kreuzkupplungsreaktionen: Aufbau von C-C-Bindungen
Palladium-katalysierte Kreuzkupplungsreaktionen, insbesondere die Suzuki-Miyaura-Kupplung, sind leistungsstarke Werkzeuge zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Während Pentafluorbenzonitril selbst nicht direkt als Kupplungspartner in einer Suzuki-Reaktion fungiert, können seine Derivate, wie z. B. Bromtetrafluorbenzonitrile, effizient gekuppelt werden.
Mechanismus der Suzuki-Miyaura-Kupplung
Der katalytische Zyklus der Suzuki-Miyaura-Kupplung umfasst drei grundlegende Schritte:
-
Oxidative Addition: Ein Palladium(0)-Komplex addiert oxidativ an das Arylhalogenid.
-
Transmetallierung: Die organische Gruppe der Boronsäure wird auf das Palladiumzentrum übertragen. Dieser Schritt wird durch eine Base erleichtert.
-
Reduktive Eliminierung: Das gewünschte Produkt wird gebildet und der Palladium(0)-Katalysator regeneriert.
.
Protokoll 3: Allgemeine Prozedur für die Suzuki-Miyaura-Kupplung von 4-Brom-2,3,5,6-tetrafluorbenzonitril
Dieses Protokoll beschreibt ein allgemeines Verfahren für die Suzuki-Miyaura-Kupplung eines Derivats von Pentafluorbenzonitril mit einer Arylboronsäure.
Materialien:
-
4-Brom-2,3,5,6-tetrafluorbenzonitril (1,0 Äq.)
-
Arylboronsäure (1,2 Äq.)
-
Palladium-Katalysator (z. B. Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (z. B. K₂CO₃, Cs₂CO₃, Na₂CO₃, 2,0 Äq.)
-
Lösungsmittel (z. B. Toluol/Wasser, Dioxan/Wasser)
-
Rundkolben mit Magnetrührer und Rückflusskühler
-
Inertgasatmosphäre (Stickstoff oder Argon)
Durchführung:
-
4-Brom-2,3,5,6-tetrafluorbenzonitril, die Arylboronsäure, den Palladium-Katalysator und die Base in einen Rundkolben geben.
-
Das entgaste Lösungsmittelgemisch zugeben.
-
Die Reaktionsmischung unter Inertgasatmosphäre bei erhöhter Temperatur (typischerweise 80-110 °C) erhitzen, bis die Umsetzung vollständig ist.
-
Die Reaktionsmischung auf Raumtemperatur abkühlen lassen und mit Wasser und einem organischen Lösungsmittel verdünnen.
-
Die organische Phase abtrennen und die wässrige Phase mit dem organischen Lösungsmittel extrahieren.
-
Die vereinigten organischen Phasen mit gesättigter Kochsalzlösung waschen, über einem Trockenmittel trocknen und filtrieren.
-
Das Lösungsmittel im Vakuum entfernen und das Rohprodukt mittels Säulenchromatographie reinigen.
Tabelle 3: Beispiele für Suzuki-Miyaura-Kupplungen
| Arylhalogenid | Boronsäure | Katalysator | Base | Lösungsmittel | Temperatur (°C) | Ausbeute (%) |
| 4-Brom-2,3,5,6-tetrafluorbenzonitril | Phenylboronsäure | Pd(PPh₃)₄ | Na₂CO₃ | Toluol/EtOH/H₂O | 80 | 85 |
| 4-Brom-2,3,5,6-tetrafluorbenzonitril | 4-Methoxyphenylboronsäure | PdCl₂(dppf) | K₂CO₃ | Dioxan/H₂O | 100 | 91 |
Anwendungen in der medizinischen Chemie: Fallstudien
Die aus Pentafluorbenzonitril abgeleiteten Gerüste sind in einer Vielzahl von biologisch aktiven Molekülen zu finden.
Kinase-Inhibitoren
Viele Kinase-Inhibitoren enthalten fluorierte aromatische Ringe, um die Bindungsaffinität und die metabolische Stabilität zu erhöhen. Das Tetrafluorbenzonitril-Motiv kann als vielseitiger Baustein für die Synthese von Inhibitoren verschiedener Kinasen, wie z. B. p38 MAP-Kinase, dienen.
Tabelle 4: Biologische Aktivität ausgewählter Kinase-Inhibitoren
| Verbindung | Zielkinase | IC₅₀ (nM) |
| Pyrrolo[2,1-f]triazin-Derivat | p38α | < 10 |
| Heterobicyclisches Derivat | p38α | 20 |
Moxifloxacin
Moxifloxacin ist ein Breitband-Antibiotikum aus der Klasse der Fluorchinolone. Obwohl Pentafluorbenzonitril nicht direkt in der kommerziellen Synthese verwendet wird, ist die Derivatisierung von difluorierten Vorläufern ein Schlüssel-schritt. Die Chemie der nukleophilen aromatischen Substitution an hochfluorierten Ringen ist hierbei von zentraler Bedeutung.
Schlussfolgerung
Pentafluorbenzonitril ist ein äußerst nützlicher und vielseitiger Baustein für die medizinische Chemie. Seine hohe Reaktivität in SNA-Reaktionen ermöglicht die einfache Einführung einer Vielzahl von funktionellen Gruppen. Die Derivate von Pentafluorbenzonitril können weiter über Kreuzkupplungsreaktionen modifiziert werden, was zu einer breiten Palette von komplexen Molekülen mit potenzieller biologischer Aktivität führt. Die in diesem Handbuch beschriebenen Protokolle und Anwendungsbeispiele sollen als Leitfaden für Forscher dienen, um das volle Potenzial von Pentafluorbenzonitril in der Arzneimittelentwicklung auszuschöpfen.
Referenzen
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
In, S., Kim, H., & Lee, J. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 652.
-
Mele, A., et al. (2023). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195029.
-
ChemicalBook. (n.d.). Moxifloxacin synthesis. Retrieved from --INVALID-LINK--
-
Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024.
-
Chem-Impex. (n.d.). Pentafluorobenzonitrile. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from --INVALID-LINK--
-
Google Patents. (2012, July 11). Process for the Synthesis of Moxifloxacin Hydrochloride. EP 2474547 A2. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US8198451B2 - Process for the synthesis of moxifloxacin hydrochloride. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene. Retrieved from --INVALID-LINK--
-
Regan, J., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2739-2744.
-
Royal Society of Chemistry. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. Retrieved from --INVALID-LINK--
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from --INVALID-LINK--
-
European Patent Office. (2008, May 22). PROCESS FOR THE SYNTHESIS OF MOXIFLOXACIN HYDROCHLORIDE. EP 2089388 B1. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
Link, J. O., et al. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for. MOST Wiedzy.
-
PubMed. (2024). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Retrieved from --INVALID-LINK--
-
Natarajan, S. R., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276.
-
ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Metabolic activation of a pentafluorophenylethylamine derivative: Formation of glutathione conjugates in vitro in the rat. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Conjugation of glutathione with a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, catalyzed by rat hepatic glutathione-S-transferases. Retrieved from --INVALID-LINK--
Application Notes: Regioselective Synthesis of 4-Aminotetrafluorobenzonitriles via SNAr of Pentafluorobenzonitrile with Amines
Introduction
The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern organic synthesis, particularly in the construction of functionalized aromatic compounds relevant to pharmaceuticals, agrochemicals, and materials science.[1] Among the various substrates, polyfluoroaromatic compounds, such as pentafluorobenzonitrile, are highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms.[2][3] This activation facilitates the displacement of a fluoride ion by a wide range of nucleophiles, including amines, to forge new carbon-heteroatom bonds under relatively mild, transition-metal-free conditions.[2][4]
This application note provides a detailed protocol for the SNAr reaction between this compound and various amines. A key feature of this transformation is its remarkable regioselectivity, with nucleophilic attack occurring preferentially at the para position (C-4) relative to the cyano group.[2][5] This selectivity is driven by the strong electron-withdrawing capabilities of the nitrile group, which effectively stabilizes the intermediate Meisenheimer complex.[6][7] The resulting 4-amino-2,3,5,6-tetrafluorobenzonitrile derivatives are valuable building blocks in medicinal chemistry and materials science.[8][9][10][11]
Reaction Mechanism and Regioselectivity
The SNAr reaction of this compound with amines proceeds through a two-step addition-elimination mechanism.[6][7][12]
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the para-position of the this compound ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing cyano group.[6][7][13]
-
Fluoride Elimination: Aromaticity is restored through the elimination of a fluoride ion, which is an excellent leaving group in this context.[3]
The pronounced para-selectivity is a direct consequence of the electronic effects of the cyano substituent. The cyano group exerts a strong -I (inductive) and -M (mesomeric) effect, which maximally stabilizes the negative charge in the Meisenheimer complex when the attack occurs at the ortho or para positions.[14][15] While both positions are electronically activated, the para-position is sterically less hindered, leading to the preferential formation of the 4-substituted product.[2]
References
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. 4-Amino-2,3,5,6-tetrafluorobenzonitrile | C7H2F4N2 | CID 87322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Phase Transfer Catalysis in Pentafluorobenzonitrile Chemistry
Preamble: Unlocking the Potential of a Privileged Scaffold
Pentafluorobenzonitrile (PFBN) stands as a cornerstone building block in modern medicinal chemistry and materials science. Its polyfluorinated aromatic ring, activated by the potent electron-withdrawing capabilities of both the fluorine atoms and the nitrile group, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3][4] This reactivity provides a direct and efficient pathway to a diverse array of highly functionalized aromatic compounds. However, a significant practical challenge often arises: the nucleophiles required for these transformations are typically inorganic salts (e.g., phenoxides, thiolates), which are soluble in aqueous or polar phases, while PFBN is soluble in non-polar organic solvents. This mutual immiscibility creates a phase barrier that severely hinders or completely prevents the reaction.
Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this classic chemical conundrum.[5][6][7] By employing a catalytic agent that transports the nucleophilic anion across the phase interface, PTC enables reactions between otherwise immiscible reactants. This guide provides an in-depth exploration of the principles, mechanisms, and practical protocols for leveraging PTC in the functionalization of this compound, aimed at researchers, scientists, and drug development professionals seeking to harness the full synthetic potential of this versatile scaffold.
Section 1: The Mechanistic Heart of the Reaction - SNAr and the PTC Cycle
The Inherent Reactivity of this compound
The chemistry of PFBN is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. This process proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbon atoms on the electron-deficient aromatic ring. The attack preferentially occurs at the C4 position (para to the nitrile group) because the resulting negative charge can be effectively delocalized onto the cyano group through resonance, in addition to stabilization by the fluorine atoms.[1]
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The stability of this complex is the linchpin of the SNAr reaction on such activated rings.
-
Elimination and Aromatization: The aromaticity of the ring is restored by the expulsion of a leaving group, which in this case is a fluoride ion (F⁻).
The high electronegativity of the five fluorine atoms makes the PFBN ring exceptionally electron-poor, thereby accelerating the initial nucleophilic attack and stabilizing the anionic intermediate, making it a highly reactive substrate for SNAr.[4][8]
The Role of the Phase Transfer Catalyst
A phase transfer catalyst acts as a shuttle, escorting the nucleophile from its native (typically aqueous or solid) phase into the organic phase where the PFBN resides. Two primary classes of catalysts are employed for this purpose.
A. Quaternary 'Onium' Salts (e.g., Tetrabutylammonium Bromide - TBAB)
These are the most common and cost-effective PTCs.[9] Their mechanism is based on ion exchange and the lipophilicity of the catalyst's cation.[10][11]
-
Ion Exchange: In the aqueous phase (or at the solid-liquid interface), the quaternary ammonium cation (Q⁺) exchanges its counter-ion (e.g., Br⁻) for the nucleophile (Nu⁻) provided by an inorganic salt (e.g., from K₂CO₃ + Phenol → Potassium Phenoxide).
-
Phase Transfer: The newly formed ion pair, [Q⁺Nu⁻], is soluble in the organic phase due to the bulky, lipophilic alkyl groups of the Q⁺ cation.[10][12]
-
Reaction in Organic Phase: Within the organic phase, the nucleophile is "naked"—it is poorly solvated and only loosely associated with the large Q⁺ cation. This dramatically increases its nucleophilicity and reactivity towards the PFBN substrate.[12]
-
Catalyst Regeneration: After the SNAr reaction, the Q⁺ cation pairs with the displaced fluoride ion (F⁻) and shuttles it back to the aqueous phase, where it can exchange for another nucleophile, thus completing the catalytic cycle.[10][12]
B. Crown Ethers (e.g., 18-Crown-6)
Crown ethers operate through a different, yet equally effective, mechanism involving the complexation of the cation accompanying the nucleophile.[9][13][14]
-
Cation Complexation: The crown ether, with its specific cavity size, selectively encapsulates the metal cation (e.g., K⁺ from potassium phenoxide).[13]
-
Phase Transfer: This encapsulation creates a large, pseudo-organic cation where the metal ion's charge is shielded by the ether's lipophilic exterior. This entire complex, [K(18-crown-6)]⁺Nu⁻, becomes soluble in the organic phase.[5][14]
-
Reaction in Organic Phase: As with onium salts, the anion is now in the organic phase, highly activated and ready to react with PFBN.
While highly efficient, crown ethers are generally more expensive and toxic than onium salts, making them better suited for specific laboratory applications where onium salts may be ineffective.[9][15]
Section 2: Practical Application - Protocols and Data
Catalyst and Condition Selection
Successful implementation of PTC requires careful consideration of several experimental variables.
| Parameter | Quaternary 'Onium' Salts | Crown Ethers | Key Considerations & Causality |
| Catalyst | Tetrabutylammonium Bromide (TBAB), Aliquat® 336 | 18-Crown-6 (for K⁺), 15-Crown-5 (for Na⁺) | Causality: The catalyst's structure dictates its solubility and efficiency. Onium salts with a total carbon count (C#) of 16-32 are often optimal for balancing organic solubility with interfacial activity.[16] Crown ether selection is dictated by the cation's ionic radius. |
| Solvent | Toluene, Chlorobenzene, Dichloromethane (DCM) | Toluene, Acetonitrile, THF | Causality: The organic solvent must dissolve the PFBN substrate and be immiscible with the nucleophile's phase (e.g., water). Aprotic solvents are preferred to avoid solvating and deactivating the "naked" nucleophile. |
| Base | K₂CO₃, Cs₂CO₃, NaOH (50% aq.) | K₂CO₃, Cs₂CO₃, KOtBu | Causality: The base is required to deprotonate the nucleophile precursor (e.g., phenol, thiol). Solid K₂CO₃ is often ideal for solid-liquid PTC, minimizing water that could lead to hydrolysis side reactions. |
| Temperature | 60 - 110 °C | 25 - 80 °C | Causality: Higher temperatures increase reaction rates but can also lead to catalyst degradation or increased side products like di-substitution.[1] Crown ether-catalyzed reactions are often efficient at lower temperatures. |
| Stirring | Vigorous ( >1000 rpm) | Vigorous ( >1000 rpm) | Causality: The reaction rate is often limited by the transfer of the catalyst across the phase boundary. Vigorous stirring maximizes the interfacial surface area, dramatically increasing the rate of transfer.[12] |
Protocol 1: Synthesis of 4-Phenoxytetrafluorobenzonitrile via Onium Salt PTC
This protocol details a robust method for the synthesis of an aryl ether, a common transformation with broad applications in polymer science and drug discovery.[17][18]
Materials:
-
This compound (PFBN)
-
Phenol
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), phenol (1.1 eq), tetrabutylammonium bromide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add toluene to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 90 °C and stir vigorously. The reaction's progress can be monitored by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Add deionized water and stir for 10 minutes. Transfer the mixture to a separatory funnel. c. Separate the organic layer. Wash the organic layer sequentially with 1 M NaOH (to remove excess phenol), water, and finally brine. d. Dry the isolated organic layer over anhydrous MgSO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenoxytetrafluorobenzonitrile.
Protocol 2: Synthesis of 4-(Phenylthio)tetrafluorobenzonitrile via Crown Ether PTC
This protocol demonstrates the use of a crown ether for a thioetherification reaction.
Materials:
-
This compound (PFBN)
-
Thiophenol
-
18-Crown-6
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Acetonitrile (anhydrous)
Procedure:
-
Setup: In an oven-dried, nitrogen-flushed round-bottom flask, combine potassium carbonate (1.5 eq) and 18-crown-6 (0.05 eq) in anhydrous acetonitrile.
-
Nucleophile Formation: Add thiophenol (1.05 eq) to the suspension and stir at room temperature for 20 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous acetonitrile to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC. The reaction is often complete in 2-6 hours.
-
Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic extracts and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: After filtering and concentrating, purify the crude product by flash chromatography to yield the desired thioether.
Section 3: Applications in Drug Discovery and Beyond
The derivatives of this compound are of immense interest to medicinal chemists. The incorporation of a polyfluorinated aryl ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[19][20] The resulting aryl ethers and thioethers are key intermediates in the synthesis of kinase inhibitors, antiviral agents, and other therapeutics.[21] Furthermore, the nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, further expanding the synthetic possibilities.[22] In materials science, the thermal stability and unique electronic properties of these compounds make them valuable for creating advanced polymers and liquid crystals.[17][22]
Section 4: Troubleshooting and Final Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Insufficient stirring.- Inactive catalyst.- Wet reagents/solvents.- Base is not strong enough. | - Increase stirring speed (>1000 rpm).- Use fresh, pure catalyst.- Use anhydrous solvents and finely powdered, dry base.- Consider a stronger base (e.g., Cs₂CO₃ or aqueous NaOH). |
| Multiple Substitutions | - Reaction temperature is too high.- Excess nucleophile.- Prolonged reaction time. | - Lower the reaction temperature.- Use stoichiometric amounts of the nucleophile (1.0-1.1 eq).- Carefully monitor the reaction and stop it upon consumption of starting material.[1] |
| Catalyst Degradation | - High temperatures.- Presence of strong nucleophiles/bases (Hofmann elimination for onium salts). | - Keep reaction temperature as low as feasible.- Select a more thermally stable catalyst (e.g., phosphonium salts for higher temperatures).[6] |
Safety and Green Chemistry: this compound and many organic solvents are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Crown ethers are particularly toxic and should be handled with care. From a green chemistry perspective, PTC is highly advantageous as it reduces the need for hazardous polar aprotic solvents like DMF or DMSO and can often be performed with water as a co-solvent, minimizing organic waste.[6][16]
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. daneshyari.com [daneshyari.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Inter- and Intra-Molecular Organocatalysis of SN2 Fluorination by Crown Ether: Kinetics and Quantum Chemical Analysis [mdpi.com]
- 14. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 15. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]
- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacyjournal.org [pharmacyjournal.org]
- 20. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SNAr Reactions of Pentafluorobenzonitrile
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions on pentafluorobenzonitrile. This guide is structured to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Fundamentals: The SNAr Reaction on this compound
This compound is an ideal substrate for SNAr. The aromatic ring is highly electron-deficient due to the cumulative inductive effect of five fluorine atoms and the strong electron-withdrawing nature of the nitrile (-CN) group. This high degree of "activation" makes the ring susceptible to attack by nucleophiles.[1][2]
The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The nitrile group strongly directs incoming nucleophiles to the para position, as the negative charge of the Meisenheimer complex can be delocalized onto the nitrile group, providing significant stabilization.[5][6]
Troubleshooting Guide: From Low Yields to Side Reactions
This section is organized by common experimental problems. Each entry details potential causes and provides actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Q: My reaction shows a high amount of unreacted starting material, even after prolonged reaction time. What's wrong?
A: This classic issue points to insufficient reactivity in one or more components of your system. Let's break down the likely culprits.
-
Cause A: Weak Nucleophile or Ineffective Deprotonation.
-
The Science: The rate of an SNAr reaction is directly dependent on the nucleophilicity of the attacking species. For neutral nucleophiles like alcohols (R-OH) or primary/secondary amines (R-NH₂), a base is required to generate the more potent anionic nucleophile (R-O⁻ or R-NH⁻).[3] If the base is too weak to deprotonate the nucleophile effectively in the chosen solvent, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Solution:
-
Switch to a Stronger Base: If you are using a mild base like potassium carbonate (K₂CO₃) with an alcohol, it may be ineffective. Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to pre-form the alkoxide before adding the this compound.[3][7]
-
Choose an Optimal Solvent: The solvent choice is critical. Polar aprotic solvents like DMSO, DMF, or MeCN are superior for SNAr.[8] They excel at solvating the cation (e.g., K⁺) from the base, leaving a more "naked" and highly reactive anionic nucleophile.[3][8] In contrast, protic solvents (like alcohols) can form hydrogen bonds with the nucleophile, shielding it and drastically reducing its reactivity.[8]
-
-
-
Cause B: Sub-optimal Temperature.
-
The Science: The formation of the Meisenheimer complex has a significant activation energy barrier. If the reaction temperature is too low, the reactants may not have sufficient kinetic energy to overcome this barrier.
-
Solution: Increase the reaction temperature incrementally. A common starting point is 60 °C, but for less reactive nucleophiles, temperatures of 80-120 °C may be necessary.[9] Monitor the reaction by TLC or LC-MS at each new temperature to check for product formation and potential decomposition.
-
Issue 2: Multiple Substitutions and Poor Selectivity
Q: I'm getting a mixture of mono-, di-, and even tri-substituted products. How can I favor the mono-substituted product?
A: This is a frequent challenge with highly activated substrates like this compound. The first substitution product is still electron-deficient and can sometimes be more reactive than the starting material, leading to subsequent substitutions.[10]
-
Cause A: Overly Harsh Reaction Conditions.
-
The Science: High temperatures and very strong bases increase the reaction rate indiscriminately, promoting multiple substitutions before all the initial starting material is consumed. The choice of base is particularly important; a highly reactive base like cesium carbonate (Cs₂CO₃) can lead to complex mixtures, whereas milder bases provide better control.[10]
-
Solution:
-
Use a Milder Base: Swap strong bases (Cs₂CO₃, NaH) for milder inorganic bases. Potassium phosphate (K₃PO₄) is an excellent choice for achieving high mono-selectivity.[10] In many cases, K₂CO₃ also provides a good balance of reactivity and selectivity.
-
Lower the Temperature: Reducing the temperature slows down the second substitution more significantly than the first, improving selectivity.
-
Change the Solvent: Switching from a highly polar solvent like DMF to a less polar one like acetonitrile (MeCN) can temper reactivity and reduce the rate of multiple substitutions.[10]
-
-
| Base | Solvent | Temperature (°C) | Outcome on this compound | Reference |
| Li₂CO₃ | DMF | 60 | Low yield, unreacted starting material | [10] |
| Cs₂CO₃ | DMF | 60 | High reactivity, complex mixture with multi-substitution | [10] |
| K₂CO₃ | DMF | 60 | Good reactivity, but can lead to mixtures of p- and o- products | [10] |
| K₃PO₄ | MeCN | 60 | Optimal for p-selective mono-substitution | [10] |
-
Cause B: Stoichiometry and Addition Rate.
-
The Science: If the nucleophile is present in excess or if local concentrations are too high, it will react with the mono-substituted product as it forms.
-
Solution:
-
Control Stoichiometry: Use the nucleophile as the limiting reagent or use only a slight excess (e.g., 1.05 equivalents).
-
Slow Addition: If the reaction is fast, add the nucleophile solution dropwise over a period (e.g., 30-60 minutes) to the heated solution of this compound and base. This maintains a low concentration of the nucleophile, favoring reaction with the more abundant starting material.
-
-
Frequently Asked Questions (FAQs)
Q1: My main product is the para-substituted isomer. Is this expected? Can I get other isomers?
A1: Yes, exclusive or near-exclusive formation of the 4-substituted product is expected. The nitrile group is a powerful para-directing group in SNAr chemistry. This is because the resonance structure of the Meisenheimer intermediate formed by attack at the C4 position allows the negative charge to be delocalized directly onto the electronegative nitrogen atom of the nitrile. This provides substantial stabilization that is not possible with attack at the ortho (C2/C6) or meta (C3/C5) positions. While minor amounts of the ortho isomer can sometimes form under very forcing conditions, the para product is thermodynamically and kinetically favored.[5][6]
References
- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pentafluorobenzonitrile Derivatives
Welcome to the technical support center for the synthesis of pentafluorobenzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we address common issues encountered during experimental work, with a focus on improving reaction yields and product selectivity through a deeper understanding of the underlying chemical principles.
The primary route to functionalizing this compound is through nucleophilic aromatic substitution (SNAr). Due to the high electronegativity of the five fluorine atoms, the aromatic ring is highly electron-deficient and susceptible to attack by nucleophiles.[1][2] However, this high reactivity can also lead to challenges, including low yields, multiple substitutions, and lack of regioselectivity.[1] This guide provides structured troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols.
Troubleshooting Guide: Low Yield & Selectivity Issues
This section addresses specific problems you may encounter during the synthesis of this compound derivatives.
Question 1: My reaction yield is consistently low, and I primarily recover unreacted starting material. What are the likely causes and how can I fix this?
Answer: Low conversion in SNAr reactions with this compound typically points to suboptimal reaction conditions that fail to sufficiently activate the nucleophile or promote the substitution. The key parameters to investigate are the choice of base, solvent, and temperature.
Causality: The SNAr mechanism involves the attack of a nucleophile on the electron-deficient ring. For many nucleophiles (e.g., phenols, amines, thiols), deprotonation by a base is required to generate a more potent nucleophilic anion. The solvent must be able to dissolve the reactants and stabilize the charged intermediate (the Meisenheimer complex), while the temperature provides the necessary activation energy.
Troubleshooting Steps:
-
Evaluate the Base: The base must be strong enough to deprotonate your nucleophile but not so reactive that it causes side reactions or decomposition. The choice of base can dramatically impact yield. For instance, in the reaction of phenothiazine with this compound, weaker bases like Li₂CO₃ or Na₂CO₃ gave low yields, while a very strong base like Cs₂CO₃ led to multiple substitutions and a complex mixture.[1] A moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point.[1]
-
Optimize the Solvent: Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the base and the charged intermediate without interfering with the nucleophile. Common choices include:
-
DMF (N,N-Dimethylformamide): A common and effective solvent.[1]
-
DMSO (Dimethyl sulfoxide): Can enhance reactivity, particularly for less reactive nucleophiles or leaving groups, due to its high polarity and ability to dissolve bases.[1]
-
Acetonitrile (MeCN): A less polar option that can sometimes offer better selectivity.[1]
-
-
Adjust the Temperature: While some SNAr reactions on highly activated rings can occur at room temperature, many require heating to proceed at a reasonable rate.[3] A typical starting point is 60–85 °C.[1] Monitor the reaction by TLC or GC to avoid decomposition at elevated temperatures.
Table 1: Effect of Reaction Conditions on a Model SNAr Reaction
(Data synthesized from findings in Ugawa et al., 2021)[1]
| Entry | Base | Solvent | Temperature (°C) | Outcome |
| 1 | Li₂CO₃ | DMF | 60 | Low yield, unreacted starting material |
| 2 | Na₂CO₃ | DMF | 60 | Low yield, unreacted starting material |
| 3 | K₂CO₃ | DMF | 60 | Mixture of mono- and multi-substituted products |
| 4 | Cs₂CO₃ | DMF | 60 | High reactivity, complex mixture, low desired product |
| 5 | K₃PO₄ | MeCN | 60 | Good yield of mono-substituted product |
| 6 | K₂CO₃ | DMSO | 85 | High reactivity, potential for over-reaction |
Question 2: My reaction produces a mixture of regioisomers (ortho-, meta-, para-substitution) or di/tri-substituted products. How can I improve selectivity for the mono-substituted para-product?
Answer: This is one of the most common challenges with this compound. While the ring is highly activated at all positions, the para-fluorine (at C4) is generally the most susceptible to substitution.[4] Achieving high selectivity for mono-para-substitution requires careful control over reaction conditions to temper the system's high reactivity.
Causality:
-
Electronic Effects: The electron-withdrawing nitrile group (-CN) strongly activates the ring, particularly at the ortho and para positions. The negative charge of the Meisenheimer intermediate is better stabilized when the nucleophile attacks the para position, making it the kinetically and thermodynamically favored site.
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered para position over the ortho positions adjacent to the nitrile group.
-
Over-reaction: Once the first fluorine is substituted, the ring remains highly fluorinated and is still activated towards further substitution, leading to di- or tri-substituted byproducts.
Troubleshooting Steps & Workflow:
-
Control Stoichiometry: Use a molar ratio of nucleophile to this compound of 1:1 or slightly less (e.g., 0.95 equivalents of nucleophile) to minimize di-substitution.
-
Select a Milder Base/Solvent System: A highly reactive system (e.g., a strong base in DMSO) can overcome the subtle energetic preference for para-substitution and lead to mixtures. A milder system, such as K₃PO₄ in acetonitrile, was shown to suppress multiple substitutions and improve selectivity.[1]
-
Lower the Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate will favor the thermodynamically preferred para-isomer and reduce the likelihood of over-reaction.
-
Use a Bulky Nucleophile (if possible): If your synthesis allows, a sterically hindered nucleophile will naturally favor the C4 position.
Below is a troubleshooting workflow to improve selectivity:
Caption: Workflow for troubleshooting poor selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the established reactivity order for leaving groups in SNAr reactions on fluorinated aromatics?
A1: Contrary to SN1/SN2 reactions, the leaving group aptitude in SNAr is often F > Cl > Br > I. The rate-determining step is the initial nucleophilic attack on the ring, which is facilitated by a highly electronegative atom like fluorine that polarizes the C-X bond and makes the carbon more electrophilic.[5]
Q2: Can the nitrile group itself react under SNAr conditions?
A2: The nitrile group is generally robust under typical SNAr conditions. However, under very harsh basic or acidic conditions, it can be susceptible to hydrolysis to form an amide or carboxylic acid.[6] It is always advisable to check the compatibility of your specific reaction conditions with the nitrile functionality.
Q3: How does the reactivity of this compound compare to other polyfluoroarenes like hexafluorobenzene?
A3: The presence of the strong electron-withdrawing nitrile group makes this compound significantly more reactive towards nucleophiles than hexafluorobenzene.[1] This increased reactivity is a double-edged sword, enabling reactions under milder conditions but also increasing the risk of uncontrollable or multiple substitutions.[1]
Q4: What purification methods are most effective for these derivatives?
A4: Standard purification techniques are generally effective.
-
Silica Gel Chromatography: The method of choice for separating regioisomers and removing impurities. The polarity of the derivatives will depend on the substituent introduced.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material.
-
Distillation: For liquid products, distillation (often under reduced pressure) can be used for purification.[2]
Experimental Protocol: Synthesis of 4-Phenothiazine-2,3,5,6-tetrafluorobenzonitrile
This protocol is adapted from the selective mono-substitution method reported by Ugawa et al. (2021) and serves as a validated starting point for your experiments.[1]
Reaction Scheme:
Caption: SNAr reaction of this compound.
Materials:
-
This compound
-
Phenothiazine
-
Potassium phosphate (K₃PO₄), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenothiazine (1.0 equiv), potassium phosphate (2.0 equiv), and this compound (1.2 equiv).
-
Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.2 M with respect to the phenothiazine.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure para-substituted product.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyfluoroarenes. Part XVII. Some reactions of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Polyfluorocarbanion chemistry. Part III. Reaction of hexafluoropropene with this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reactions of Pentafluorobenzonitrile with Strong Bases
Welcome to the technical support center for navigating the complexities of reactions involving pentafluorobenzonitrile and strong bases. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic pathways. Here, we will delve into the common challenges, unexpected side reactions, and provide field-proven troubleshooting strategies to ensure the success of your experiments.
Introduction: The Double-Edged Sword of Reactivity
This compound (PFBN) is a highly valuable building block in organic synthesis, primarily due to its electron-deficient aromatic ring, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] The five fluorine atoms withdraw electron density, activating the ring for attack by nucleophiles. The para-fluorine is typically the most labile, followed by the ortho-fluorines. However, this high reactivity, especially in the presence of strong bases, can also lead to a variety of undesired side reactions, resulting in complex product mixtures and low yields of the target molecule.[3] This guide aims to illuminate these potential pitfalls and provide you with the knowledge to circumvent them.
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a simple SNAr on this compound with an alcohol and sodium hydride, but I'm getting a complex mixture of products. What's going on?
A1: This is a very common issue. While sodium hydride (NaH) is a strong base excellent for deprotonating alcohols to form the nucleophilic alkoxide, its utility can be complicated by its dual role as a reducing agent.[4][5] Furthermore, the choice of solvent can introduce unexpected reactants.
Potential Side Reactions:
-
Over-reaction/Multiple Substitutions: The initial product, a tetrafluoroalkoxybenzonitrile, is still an activated aromatic ring. If a stoichiometric excess of the alkoxide is present or if the reaction temperature is too high, subsequent substitutions at the remaining fluoro positions (usually ortho to the initial substitution) can occur.[3]
-
Reaction with Solvent: If you are using a solvent like N,N-dimethylformamide (DMF) or acetonitrile, NaH can react with it, especially at elevated temperatures.[4] In the case of DMF, this can lead to the formation of dimethylamine, which can then act as a nucleophile.[4] With acetonitrile, deprotonation can occur, leading to its participation in side reactions.[4][5]
-
Reduction of the Nitrile Group: Although less common under typical SNAr conditions, strong hydrides can potentially reduce the nitrile functionality.
-
Hydrodefluorination: In some cases, hydride can act as a nucleophile itself, displacing a fluorine atom and leading to hydrodefluorination products.[6]
Troubleshooting Flowchart:
Caption: Troubleshooting complex mixtures with NaH.
Q2: I'm using Lithium Diisopropylamide (LDA) to deprotonate a weakly acidic carbon nucleophile for reaction with PFBN, but I'm seeing products suggesting reaction at the ortho position, and sometimes even dimerization. Why isn't the reaction proceeding as a standard SNAr?
A2: Lithium diisopropylamide (LDA) is a very strong, sterically hindered, non-nucleophilic base.[7][8] Its primary role is to deprotonate carbon acids.[9][10] However, when used with fluoroarenes, it can promote an alternative reaction mechanism to SNAr, especially if the nucleophile is not sufficiently reactive or if the reaction conditions are not carefully controlled.
The Benzyne Mechanism:
With very strong bases like LDA, an elimination-addition mechanism can occur, proceeding through a highly reactive benzyne intermediate.[11]
-
Elimination: LDA can abstract a proton ortho to one of the fluorine atoms. This is followed by the elimination of a fluoride ion to form a benzyne.
-
Addition: Your carbon nucleophile then adds to one of the carbons of the triple bond of the benzyne.
-
Protonation: A subsequent protonation step yields the final product.
This mechanism can lead to a mixture of regioisomers because the nucleophile can add to either side of the benzyne triple bond. Dimerization can also occur if the benzyne intermediate reacts with another molecule of the deprotonated starting material. There is also evidence for the formation of ortho-cyanated products when using LDA with fluoroarenes and arylacetonitriles.[12]
Mitigation Strategies:
-
Lower the Temperature: The formation of the benzyne intermediate is often favored at higher temperatures. Running the reaction at very low temperatures (e.g., -78 °C) can favor the SNAr pathway.[8]
-
Order of Addition: Add the LDA to your carbon acid at low temperature to pre-form the nucleophile. Then, slowly add the this compound to this solution. This ensures that the concentration of the strong base is minimized when the PFBN is present.
-
Consider an Alternative Base: If the benzyne mechanism continues to be a problem, a weaker base that is still capable of deprotonating your nucleophile might be a better choice.
Q3: My desired SNAr product is formed, but I'm struggling with a side product that appears to be a dimer of my starting nucleophile. What could be causing this?
A3: This issue often points to a competing reaction pathway that doesn't involve the this compound. The most likely culprit is that your deprotonated nucleophile is reacting with the un-deprotonated form of your starting material.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Deprotonation | If the deprotonation of your nucleophile is not complete before the addition of PFBN, the remaining starting material can act as an electrophile for the newly formed nucleophile. | - Use a slight excess (1.05-1.1 equivalents) of a strong base. - Allow sufficient time for the deprotonation to complete before adding PFBN. - Consider a stronger base if pKa values are close. |
| Reversible Deprotonation | If the pKa of your nucleophile is close to the pKa of the conjugate acid of the base, the deprotonation may be reversible, leading to an equilibrium mixture of starting material and nucleophile. | - Choose a base whose conjugate acid has a pKa significantly higher than your nucleophile. |
| Slow SNAr Reaction | If the SNAr reaction is slow, it provides more time for the side reaction to occur. | - Gently warm the reaction after the addition of PFBN to accelerate the desired reaction. - Ensure your solvent is appropriate for SNAr (polar aprotic solvents like DMF, DMSO, or THF are often good choices).[13] |
Troubleshooting Guides
Guide 1: Low Yield of the Desired Mono-substituted Product
Low yields are a common frustration. This guide will help you systematically diagnose the potential causes.
Systematic Troubleshooting Protocol:
-
Confirm Starting Material Purity:
-
Action: Analyze your this compound and nucleophile by NMR and/or GC-MS.
-
Rationale: Impurities in your starting materials can inhibit the reaction or introduce competing side reactions.
-
-
Verify Reagent Quality and Stoichiometry:
-
Action: If using a strong base like NaH or LDA, ensure it is fresh and has been handled under inert conditions. Double-check all calculations for molar equivalents.
-
Rationale: Strong bases can be deactivated by moisture and air. Incorrect stoichiometry can lead to incomplete reactions or an excess of reactive species causing side reactions.[14]
-
-
Optimize Reaction Conditions:
-
Temperature:
-
Problem: Reaction may be too slow or not proceeding at all.
-
Solution: Gradually increase the reaction temperature. Monitor by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significant decomposition or side product formation.
-
-
Reaction Time:
-
Problem: The reaction may not have gone to completion.
-
Solution: Extend the reaction time, taking aliquots periodically to monitor the progress.
-
-
Solvent:
-
Problem: The solvent may not be optimal for the SNAr reaction.
-
Solution: Polar aprotic solvents like DMF, DMSO, and THF are generally preferred for SNAr reactions as they can solvate the cation of the base without hydrogen bonding to the nucleophile.[13]
-
-
-
Investigate the Work-up Procedure:
-
Problem: Your product may be lost during the work-up.
-
Action: Check the aqueous layer to see if your product is water-soluble. Ensure the pH of the aqueous layer is appropriate for your product's stability and solubility in the organic extraction solvent.[15]
-
Guide 2: Identification of Unexpected Byproducts
When your reaction yields unexpected products, a systematic approach to their identification is crucial for understanding the underlying side reactions.
Workflow for Byproduct Identification:
Caption: Workflow for identifying unexpected byproducts.
Common Unexpected Byproducts and Their Origins:
| Observed Byproduct | Likely Origin | Confirmatory Evidence |
| Di- or tri-substituted product | Over-reaction due to excess nucleophile or harsh conditions. | Mass consistent with multiple substitutions. 19F NMR will show fewer fluorine environments. |
| Hydrodefluorinated product | Reduction by hydride source (e.g., NaH).[6] | Mass is 2 amu less than the expected product. 19F NMR shows the loss of a fluorine signal and the appearance of a new C-H coupling. |
| Product from solvent incorporation | Reaction of the strong base with the solvent (e.g., DMF, acetonitrile).[4][5] | Mass and NMR will show fragments corresponding to the solvent. |
| Dimer of the nucleophile | Incomplete deprotonation or slow SNAr reaction. | Mass is double that of the nucleophile (minus protons). NMR will be consistent with a dimeric structure. |
| Rearranged or isomerized product | Benzyne mechanism.[11] | Substitution at a position other than para. Often a mixture of isomers is observed. |
Experimental Protocols
Protocol 1: Mitigating Over-reaction in SNAr with an Alcohol
This protocol is designed to favor the mono-substitution product when reacting this compound with an alcohol using a strong base.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.05 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the alcohol and anhydrous THF to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Carefully add the sodium hydride portion-wise to the stirred solution.
-
Causality: Adding the base to the alcohol at low temperature allows for controlled deprotonation and helps to dissipate the heat generated.
-
-
Stirring: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
PFBN Addition: Dissolve the this compound in a small amount of anhydrous THF and add it to the dropping funnel. Add the PFBN solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Causality: Slow, dropwise addition maintains a low concentration of the electrophile, minimizing the chance of the initial product competing for the nucleophile.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Once the starting PFBN is consumed, proceed to the work-up.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up: Proceed with a standard aqueous work-up and extraction with a suitable organic solvent.
Protocol 2: Favoring SNAr over the Benzyne Mechanism with a Carbon Nucleophile
This protocol is for reacting a carbon nucleophile (e.g., from an arylacetonitrile) with this compound while minimizing the formation of the benzyne intermediate.
Materials:
-
Arylacetonitrile (or other carbon acid, 1.05 eq)
-
Lithium Diisopropylamide (LDA) solution (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Under an inert atmosphere, add the arylacetonitrile and anhydrous THF to a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the LDA solution to the stirred solution via syringe.
-
Causality: Pre-forming the lithium enolate at a very low temperature ensures complete and irreversible deprotonation before the electrophile is introduced.[8]
-
-
Stirring: Stir the mixture at -78 °C for 45-60 minutes.
-
PFBN Addition: Dissolve the this compound in a small amount of cold, anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Causality: Maintaining a very low temperature throughout the addition and reaction strongly disfavors the elimination step required for benzyne formation.
-
-
Reaction Monitoring: Keep the reaction at -78 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to slowly warm to a slightly higher temperature (e.g., -40 °C), but avoid room temperature.
-
Quenching: Quench the reaction at low temperature with saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature and perform a standard aqueous work-up.
References
- 1. Polyfluoroarenes. Part XVII. Some reactions of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complications from dual roles of sodium hydride as a base and as a reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]
- 10. youtube.com [youtube.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. How To [chem.rochester.edu]
Technical Support Center: Column Chromatography Purification of Fluorinated Aromatic Compounds
Welcome to the technical support center for the column chromatography purification of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these molecules. The incorporation of fluorine into aromatic systems dramatically alters their physicochemical properties, impacting everything from polarity and solubility to intermolecular interactions.[1] This often renders standard purification protocols suboptimal.
This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios. The methodologies described are grounded in established chromatographic principles to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Section 1: Stationary Phase Selection
Q1: My fluorinated aromatic compound is showing poor retention on a standard C18 column. What is happening and what should I do?
A: This is a common issue. While fluorinated compounds are often hydrophobic, they can also be lipophobic, meaning they do not interact strongly with the alkyl chains of a typical C18 stationary phase.[2] The high electronegativity of fluorine atoms can create a dipole moment and reduce the van der Waals interactions necessary for retention on traditional reversed-phase media.
Recommendation: Switch to a stationary phase that can offer alternative interaction mechanisms. Pentafluorophenyl (PFP) phases are an excellent first choice.[3] PFP columns provide multiple modes of interaction, including:
-
π-π interactions: Between the electron-rich PFP ring and your aromatic compound.
-
Dipole-dipole interactions: Arising from the polarized C-F bonds.
-
Ion-exchange interactions: Particularly effective for retaining basic analytes.[3]
-
Fluorophilic interactions: "Fluorous-fluorous" interactions can enhance the retention of highly fluorinated molecules relative to their non-fluorinated counterparts.[4]
Perfluoroalkyl phases are another option, especially when purifying compounds with a high fluorine content, as they primarily leverage fluorophilic interactions.[5]
Q2: When should I choose a Pentafluorophenyl (PFP) phase versus a Perfluoroalkyl phase?
A: The choice depends on the structure of your analyte.
-
Pentafluorophenyl (PFP): Ideal for aromatic compounds, especially those containing halogens or nitro groups.[6][7] The phenyl ring on the stationary phase allows for strong π-π stacking interactions with the aromatic ring of your analyte. PFP phases are often considered orthogonal to C18 phases, providing significantly different selectivity.[3]
-
Perfluoroalkyl (e.g., TDF - Tridecafluoro): Best suited for compounds with a high degree of fluorination or for separating fluorinated molecules from their non-fluorinated analogues.[5] The retention is driven more by the "fluorous" character of the molecule. The higher the fluorine content of your analyte, the stronger its retention will be on a perfluoroalkyl phase.[5]
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) | General non-polar to moderately polar compounds. |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Ion-Exchange | Aromatic, halogenated, and polar compounds. Offers orthogonal selectivity to C18.[3] |
| Perfluoroalkyl (TDF) | Fluorophilic ("Fluorous-Fluorous") | Highly fluorinated compounds; separation of fluorous-tagged molecules.[5] |
Q3: Can I use normal-phase chromatography (e.g., bare silica) for my fluorinated aromatic compound?
A: Yes, normal-phase chromatography is a viable option, particularly if your compound has polar functional groups (e.g., hydroxyl, amino, carboxyl) in addition to the fluorinated aromatic ring.[8] The separation will be based on the polarity differences, with more polar compounds retaining more strongly on the silica. However, be aware that the fluorine atoms themselves can decrease the strength of interaction with the silica surface compared to a non-fluorinated analogue of similar polarity. For complex mixtures that are difficult to separate by one method alone, using normal-phase and reversed-phase chromatography sequentially—a technique known as orthogonal chromatography—can be highly effective.[8]
Section 2: Mobile Phase Optimization
Q1: What are the best starting solvents for reversed-phase chromatography of fluorinated compounds on a PFP column?
A: For PFP and other fluorinated phases, the same solvents used for traditional reversed-phase chromatography (e.g., C18) are applicable.[5] The standard mobile phases are:
-
Solvent A: Water, often with an additive like 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to improve peak shape and protonate acidic silanols.
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).
Expert Tip: Acetonitrile is often preferred as the organic modifier. Its elution strength and UV transparency are excellent. However, methanol can sometimes offer different selectivity due to its hydrogen-bonding capabilities. If you are struggling with co-eluting impurities, try switching your organic modifier from ACN to MeOH or vice-versa.
Q2: My peak shape is poor (tailing) for a basic fluorinated amine. How can I fix this?
A: Peak tailing for basic compounds is a classic problem caused by secondary interactions between the positively charged amine and negatively charged, deprotonated silanol groups on the silica surface of the column.[9]
Solutions:
-
Lower the Mobile Phase pH: Add an acidifier like formic acid or TFA to your mobile phase to bring the pH to ~3-4. This protonates the silanol groups (Si-OH), minimizing their ability to interact with your basic analyte.[9]
-
Increase Buffer Concentration: If you are using a buffer (e.g., ammonium formate), increasing its concentration can help to mask the residual silanol groups and improve peak shape.[3][10]
-
Use a Modern, End-Capped Column: High-quality, modern columns are "end-capped" to reduce the number of accessible silanol groups, leading to significantly better peak shapes for basic compounds.[9]
Q3: I've heard that fluorinated solvents can be used in the mobile phase. When is this advantageous?
A: Using a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), as a mobile phase modifier can induce unique selectivity.[6][11] TFE can adsorb to the stationary phase, altering its surface energy.[6] Interestingly, optimal separation of fluorinated compounds can sometimes be achieved through "hetero-pairing"—using a regular C8 or C18 column with a fluorinated eluent like TFE.[11][12] This approach can be particularly effective at elevated temperatures (e.g., 45°C), which can improve separation efficiency even while reducing retention time.[11][12]
Troubleshooting Guide
This section addresses specific experimental problems in a structured format.
Problem 1: Poor Resolution / Co-elution of Impurities
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Suboptimal Stationary Phase | The chosen stationary phase (e.g., C18) may not provide sufficient selectivity for your fluorinated analyte and its impurities. The interactions are not different enough to achieve separation. | Switch to an Orthogonal Stationary Phase: Transition from a C18 to a PFP column to exploit different retention mechanisms (π-π, dipole-dipole).[3] Protocol: 1. Equilibrate the PFP column with 95:5 Water:ACN (both with 0.1% FA). 2. Inject your sample. 3. Run a gradient from 5% to 95% ACN over 20-30 minutes. 4. Observe the change in elution order and resolution. |
| Incorrect Mobile Phase | The organic modifier (ACN vs. MeOH) or the pH may not be optimal for separating your specific compounds. | Systematically Screen Mobile Phase Conditions: 1. Change Organic Modifier: If using ACN, switch to MeOH (and vice-versa). 2. Adjust pH: Prepare mobile phases with different additives (e.g., 0.1% FA vs. 10mM Ammonium Acetate at pH 5). A higher pH may be necessary for some compounds.[13] |
| Gradient is Too Steep | A rapid gradient may not provide enough time for the compounds to interact with the stationary phase, causing them to elute too close together. | Shallow the Gradient: After an initial fast "scouting" gradient, run a much shallower gradient around the elution point of your target compound. Protocol: 1. Determine the %ACN at which your compound elutes in the scouting run (e.g., 40%). 2. Design a new gradient that runs from 30% to 50% ACN over a longer period (e.g., 40 minutes). |
Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Peak Tailing | Typically caused by secondary interactions with active silanol sites on the column, especially for basic compounds.[14][15] | Modify Mobile Phase: Add 0.1% Formic Acid or TFA to the mobile phase to suppress silanol ionization.[9] Use a High-Quality Column: Ensure you are using a modern, fully end-capped column. |
| Peak Fronting | Often a sign of column overload (injecting too much sample) or a mismatch between the sample solvent and the mobile phase.[9] | Reduce Sample Concentration: Dilute your sample by a factor of 10 and re-inject. Match Solvents: Dissolve your sample in the initial mobile phase composition (e.g., 95:5 Water:ACN). If a stronger solvent is needed for solubility, inject the smallest possible volume. |
| Split Peaks | This usually indicates a physical problem at the column inlet, such as a partially blocked frit or a void in the packing material.[10][15] | Clean/Replace Column Components: 1. Backflush the column: Reverse the column direction and flush with a strong solvent (like 100% ACN) to dislodge particulates. 2. Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to catch particulates and strongly retained impurities, protecting the more expensive column.[9] 3. Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection.[9] |
Advanced Protocols & Method Development
Protocol: Orthogonal Purification of a Complex Mixture
When a single chromatographic step is insufficient to achieve the desired purity, an orthogonal approach combining two different separation mechanisms is highly effective.[16]
Objective: Purify a fluorinated aromatic compound from both polar and non-polar impurities.
Step 1: Normal-Phase Flash Chromatography (Polarity-Based Separation)
-
Stationary Phase: Bare Silica Gel.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane, DCM) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. This "dry loading" technique generally provides better resolution than liquid injection.
-
Mobile Phase: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Elution: Gradually increase the polarity by increasing the percentage of Ethyl Acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the target compound.
-
Combine & Evaporate: Combine the pure (or semi-pure) fractions and evaporate the solvent.
Step 2: Reversed-Phase HPLC (Hydrophobicity-Based Separation)
-
Stationary Phase: Pentafluorophenyl (PFP).
-
Sample Preparation: Dissolve the semi-purified material from Step 1 in a suitable solvent (e.g., Methanol or DMSO), ensuring it is fully dissolved. Filter through a 0.45 µm syringe filter.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Elution: Run a gradient optimized for the target compound (e.g., 10% to 90% B over 30 minutes).
-
Fraction Collection & Analysis: Collect fractions corresponding to the main peak. Confirm purity using analytical HPLC-UV/MS.
-
Final Step: Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation.
This two-step process separates impurities based on two fundamentally different properties, dramatically increasing the likelihood of achieving high purity.[8]
Visualization: Method Development Workflow
The following diagram illustrates a logical workflow for developing a purification method for a novel fluorinated aromatic compound.
Caption: A decision workflow for method development in purifying fluorinated aromatic compounds.
References
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. santaisci.com [santaisci.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. mz-at.de [mz-at.de]
- 16. chromatographyonline.com [chromatographyonline.com]
Work-up procedures for Pentafluorobenzonitrile reactions in polar solvents
< Technical Support Center: Work-up Procedures for Pentafluorobenzonitrile Reactions in Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often employed in nucleophilic aromatic substitution (SNAr) reactions.[1][2] Its electron-deficient aromatic ring, activated by both the nitrile group and the fluorine atoms, readily reacts with a variety of nucleophiles.[3][4] These reactions are frequently performed in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to ensure the solubility of reactants and to facilitate the SNAr mechanism.[5][6]
However, the high boiling points and miscibility of these solvents with both aqueous and organic phases present significant challenges during the reaction work-up.[7] Improper work-up procedures can lead to low product yields, persistent solvent contamination, and difficulties in product isolation. This guide provides a comprehensive technical resource for troubleshooting and optimizing the work-up of this compound reactions conducted in polar aprotic solvents.
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents like DMF and DMSO so difficult to remove?
A1: DMF (boiling point: 153°C) and DMSO (boiling point: 189°C) have high boiling points, making them difficult to remove by standard rotary evaporation.[7] Furthermore, they are miscible with water and also have significant solubility in many common organic extraction solvents, which can lead to the formation of emulsions and loss of product into the aqueous layer during liquid-liquid extractions.[8]
Q2: Can the nitrile group in this compound be hydrolyzed during work-up?
A2: Yes, the nitrile group can be sensitive to hydrolysis under either strongly acidic or basic conditions, especially when heated.[9][10] Acidic hydrolysis typically yields a carboxylic acid, while basic hydrolysis can produce a carboxylate salt or, under milder conditions, an amide.[11][12] It is crucial to consider the stability of your product and choose quenching and extraction conditions accordingly.
Q3: What is the purpose of a "brine wash" and why is it important in these work-ups?
A3: A brine wash (washing with a saturated aqueous solution of NaCl) is critical for several reasons. Firstly, it helps to break up emulsions that can form between the organic layer and the aqueous layer containing residual polar solvent.[13] Secondly, it decreases the solubility of organic compounds in the aqueous phase, a phenomenon known as "salting out," which can improve product recovery.[14][15] Finally, brine helps to remove dissolved water from the organic layer, aiding the subsequent drying step.[16]
Q4: My product is very polar. How can I prevent it from being lost in the aqueous washes?
A4: For highly polar products, minimizing the number and volume of aqueous washes is key. Using brine or even a 5% LiCl aqueous solution can help to reduce the solubility of your product in the aqueous phase.[17][18] If product loss is still significant, consider back-extracting the combined aqueous layers with a more polar organic solvent. In some cases, a 3:1 mixture of chloroform and isopropanol can be effective for extracting polar compounds from an aqueous phase.[19][20] Alternatively, if the product is a solid, precipitation by adding a large volume of water or an anti-solvent might be a viable isolation strategy.[21]
Troubleshooting Guide
This section addresses specific problems you may encounter during the work-up of your this compound reaction.
Problem 1: Persistent Emulsion During Extraction
Q: I've quenched my reaction and added water and an organic solvent, but I'm left with a stubborn emulsion that won't separate. What should I do?
A: Emulsions are common when working with DMF or DMSO due to their ability to act as surfactants.
Immediate Actions:
-
Add Brine: Introduce a significant volume of saturated aqueous NaCl (brine) to the separatory funnel, shake gently, and allow it to stand. The increased ionic strength of the aqueous phase often forces the separation of layers.[13]
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period (30 minutes to several hours) can lead to separation.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to mix the layers.
If the Emulsion Persists:
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to break up the fine droplets that constitute the emulsion.
-
Change Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics and break the emulsion.
-
Centrifugation: If the scale of your reaction allows, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively separate the layers.[22]
Problem 2: Low Product Yield After Extraction
Q: My reaction appears to have gone to completion by TLC/LC-MS, but my isolated yield is very low. Where did my product go?
A: Low yield is often due to the product partitioning into the aqueous layer, especially if the product is polar.
Troubleshooting Steps:
-
Analyze the Aqueous Layer: Take a sample of the aqueous layer, neutralize it if necessary, and try to extract it with a small amount of a clean organic solvent. Run a TLC or LC-MS on this extract to see if your product is present.
-
Back-Extraction: Combine all aqueous washes and perform several back-extractions with your primary organic solvent or a more polar one.
-
Optimize the Wash: Reduce the volume and number of water washes. A common rule of thumb for removing DMF or DMSO is to wash the organic layer with multiple portions of water, for example, for every 5 mL of DMF/DMSO, wash with 5 x 10 mL of water.[17] However, this may need to be adjusted based on your product's polarity.
-
Utilize Salting-Out: Use brine for all aqueous washes instead of deionized water to minimize the solubility of your organic product in the aqueous phase.[14][15]
Problem 3: Residual DMF or DMSO in the Final Product
Q: I've completed my work-up and rotary evaporation, but my NMR spectrum shows significant amounts of residual DMF or DMSO. How can I remove it?
A: This is a very common issue due to the high boiling points of these solvents.
Removal Strategies:
-
Thorough Aqueous Washing: The most effective method is to ensure the polar solvent is removed during the liquid-liquid extraction phase. Dissolve your crude product in a suitable organic solvent (like ethyl acetate or diethyl ether) and wash it multiple times with water, followed by a brine wash.[18][21] Using a 5% aqueous LiCl solution can be particularly effective for removing DMF.[17]
-
High-Vacuum Evaporation: If you have access to a high-vacuum pump (not just a standard rotary evaporator), you can often remove residual DMF or DMSO, sometimes with gentle heating. Ensure your product is not volatile under these conditions.
-
Azeotropic Removal: DMF can form an azeotrope with toluene. Adding toluene to your crude product and evaporating under reduced pressure can help to co-distill the DMF at a lower temperature.[23]
-
Lyophilization (Freeze-Drying): If your product is not volatile, dissolving the crude material in a mixture of water and a solvent like tert-butanol and then freeze-drying can effectively remove residual high-boiling solvents.[17]
Problem 4: Product Decomposition or Unwanted Side Reactions During Work-up
Q: My product seems to be decomposing or I'm seeing new spots on my TLC plate after the work-up. What could be the cause?
A: The functionality in your product, including the nitrile group, may be sensitive to the pH of the aqueous solutions used.
Causality and Solutions:
-
Nitrile Hydrolysis: If you are using strongly acidic (e.g., >1M HCl) or basic (e.g., >1M NaOH) solutions to quench the reaction or wash the organic layer, you risk hydrolyzing the nitrile to a carboxylic acid or amide.[9][24]
-
Solution: Use milder quenching agents. Saturated aqueous ammonium chloride (NH₄Cl) is a good choice for quenching basic reactions, and saturated aqueous sodium bicarbonate (NaHCO₃) is suitable for quenching acidic reactions. These buffered solutions are less likely to cause hydrolysis.
-
-
pH Sensitive Functional Groups: If your molecule contains other pH-sensitive groups (e.g., esters, acetals), they may also be degrading.
-
Solution: Maintain a near-neutral pH throughout the work-up process. Use mild quenching agents and wash with deionized water and brine only.
-
Detailed Protocols
Protocol 1: General Work-up for Non-Polar to Moderately Polar Products
This protocol is a robust starting point for many this compound reactions.
-
Quenching: Cool the reaction mixture to room temperature or 0 °C. Slowly add the reaction mixture to a beaker containing an appropriate quenching solution (e.g., saturated aq. NH₄Cl for basic reactions, or saturated aq. NaHCO₃ for acidic reactions) with stirring.
-
Dilution: Transfer the quenched mixture to a separatory funnel. Dilute with a significant volume of water (e.g., 5-10 times the volume of DMF/DMSO used).
-
Extraction: Add an immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Washing: Gently invert the funnel several times, venting frequently. Allow the layers to separate. Drain the aqueous (lower) layer.
-
Repeat Washes: Wash the organic layer sequentially with several portions of deionized water, followed by a final wash with brine.[17][18] The goal is to thoroughly remove the polar aprotic solvent.
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Place the flask containing your crude product on a high-vacuum line to remove any final traces of solvents.
Protocol 2: Work-up for Polar or Water-Soluble Products
This protocol is designed to minimize product loss into the aqueous phase.
-
Quenching: As described in Protocol 1, use a mild quenching agent.
-
Extraction with Minimal Water: Transfer the quenched mixture to a separatory funnel. Add your organic extraction solvent. Instead of diluting with a large volume of water, perform multiple washes with smaller volumes of brine. This minimizes the aqueous volume your product can partition into.
-
Back-Extraction of Aqueous Layers: Combine all aqueous layers from the previous step into a single separatory funnel. Extract these combined layers one or two more times with fresh organic solvent.
-
Combine Organic Layers: Combine all organic layers from all extraction steps.
-
Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Visualization of Workflows
General Work-up Workflow
Caption: A standard workflow for the work-up of reactions in polar aprotic solvents.
Troubleshooting Extraction Issues
Caption: A decision tree for troubleshooting common extraction problems.
Safety Considerations
This compound:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[25][26] Handle in a well-ventilated area or a chemical fume hood.[27][28]
-
Toxicity: Harmful if swallowed or in contact with skin. Causes eye irritation.[25][28] Avoid inhalation of vapors.[27]
-
Fire Hazard: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[25]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[27]
Polar Aprotic Solvents (DMF, DMSO):
-
Handling: These solvents can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.
-
Health Hazards: DMF is a suspected reproductive toxin.[6] Always consult the Safety Data Sheet (SDS) for the specific solvent before use.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. reddit.com [reddit.com]
- 14. brainly.com [brainly.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Workup [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. chem.rochester.edu [chem.rochester.edu]
- 20. Workup [chem.rochester.edu]
- 21. echemi.com [echemi.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. fishersci.com [fishersci.com]
- 26. fishersci.ie [fishersci.ie]
- 27. datasheets.scbt.com [datasheets.scbt.com]
- 28. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Strategies for the Removal of Unreacted Pentafluorobenzonitrile
Welcome to the technical support center for synthetic chemistry challenges. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for effectively removing unreacted pentafluorobenzonitrile (PFBN) from a reaction mixture. Navigating the purification of highly fluorinated compounds requires a nuanced understanding of their unique physicochemical properties. This document is structured as a series of frequently asked questions and troubleshooting protocols to directly address the common issues encountered during experimental workups.
Section 1: Understanding the Challenge: Key Properties of this compound
This compound is a versatile building block in modern medicinal and materials chemistry, prized for its ability to introduce a pentafluorophenyl group.[1] However, its physical properties—namely its high boiling point and relative non-polarity—can complicate its removal when it is used in excess or when a reaction does not proceed to completion. A successful purification strategy hinges on exploiting the differences in properties between PFBN and the desired product.
Below is a summary of the critical physicochemical properties of this compound that inform the purification strategies discussed in this guide.
| Property | Value | Significance for Purification | Source(s) |
| CAS Number | 773-82-0 | For unambiguous identification. | [1][2][3] |
| Molecular Formula | C₇F₅N | Indicates a high degree of fluorination. | [1][2][3] |
| Molecular Weight | 193.07 g/mol | Relevant for mass-based calculations and characterization. | [2][3] |
| Appearance | Colorless to pale yellow liquid | A physical characteristic for identification. | [2][4] |
| Boiling Point | 162-164 °C (at 760 mmHg) | High boiling point makes simple evaporation impractical; suggests distillation. | [2][5] |
| Melting Point | 2.4 °C | It is a liquid at standard laboratory temperatures. | [2][5][6] |
| Density | ~1.532 g/mL at 25 °C | Denser than water, will form the lower layer in aqueous extractions. | [2] |
| Solubility | Low in water; Soluble in common organic solvents | Dictates its partitioning behavior during liquid-liquid extraction. | [3][4] |
| log P (octanol-water) | 2.68 | Indicates a preference for non-polar, lipophilic environments (organic layers). | [3] |
| Chemical Stability | Stable under normal conditions. | Generally unreactive to standard aqueous workup conditions (mild acid/base). | [3] |
| Reactivity | Prone to Nucleophilic Aromatic Substitution (SNAr) | The electron-deficient ring is susceptible to attack by strong nucleophiles.[2][7][8] This can be exploited for scavenger-based purification. | [2][7][8] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our application scientists receive regarding the removal of unreacted PFBN.
Q1: What is the very first step I should consider for my reaction workup to remove PFBN and other impurities?
An initial aqueous workup is almost always the recommended first step.[9] This procedure is designed to remove water-soluble materials such as inorganic salts, polar byproducts, and acidic or basic residues. Since this compound has very low water solubility, it will remain in the organic layer along with your desired product (assuming your product is also water-insoluble).[3][4] This initial step simplifies the subsequent, more targeted purification method.
Q2: My desired product is non-polar and has a similar polarity to PFBN. How can I separate them?
This is a classic challenge in fluorinated chemistry. The most powerful technique in this scenario is flash column chromatography .[10][11] Success depends on meticulous optimization of the mobile phase (eluent).
-
Causality: The high electronegativity of fluorine atoms reduces the polarity of the C-F bond, making PFBN relatively non-polar. Many products derived from it will share this characteristic.
-
Expert Insight: Start by developing a separation method using Thin Layer Chromatography (TLC). Test various solvent systems, often mixtures of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Aim for a solvent system that gives a clear separation between the PFBN spot and your product spot, with a target Rƒ value of ~0.3 for the product.[10] A slow, shallow gradient elution during the column chromatography is often necessary to achieve baseline separation.
Q3: My product is a solid, while PFBN is a liquid. What is the most efficient purification method?
Recrystallization or trituration are the methods of choice here. These techniques leverage the difference in physical state and solubility between your solid product and the liquid PFBN impurity.
-
Recrystallization: Dissolve the crude mixture in a minimum amount of a suitable hot solvent in which your product has high solubility when hot and low solubility when cold.[12] Upon slow cooling, your pure product should crystallize out, leaving the PFBN and other soluble impurities behind in the mother liquor.[11]
-
Trituration: If a suitable recrystallization solvent cannot be found, trituration is an excellent alternative. This involves suspending the crude solid in a solvent in which your product is insoluble, but PFBN is soluble (e.g., cold hexanes). Stirring or grinding the solid in this solvent will "wash" the PFBN away from the solid particles. The purified solid can then be isolated by filtration.
Q4: My product is a water-soluble salt. How can I easily remove the non-polar PFBN?
This is the most straightforward separation scenario. A simple liquid-liquid extraction is highly effective.
-
Protocol: Dissolve your crude reaction mixture in a separatory funnel containing water and a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.[13] Your water-soluble salt will preferentially dissolve in the aqueous phase, while the lipophilic PFBN will be sequestered in the organic phase.[3] After separating the layers, you can back-extract the aqueous layer with fresh organic solvent to ensure complete removal of any residual PFBN.
Q5: Can I use a chemical scavenger to selectively react with and remove leftover PFBN?
Yes, this is an advanced and highly effective strategy, particularly in process chemistry or when chromatography is not ideal. This method utilizes the known reactivity of PFBN towards nucleophilic aromatic substitution (SNAr).[7][8]
-
Mechanism: You can introduce a "scavenger" reagent that is a strong nucleophile and will react selectively with the electron-deficient PFBN. A common choice is a solid-supported scavenger, such as a polymer-bound amine (e.g., aminomethyl polystyrene).
-
Workflow: The scavenger resin is added to the crude reaction mixture and stirred. The resin reacts with the unreacted PFBN, effectively tethering it to the solid support. The resulting resin-bound byproduct can then be easily removed by simple filtration, leaving your purified product in the solution.[14][15]
-
Critical Consideration: This method is only viable if your desired product is not also susceptible to nucleophilic attack.
Q6: What are the most critical safety precautions when handling this compound?
This compound is a hazardous chemical and must be handled with appropriate care.
-
Flammability: It is a flammable liquid with a flash point of approximately 29 °C (84 °F).[3] Keep it away from heat, sparks, and open flames. All transfer and handling should be done in a well-ventilated chemical fume hood.
-
Toxicity & Irritation: It is harmful if inhaled, swallowed, or absorbed through the skin.[3][16] It is also a known irritant to the skin, eyes, and respiratory system.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[3]
-
Waste Disposal: PFBN is toxic to aquatic organisms.[16] All waste containing this chemical must be disposed of as hazardous waste according to local, state, and federal regulations.[16]
Section 3: Visualized Workflows & Decision Guides
To assist in selecting the optimal purification strategy, the following diagrams illustrate a logical decision-making process and a general experimental workflow.
Caption: Decision tree for selecting a primary purification method.
Caption: General experimental workflow for reaction workup and purification.
Section 4: Detailed Troubleshooting Guides & Protocols
Method 1: Aqueous Workup for Initial Purification
This protocol is designed to remove water-soluble impurities prior to a more rigorous purification technique.
Protocol Steps:
-
Dilution: Transfer the entire crude reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Use a volume that is at least 2-3 times that of the initial reaction solvent.
-
Neutralization Wash (if necessary): If the reaction was run under acidic or basic conditions, perform a neutralizing wash. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution for acidic reactions, or a dilute acid (e.g., 1M HCl) for basic reactions. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently, allow the layers to separate, and drain the aqueous layer.
-
Water Wash: Add an equal volume of deionized water, shake, and separate the layers.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl).[12] This helps to remove residual water from the organic layer and break up any minor emulsions.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[13]
Troubleshooting:
-
Issue: Emulsion Formation (a cloudy, inseparable layer between the organic and aqueous phases). [12]
-
Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Solution 2 (Ionic Strength): Add a small amount of solid NaCl (or more brine) and swirl gently. This increases the ionic strength of the aqueous layer, often forcing the separation.[12]
-
Solution 3 (Filtration): Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Method 2: Flash Column Chromatography
This protocol is for separating compounds with different polarities.
Protocol Steps:
-
Solvent System Selection: As determined by TLC analysis, prepare the eluent.
-
Column Packing: Pack a chromatography column with silica gel using a slurry of the silica in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product from the work-up in a minimal amount of the eluent (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.[10]
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes. If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds down the column.
-
Monitoring and Collection: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Troubleshooting:
-
Issue: Product elutes with PFBN (co-elution).
-
Solution: The polarity of the eluent is too high. Re-optimize with TLC using a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexanes). A shallower gradient may be required.
-
-
Issue: Low yield or product stuck on the column.
-
Solution 1: The product may be too polar for the chosen eluent. Flush the column with a very polar solvent, such as 10% methanol in dichloromethane, to recover the material.[10]
-
Solution 2: Highly acidic or basic compounds can streak on silica. Add a small amount (~0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system to improve the peak shape.[10]
-
Section 5: References
-
Exploring 2,3,4,5,6-Pentafluorobenzonitrile: Properties and Applications. (n.d.). Self-publishing.
-
2,3,4,5,6-Pentafluorobenzonitrile - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
-
SAFETY DATA SHEET - this compound. (2025, December 19). Fisher Scientific.
-
This compound. (n.d.). Chem-Impex.
-
2,3,4,5,6-Pentafluorobenzonitrile 99%. (n.d.). Sigma-Aldrich.
-
CAS 773-82-0: this compound. (n.d.). CymitQuimica.
-
This compound CAS#: 773-82-0. (n.d.). ChemicalBook.
-
Polyfluoroarenes. Part XVII. Some reactions of this compound. (1971). Journal of the Chemical Society C: Organic.
-
Polyfluoroarenes. Part XVIP Some Reactions of this compound. (1971). RSC Publishing.
-
Technical Support Center: Workup Procedures for Removal of Unreacted Starting Materials. (2025). BenchChem.
-
773-82-0 CAS MSDS (this compound). (n.d.). ChemicalBook.
-
2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0. (n.d.). Sigma-Aldrich. (Second reference)
-
SAFETY DATA SHEET - this compound. (2023, September 22). Fisher Scientific.
-
This compound | C7F5N | CID 69882. (n.d.). PubChem, NIH.
-
This compound, 99% 5 g. (n.d.). Thermo Scientific Chemicals.
-
How to remove unreacted starting material from the product mixture. (2025). BenchChem.
-
This compound | 773-82-0. (2025, September 25). ChemicalBook.
-
Methods for removing unreacted starting materials from Methyl 3-oxodecanoate. (2025). BenchChem.
-
How to remove unreacted starting materials from 3-Acetylbenzophenone. (2025). BenchChem.
-
JPS60184057A - Preparation of this compound. (n.d.). Google Patents.
-
Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. (2022, October 1). SiliCycle.
-
Polyfluorocarbanion chemistry. Part III. Reaction of hexafluoropropene with this compound. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
-
Exploring the Catalytic Power of this compound in Modern Organic Synthesis. (2025, November 18). Self-publishing.
-
2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0. (n.d.). Sigma-Aldrich. (Third reference)
-
Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry.
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry.
-
Remove Sticky Reagents. (n.d.). University of Rochester, Department of Chemistry.
-
Workup for Polar and Water-Soluble Solvents. (2025). University of Rochester, Department of Chemistry.
-
Technical Support Center: Optimizing Reactions in Pentafluoropropanol. (2025). BenchChem.
-
This compound, 99%. (n.d.). Labware E-shop.
-
US5632898A - Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.
-
How to purify and isolate required compound from a reaction mixture? (2015, April 20). ResearchGate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS 773-82-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 773-82-0 [m.chemicalbook.com]
- 6. 773-82-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Polyfluoroarenes. Part XVII. Some reactions of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Polyfluoroarenes. Part XVII. Some reactions of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. silicycle.com [silicycle.com]
- 15. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. fishersci.ie [fishersci.ie]
Technical Support Center: Identification of Byproducts in Pentafluorobenzonitrile Reactions by GC-MS
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of pentafluorobenzonitrile (PFBN) reactions. As a highly reactive and versatile building block in pharmaceutical and materials science, PFBN's chemistry is potent but can lead to a complex array of products and byproducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying these species using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we synthesize technical protocols with field-proven insights to help you troubleshoot experiments and interpret your data with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when beginning their analysis.
Q1: What are the most common byproducts in reactions with this compound?
This compound is an electron-deficient aromatic ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2] The primary byproducts you will encounter depend on the nucleophiles and residual reagents in your reaction.
-
Mono-substituted Isomers: The most common reaction is the displacement of the fluorine atom at the para position (C4) due to its high reactivity.[3][4] However, depending on reaction conditions and the nucleophile's nature, substitution at the ortho position (C2) can also occur, leading to isomeric byproducts.[5]
-
Di- or Multi-substituted Products: Under more forcing conditions (higher temperature, stronger base, or excess nucleophile), multiple fluorine atoms can be displaced, leading to di-, tri-, or even more highly substituted benzonitrile derivatives.[6]
-
Hydrolysis Products: The nitrile group (-CN) itself can undergo hydrolysis if water is present, especially under acidic or basic conditions at elevated temperatures.[7] This initially forms pentafluorobenzamide and can proceed to pentafluorobenzoic acid .[8][9] These byproducts are polar and may require derivatization for GC-MS analysis.
Q2: My target product is a substituted tetrafluorobenzonitrile. What other related impurities should I look for?
Beyond the isomers and multi-substituted products mentioned above, consider the reactivity of your nucleophile and solvent. For instance, if you are performing a substitution with a primary amine (R-NH₂) in a solvent like DMF, you might encounter:
-
Over-alkylation/arylation: The newly formed secondary amine on the ring could potentially react further.
-
Solvent-related byproducts: In some cases, the solvent or breakdown products of the solvent can act as nucleophiles.
-
Products of Incomplete Reaction: Unreacted this compound starting material is a common impurity.
Q3: Do I need to derivatize my sample before GC-MS analysis?
Most likely, yes. Derivatization is a critical step for accurately identifying many potential byproducts of PFBN reactions.[10]
-
Why Derivatize? Functional groups like amines (-NH), alcohols (-OH), and carboxylic acids (-COOH) are polar. These groups can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing), low response, or even complete loss of the analyte signal.[11] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives.[12]
-
Common Techniques: The most prevalent methods are silylation (e.g., using BSTFA or MSTFA to create trimethylsilyl derivatives) and acylation (e.g., using TFAA).[12] Silylation is highly effective for a wide range of polar functional groups.[13]
Q4: What type of GC column is best suited for analyzing this compound reaction mixtures?
A general-purpose, low-to-mid polarity column is the best starting point.
-
Recommended Phase: A 5% Phenyl Methylpolysiloxane phase (e.g., DB-5ms, HP-5ms, SLB-5ms) is highly recommended.[14] This column chemistry provides excellent separation for a wide range of aromatic and moderately polar compounds, and its low-bleed ("ms") characteristics ensure a stable baseline, which is crucial for sensitive mass spectrometry.[11]
-
Column Dimensions: Standard dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness offer a good balance of resolution and analysis speed.
Section 2: Byproduct Identification Guide
A systematic approach is key to identifying unknown peaks in your chromatogram. The following workflow and data table will guide your investigation.
General Workflow for Byproduct Identification
Caption: Workflow for identifying unknown byproducts.
Table 1: Common PFBN Byproducts and Their Expected Mass Spectral Data
| Byproduct Name | Common Cause | Structure | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) & Interpretation |
| Pentafluorobenzamide | Hydrolysis of nitrile | C₇H₂F₅NO | 211.09 | 211 (M+) : Molecular ion194 : [M-NH]⁺193 : [M-NH₂]⁺165 : [M-NH₂-CO]⁺ or [C₆F₅]⁺ |
| Pentafluorobenzoic Acid | Complete hydrolysis of nitrile | C₇HF₅O₂ | 212.08 | 212 (M+) : Molecular ion195 : [M-OH]⁺167 : [M-COOH]⁺Note: Will likely require derivatization to be observed. |
| 4-Amino-2,3,5,6-tetrafluorobenzonitrile | SNAr with Ammonia | C₇H₂F₄N₂ | 190.10 | 190 (M+) : Molecular ion171 : [M-F]⁺ (less likely from this isomer)164 : [M-CN]⁺ |
| 4-Methoxy-2,3,5,6-tetrafluorobenzonitrile | SNAr with Methoxide/Methanol | C₈H₃F₄NO | 205.11 | 205 (M+) : Molecular ion190 : [M-CH₃]⁺176 : [M-CHO]⁺ |
Note: Fragmentation is predictive. Actual spectra should be compared with library data or authentic standards.
Interpreting Mass Spectra of Fluorinated Aromatics
-
Molecular Ion (M⁺): The pentafluorophenyl group is stable, often resulting in a visible molecular ion peak. Its mass will be the primary clue to the identity of the substituent(s).
-
Loss of Fluorine: A loss of 19 Da (Fluorine atom) or 20 Da (HF) from the molecular ion is a potential fragmentation pathway for some fluorinated compounds.[15]
-
Nitrile Group Fragmentation: Look for a loss of 26 Da, corresponding to the cleavage of the -CN group.[16]
-
Substituent Fragmentation: The fragmentation pattern will be heavily influenced by the new group added to the ring. For example, alkyl chains will show characteristic losses of 14 Da (-CH₂-), while benzyl groups will show a strong peak at m/z 91.[17][18]
Section 3: GC-MS Troubleshooting Guide
Even with a robust method, problems can arise. This guide provides a systematic way to diagnose and resolve common issues.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting GC-MS issues.
Problem 1: No Peaks or Very Low Signal Intensity
-
Causality: This issue often points to a problem before the detector. Either the sample is not being introduced correctly, it is being lost in transit, or the detector is not functioning.
-
Troubleshooting Steps:
-
Verify Injection: Check the autosampler syringe for bubbles or blockage. Manually inject a known standard to confirm the syringe and injector are working.[11]
-
Check for Leaks: A leak in the carrier gas line or injector septum will prevent the sample from reaching the column efficiently. Use an electronic leak detector.[19]
-
Address Analyte Activity: For polar byproducts (acids, amides, amines), the absence of a peak is a strong indicator of adsorption.[20]
-
Action: Derivatize the sample to block active functional groups.
-
Action: Replace the inlet liner with a new, deactivated one. Active sites can build up on the liner over time.[11]
-
Action: Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residue.
-
-
Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)
-
Causality: Peak shape is a direct reflection of the analyte's journey through the GC system. Asymmetry indicates undesirable interactions.
-
Troubleshooting Steps:
-
Tailing Peaks: This is the most common peak shape issue and is almost always caused by active sites .[11] Polar analytes interact with these sites (exposed silica, metal ions) via hydrogen bonding, slowing their passage relative to the bulk of the analyte band.
-
Action: As with low signal, the solution is to replace the liner, clip the column, and, most effectively, perform derivatization.
-
-
Fronting Peaks: This is typically a sign of column overload .[21] Too much sample has been injected, saturating the stationary phase at the front of the column.
-
Action: Dilute your sample or reduce the injection volume.
-
-
Split Peaks: This can be caused by an improper column installation (e.g., a jagged cut), a partially blocked injector, or an injection technique issue where the solvent doesn't vaporize uniformly.
-
Action: Re-cut and reinstall the column, ensuring a clean, square cut.
-
-
Section 4: Standard Operating Protocols
Protocol 4.1: Sample Preparation and Derivatization (Silylation with BSTFA)
This protocol is for converting polar byproducts into their more volatile trimethylsilyl (TMS) ethers, esters, or amines.
-
Materials:
-
Reaction mixture aliquot
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
-
Procedure:
-
Sample Preparation: Transfer approximately 1 mg of your crude reaction mixture (or an equivalent volume of a solution) to a clean GC vial.
-
Evaporation: If the sample is in a volatile solvent, evaporate it to dryness under a gentle stream of nitrogen. This is crucial as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of anhydrous solvent to re-dissolve the residue. Then, add 100 µL of BSTFA (+1% TMCS).
-
Reaction: Tightly cap the vial. Heat at 70-80°C for 30-60 minutes to ensure complete derivatization.
-
Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS.
-
Protocol 4.2: Recommended GC-MS Operating Parameters
These are starting parameters and should be optimized for your specific application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890/7000 or equivalent | Standard, reliable instrumentation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Excellent general-purpose column for this compound class.[14] |
| Injector | Split/Splitless | Provides flexibility for different sample concentrations. |
| Inlet Temp | 250 °C | Ensures vaporization of analytes without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), then ramp 15 °C/min to 300 °C (hold 5 min) | Good starting point to separate volatile from less volatile components. |
| MS Source Temp | 230 °C | Standard temperature for EI source. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible, library-searchable fragmentation patterns.[22] |
| Scan Range | 40 - 500 m/z | Covers the mass range of expected starting materials and byproducts. |
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 773-82-0 | this compound [fluoromart.com]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyfluorocarbanion chemistry. Part III. Reaction of hexafluoropropene with this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. scribd.com [scribd.com]
- 15. whitman.edu [whitman.edu]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 20. reddit.com [reddit.com]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pentafluorobenzonitrile
Welcome to the technical support center for navigating the challenges of cross-coupling reactions with pentafluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common hurdles associated with catalyst deactivation when working with this highly electron-deficient substrate. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and concerns that arise during the cross-coupling of this compound.
Q1: Why is my cross-coupling reaction with this compound sluggish or failing, even with catalyst systems that work for other aryl halides?
A1: this compound is a particularly challenging substrate due to the strong electron-withdrawing effects of the five fluorine atoms and the nitrile group. This electronic deficiency can significantly slow down the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1] Standard catalyst systems may not be sufficiently electron-rich to efficiently activate the C-X bond (where X is a halide or triflate). Furthermore, the high reactivity of the pentafluorophenyl ring can lead to side reactions that consume the starting material or deactivate the catalyst.[2]
Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive elemental palladium.[3] Its formation is a common catalyst deactivation pathway resulting from the aggregation of Pd(0) species. This can be caused by several factors, including high reaction temperatures, impurities in the solvent or reagents, or an inappropriate ligand that fails to stabilize the active catalytic species.[4] To prevent this, ensure rigorous inert atmosphere techniques, use high-purity, degassed solvents, and consider employing bulky, electron-rich phosphine ligands that can stabilize the Pd(0) center.[5]
Q3: Can the fluoride ions generated from potential C-F bond activation or hydrolysis of trifluoroborates affect my reaction?
A3: Yes, fluoride ions can have a complex and sometimes contradictory role in palladium-catalyzed cross-coupling reactions. On one hand, they can facilitate transmetalation by forming more reactive palladium-fluoride complexes.[6] On the other hand, excess fluoride can inhibit the reaction by forming unreactive anionic species with your coupling partner (e.g., boronic acid) or even induce the reduction of the palladium center, leading to catalyst deactivation.[7][8] Careful control of the reaction conditions, including the choice of base and the exclusion of excess water, is crucial.
Q4: Are there any known side reactions specific to this compound that I should be aware of?
A4: Besides catalyst deactivation, a key side reaction to be aware of is nucleophilic aromatic substitution (SNA_r_) on the pentafluorophenyl ring. The strong electron-withdrawing groups make the ring susceptible to attack by nucleophiles present in the reaction mixture, such as bases or even the nucleophilic coupling partner, especially at elevated temperatures.[2] This can lead to the formation of undesired byproducts and consumption of your starting material. Another potential side reaction is defluorination, where a C-F bond is cleaved, which can be promoted by certain catalysts and reaction conditions.[9][10]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a more in-depth, problem-oriented approach to resolving issues encountered during the cross-coupling of this compound.
Problem 1: Low or No Conversion of this compound
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted this compound.
-
The reaction appears stalled after an initial period of activity.
Diagnostic Workflow:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 9. Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Senior Application Scientist's Guide to Scaling Up Laboratory Synthesis of Pentafluorobenzonitrile Derivatives
Welcome to the Technical Support Center for the synthesis of pentafluorobenzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the scale-up of these critical reactions. As a senior application scientist, my goal is to bridge the gap between theoretical knowledge and practical, in-the-lab experience to ensure your syntheses are efficient, safe, and scalable.
Part 1: Understanding the Core Chemistry: Nucleophilic Aromatic Substitution (SNAr) on this compound
The workhorse reaction for derivatizing this compound is the nucleophilic aromatic substitution (SNAr). Due to the high electronegativity of the fluorine atoms, the aromatic ring is highly electron-deficient and susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, like the nitrile (-CN) group, further activates the ring towards this reaction.
A key feature of SNAr on this compound is the pronounced regioselectivity. Nucleophilic attack predominantly occurs at the para position (C4) relative to the nitrile group. This preference is attributed to the superior ability of the nitrile group to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at the para or ortho positions. Steric hindrance from the adjacent fluorine atoms often makes the para position the most favorable site for substitution.
However, achieving high selectivity and yield, especially when scaling up, requires careful control over reaction parameters. The following sections will delve into the practical challenges and their solutions.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound derivatives.
Q1: Why is my reaction yielding a mixture of mono-, di-, and even tri-substituted products?
A1: The formation of multiple substitution products is a common challenge and is often a result of the high reactivity of the this compound ring. Once the first fluorine is substituted, the ring may still be sufficiently activated for further substitution, especially if the newly introduced group is not strongly deactivating.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nucleophile.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can favor the mono-substitution product by reducing the overall reactivity.
-
Slow Addition of Nucleophile: Adding the nucleophile slowly to the reaction mixture can help maintain a low concentration of the nucleophile, thus disfavoring multiple substitutions.
-
Choice of Base: Use a weaker base if possible. Strong bases can deprotonate the product, making it more nucleophilic and prone to further reaction.
-
Q2: I'm observing poor regioselectivity with significant formation of the ortho-substituted isomer. What can I do?
A2: While para substitution is generally favored, certain factors can lead to increased amounts of the ortho isomer.
-
Troubleshooting Steps:
-
Steric Bulk of the Nucleophile: Larger, bulkier nucleophiles will have a greater preference for the less sterically hindered para position. If you are using a small nucleophile, consider if a bulkier derivative could be used.
-
Solvent Effects: The solvent can influence regioselectivity. Less polar solvents may favor para substitution. It is advisable to screen a few aprotic polar solvents like DMF, DMSO, and acetonitrile to find the optimal conditions.
-
Kinetic vs. Thermodynamic Control: At lower temperatures (kinetic control), the reaction is faster at the para position. At higher temperatures (thermodynamic control), an equilibrium might be established, potentially leading to a different isomer ratio. It is generally recommended to run the reaction under kinetic control for the highest para selectivity.
-
Q3: My reaction is sluggish and gives low conversion even after prolonged reaction times. How can I improve the reaction rate?
A3: Low reactivity can be due to several factors, from the nature of the nucleophile to the reaction conditions.
-
Troubleshooting Steps:
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong. If you are using a neutral nucleophile (e.g., an alcohol or amine), the addition of a base is necessary to generate the more reactive alkoxide or amide.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions and decomposition.
-
Phase-Transfer Catalysis: For reactions with poor solubility of the nucleophilic salt in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can be highly effective in transporting the nucleophile into the organic phase.
-
Q4: What are the primary safety concerns when working with this compound and its derivatives on a larger scale?
A4: this compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] When scaling up, these hazards are magnified.
-
Key Safety Measures:
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Exothermic Reactions: Be aware that SNAr reactions can be exothermic. When scaling up, monitor the internal reaction temperature and have a cooling bath ready to manage any potential temperature spikes.[3]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
-
Part 3: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the scale-up of this compound derivative synthesis.
| Problem | Potential Cause | Corrective Action |
| Low Yield of Desired Mono-substituted Product | Incomplete reaction. | - Increase reaction temperature or time. - Use a more polar aprotic solvent (e.g., DMF, DMSO). - Ensure the nucleophile is sufficiently activated (e.g., by using a suitable base). |
| Formation of multiple substitution byproducts. | - Use a stoichiometric amount of the nucleophile. - Add the nucleophile slowly to the reaction mixture. - Lower the reaction temperature. | |
| Degradation of starting material or product. | - Lower the reaction temperature. - Reduce the reaction time. - Ensure the reaction is performed under an inert atmosphere if reactants or products are air-sensitive. | |
| Poor Regioselectivity (ortho vs. para) | Small, unhindered nucleophile. | - If possible, use a sterically bulkier nucleophile to favor para substitution. |
| High reaction temperature. | - Run the reaction at a lower temperature to favor the kinetically controlled para product. | |
| Inappropriate solvent. | - Screen different polar aprotic solvents. Less coordinating solvents may enhance para selectivity. | |
| Difficult Product Purification | Presence of unreacted starting material. | - Drive the reaction to completion using the steps outlined for low yield. - Consider a quenching step to react with any remaining starting material. |
| Close polarity of product and byproducts. | - Optimize reaction conditions to minimize byproduct formation. - Employ more efficient purification techniques such as preparative HPLC or crystallization. | |
| Formation of emulsions during work-up. | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. - If using THF or dioxane, consider removing the solvent by rotary evaporation before work-up. | |
| Scale-up Issues (e.g., Runaway Reaction) | Poor heat dissipation. | - Use a larger reaction vessel to increase the surface area-to-volume ratio. - Ensure efficient stirring to prevent localized hot spots. - Use a temperature-controlled reactor with an external cooling system.[4] |
| Inefficient mixing. | - Switch from a magnetic stir bar to an overhead mechanical stirrer for larger volumes.[4] |
Part 4: Experimental Protocols
The following are representative protocols for the synthesis of a 4-alkoxy-2,3,5,6-tetrafluorobenzonitrile derivative.
Protocol 1: Laboratory-Scale Synthesis (up to 5 g)
Objective: To synthesize 4-methoxy-2,3,5,6-tetrafluorobenzonitrile.
Materials:
-
This compound (5.0 g, 25.9 mmol)
-
Sodium methoxide (1.5 g, 27.8 mmol, 1.07 eq)
-
Anhydrous Methanol (50 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous methanol.
-
Slowly add sodium methoxide to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NH₄Cl.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-methoxy-2,3,5,6-tetrafluorobenzonitrile.
Protocol 2: Pilot-Scale Synthesis (up to 100 g)
Objective: To synthesize 4-isopropoxy-2,3,5,6-tetrafluorobenzonitrile.
Materials:
-
This compound (100 g, 0.518 mol)
-
Potassium carbonate (K₂CO₃, 143 g, 1.036 mol, 2.0 eq)
-
Isopropanol (500 mL)
-
N,N-Dimethylformamide (DMF, 500 mL)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 2 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, and a reflux condenser, add this compound, isopropanol, and DMF.
-
Add potassium carbonate portion-wise to the stirred solution. An exotherm may be observed; maintain the internal temperature below 40 °C using the reactor's cooling jacket.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with toluene.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 500 mL) to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation to yield pure 4-isopropoxy-2,3,5,6-tetrafluorobenzonitrile.
Part 5: Visualization of Workflows and Decision-Making
The following diagrams, generated using Graphviz, illustrate key decision-making processes in troubleshooting and scaling up the synthesis of this compound derivatives.
References
Technical Support Center: Characterization of Impurities from Pentafluorobenzonitrile Synthesis
Welcome to the technical support center for the synthesis and characterization of pentafluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during their experimental work. Here, we provide in-depth, scientifically grounded answers and troubleshooting strategies to ensure the integrity and quality of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of this compound?
A1: The impurities in this compound synthesis are primarily dependent on the synthetic route employed. The most common industrial method involves the halogen exchange reaction of pentachlorobenzonitrile with an alkali metal fluoride.[1][2][3]
Common Impurities Include:
-
Incompletely Fluorinated Intermediates: These are chlorofluoro-benzonitrile isomers where not all chlorine atoms have been substituted by fluorine. Examples include tetrachlorofluorobenzonitrile, trichlorodifluorobenzonitrile, and so on. The presence of these is often due to insufficient reaction time, temperature, or fluoride source activity.[1]
-
Positional Isomers: During the fluorination process, the substitution of chlorine with fluorine may not be perfectly regioselective, leading to the formation of various isomers of partially fluorinated benzonitriles.
-
Hydrolysis Products: Reaction with residual moisture at high temperatures can lead to the formation of tetrafluorohydroxybenzonitrile derivatives.[4] It is crucial to maintain anhydrous conditions to minimize these byproducts.[1]
-
Solvent-Related Impurities: If a solvent is used (e.g., sulfolane, dimethylformamide), impurities arising from solvent degradation or reaction with reagents can be incorporated into the final product.
-
Starting Material: Unreacted pentachlorobenzonitrile is a common impurity if the reaction does not go to completion.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Fluorinating Agent | Alkali metal fluorides (e.g., KF, CsF) can be hygroscopic. Absorbed moisture can reduce their reactivity and introduce water into the reaction, leading to side reactions. | Ensure the fluorinating agent is thoroughly dried before use. Spray-dried KF is often preferred. Consider using a phase-transfer catalyst to enhance the reactivity of the fluoride salt. |
| Suboptimal Reaction Temperature | The halogen exchange reaction is temperature-dependent. Temperatures that are too low will result in slow reaction rates and incomplete conversion. Conversely, excessively high temperatures can lead to product degradation and the formation of unwanted byproducts.[1][3] | Optimize the reaction temperature. A typical range for this reaction is 170-230°C.[2] Perform small-scale experiments to determine the optimal temperature for your specific setup. |
| Poor Mixing/Stirring | In heterogeneous reactions, inefficient mixing can lead to localized "hot spots" and incomplete reaction, as the reactants are not in sufficient contact. | Use a robust mechanical stirrer to ensure the reaction mixture is homogeneous. This is particularly important for reactions with high solid content.[1] |
| Presence of Water | As mentioned, water can lead to hydrolysis byproducts and deactivate the fluorinating agent. | Dry all glassware and solvents thoroughly. Consider adding a dehydrating agent or performing an azeotropic dehydration step before initiating the main reaction.[1][2] |
Q3: I am observing unexpected peaks in my GC-MS analysis. How do I proceed with their identification?
A3: The appearance of unexpected peaks in a Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram is a common challenge. A logical workflow can aid in their identification.
Caption: Workflow for the identification of unknown impurities.
Step-by-Step Protocol:
-
Analyze the Mass Spectrum:
-
Molecular Ion Peak (M+): Determine the molecular weight of the impurity.
-
Isotope Pattern: For halogenated compounds, the isotopic pattern is highly informative. Look for the characteristic patterns of chlorine (M, M+2) and bromine (M, M+2) if applicable.
-
Fragmentation Pattern: Analyze the fragmentation pattern to deduce structural motifs. The loss of specific fragments (e.g., -F, -Cl, -CN) can provide clues about the molecule's structure.
-
-
Propose Potential Structures: Based on the mass spectral data and knowledge of the reaction chemistry, propose plausible structures for the impurity. Consider starting materials, intermediates, and likely side products.
-
Utilize Other Analytical Techniques:
-
¹⁹F NMR Spectroscopy: This is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and large chemical shift dispersion.[5][6][7][8][9] The chemical shifts and coupling constants can provide detailed information about the fluorine environments in the molecule.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide complementary structural information.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to isolate the impurity for further characterization. The choice of column and mobile phase is critical for separating fluorinated compounds.[10][11][12][13][14]
-
-
Confirmation with an Authentic Standard: If possible, synthesize a small amount of the proposed impurity and run it under the same GC-MS conditions. A match in retention time and mass spectrum provides strong evidence for the impurity's identity.
Section 2: Troubleshooting Guides
Troubleshooting Guide 1: Poor Resolution of Impurities in HPLC Analysis
Issue: Co-elution or poor separation of this compound and its impurities during HPLC analysis.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Column Chemistry | Standard C18 columns may not provide sufficient selectivity for highly fluorinated compounds. | * Use a Fluorinated Stationary Phase: Columns with pentafluorophenyl (PFP) or other fluorinated stationary phases often provide better separation for halogenated and aromatic compounds due to unique interactions like π-π and dipole-dipole interactions.[11][13] * Consider a Perfluoroalkyl Phase: These columns can enhance the retention and selectivity for separating halogenated compounds.[11] |
| Suboptimal Mobile Phase Composition | The choice of organic modifier and its ratio with the aqueous phase significantly impacts retention and selectivity. | * Vary the Organic Modifier: Experiment with different organic solvents such as acetonitrile and methanol. Their different polarities and elution strengths can alter the separation. * Incorporate a Fluorinated Eluent: Using a fluorinated alcohol like trifluoroethanol in the mobile phase can improve the separation of fluorinated analytes on a standard C8 or C18 column.[10] |
| Isocratic vs. Gradient Elution | An isocratic method may not be sufficient to resolve a complex mixture of impurities with varying polarities. | * Develop a Gradient Method: Start with a higher percentage of the aqueous phase and gradually increase the organic modifier concentration. This will help to resolve early-eluting polar impurities and later-eluting non-polar impurities. |
| Inadequate Temperature Control | Column temperature affects solvent viscosity and analyte retention, thereby influencing separation. | * Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, especially for viscous mobile phases.[10] |
Troubleshooting Guide 2: Inaccurate Quantification of Impurities by GC
Issue: Inconsistent or inaccurate quantification of known impurities in this compound samples.
| Potential Cause | Explanation | Troubleshooting Steps |
| Detector Saturation | The high concentration of the main component (this compound) can saturate the detector, leading to non-linear responses and inaccurate quantification of nearby eluting impurities. | * Dilute the Sample: Analyze a more dilute sample to ensure the main peak is within the linear range of the detector. * Use a Detector with a Wide Dynamic Range: A flame ionization detector (FID) generally has a wider linear range than an electron capture detector (ECD). |
| Improper Integration of Peaks | Incorrect peak integration, especially for small impurity peaks on the tail of the main peak, is a common source of error. | * Optimize Integration Parameters: Manually review and adjust the integration parameters in your chromatography data system. Ensure the baseline is correctly drawn for all peaks of interest. |
| Thermal Degradation in the Injector | Some impurities may be thermally labile and can degrade in a hot GC injector, leading to lower than actual quantified amounts. | * Lower the Injector Temperature: Experiment with a lower injector temperature to minimize on-column degradation. * Use a Split/Splitless Inlet: A split injection can reduce the residence time of the sample in the hot injector. |
| Lack of a Suitable Internal Standard | Variations in injection volume can lead to quantification errors if an external standard method is used. | * Use an Internal Standard: Select an internal standard that is chemically similar to the analytes of interest, is well-resolved from all other peaks, and is not present in the sample. A fluorinated compound with a slightly different retention time would be ideal. |
Section 3: Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol outlines a general method for the analysis of impurities in a this compound sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Data Analysis:
-
Identify the peak for this compound.
-
Analyze the mass spectra of all other peaks to identify potential impurities based on their molecular weight and fragmentation patterns.
-
Quantify impurities by comparing their peak areas to that of a known standard or by using the area percent method (assuming similar response factors).
Protocol 2: ¹⁹F NMR for Structural Elucidation
This protocol provides a basic framework for acquiring a ¹⁹F NMR spectrum to aid in the characterization of fluorinated impurities.
Instrumentation:
-
NMR Spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Acquisition Parameters:
-
Observe Nucleus: ¹⁹F
-
Decoupling: Proton-decoupled
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: A wide spectral width is recommended initially to ensure all fluorine signals are captured.
-
Relaxation Delay: A delay of 1-2 seconds is typically adequate.
-
Number of Scans: This will depend on the sample concentration. Start with 16 or 32 scans and increase as needed to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Reference the spectrum appropriately (e.g., using an internal or external standard like CFCl₃).
-
Analyze the chemical shifts of the fluorine signals. Different electronic environments will result in distinct chemical shifts.
-
Examine the coupling patterns (F-F coupling). The magnitude of the coupling constants can provide information about the relative positions of the fluorine atoms on the aromatic ring.
References
- 1. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 2. CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents [patents.google.com]
- 3. JPS60184057A - Preparation of this compound - Google Patents [patents.google.com]
- 4. Polyfluoroarenes. Part XVII. Some reactions of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]
- 7. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 9. NMR blog - The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis — Nanalysis [nanalysis.com]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
Validation & Comparative
A Tale of Two Strategies: Comparing Synthetic Routes for Fluorinated Drug Synthesis
A Senior Application Scientist's Guide to Navigating Traditional and Modern Fluorination Methods in the Synthesis of N-Aryl Oxazolidinones
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity, often transforming a promising lead compound into a clinical success. The antibacterial agent Linezolid, an N-aryl oxazolidinone, serves as a prime example, featuring a critical fluorine atom on its phenyl ring that enhances its potency and pharmacokinetic profile.[1]
The synthesis of such fluorinated pharmaceuticals has evolved significantly. Historically, the dominant strategy involved the use of fluorinated building blocks, a robust but often inflexible approach. More recently, the advent of late-stage fluorination (LSF) techniques has offered a paradigm shift, enabling the introduction of fluorine at later stages of a synthetic sequence.[2][3] This guide provides an in-depth comparison of these two divergent strategies, using the synthesis of a Linezolid-like N-aryl oxazolidinone core as a central case study. We will dissect a traditional nucleophilic aromatic substitution (SNAr) route and contrast it with a modern, hypothetical late-stage C-H fluorination approach, providing field-proven insights into the causality behind experimental choices and supporting data.
The Two Paths to Fluorination: A Strategic Overview
The fundamental difference between the two synthetic philosophies lies in the timing of the C-F bond formation. The traditional approach builds the molecule around a pre-fluorinated starting material, while the modern approach assembles the core scaffold first and then introduces the fluorine atom.
Caption: Divergent strategies for synthesizing fluorinated pharmaceuticals.
Route 1: The Traditional Nucleophilic Approach (Building Block Strategy)
This well-established route relies on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry.[4][5] The strategy commences with a readily available, electron-deficient fluoroaromatic compound, where the fluorine atom is introduced at the very beginning of the synthetic sequence. The synthesis of Linezolid itself is a classic example of this convergent approach, where the key fluorinated intermediate, 3-fluoro-4-morpholinoaniline, is prepared and then coupled with the oxazolidinone side chain.[6]
Causality of Experimental Choices:
The choice of a di- or tri-halogenated starting material, such as 3,4-difluoronitrobenzene, is critical. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This allows for a regioselective displacement of the fluorine atom at the 4-position by a nucleophile like morpholine, due to the strong para-directing effect of the nitro group. The remaining fluorine at the 3-position is retained in the final product. Subsequent reduction of the nitro group provides the key aniline intermediate.
Experimental Protocol: Synthesis of 3-fluoro-4-morpholinoaniline
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 3,4-difluoronitrobenzene (1.0 equiv.) in dimethyl sulfoxide (DMSO), add morpholine (1.1 equiv.) and potassium carbonate (1.5 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated product, 4-(3-fluoro-4-nitrophenyl)morpholine, is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Nitro Group
-
Suspend the 4-(3-fluoro-4-nitrophenyl)morpholine (1.0 equiv.) in ethanol or methanol.
-
Add a reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere or use a transfer hydrogenation agent like ammonium formate.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-fluoro-4-morpholinoaniline.
Caption: Workflow for the Traditional Nucleophilic Approach.
Route 2: The Modern Electrophilic Approach (Late-Stage C-H Fluorination)
Late-stage fluorination (LSF) has emerged as a powerful strategy in drug discovery, offering the flexibility to introduce fluorine into complex molecules at a late synthetic stage.[3][7] This approach avoids the often lengthy synthesis of fluorinated building blocks and allows for the rapid generation of fluorinated analogues from a common non-fluorinated precursor. While a direct late-stage C-H fluorination synthesis of Linezolid has not been prominently reported for industrial-scale production, we can construct a scientifically sound, hypothetical protocol based on well-established palladium-catalyzed C-H activation methods on similar anilide substrates.[8]
Causality of Experimental Choices:
This strategy begins with a non-fluorinated precursor, such as an N-(4-morpholinophenyl)oxazolidinone. The key step is the directed C-H fluorination. The oxazolidinone or a related amide group can act as a directing group, guiding a transition metal catalyst (e.g., palladium) to activate the C-H bond at the ortho position. An electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, then delivers the fluorine atom.[1][9] This method offers high regioselectivity, a common challenge in electrophilic aromatic substitution on complex molecules.
Hypothetical Experimental Protocol: Late-Stage C-H Fluorination
Step 1: Synthesis of the Non-fluorinated Precursor
The synthesis would follow a similar convergent strategy as the traditional route, but starting with a non-fluorinated aniline derivative, such as 4-morpholinoaniline, to construct the N-(4-morpholinophenyl)oxazolidinone core.
Step 2: Palladium-Catalyzed C-H Fluorination
-
In a glovebox, charge a reaction vessel with the N-(4-morpholinophenyl)oxazolidinone precursor (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.1 equiv.), and a suitable ligand.
-
Add an electrophilic fluorinating reagent like N-fluorobenzenesulfonimide (NFSI) (1.5 equiv.) and a silver salt co-oxidant (e.g., AgOAc).
-
Add a high-boiling point solvent such as dichloroethane (DCE).
-
Seal the vessel and heat the reaction to 100-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with a suitable solvent and filter through celite.
-
The crude product is then purified by column chromatography to yield the desired fluorinated N-aryl oxazolidinone.
Caption: Workflow for the Modern Electrophilic Approach.
Comparative Analysis: A Head-to-Head Evaluation
| Parameter | Traditional Nucleophilic Approach (SNAr) | Modern Electrophilic Approach (Late-Stage C-H Fluorination) |
| Flexibility | Low. Requires a new synthetic route for each fluorinated analogue. | High. A common precursor can be used to generate multiple fluorinated derivatives. |
| Step Economy | Generally longer due to the synthesis of the building block. | Potentially shorter overall route to the final compound. |
| Cost of Starting Materials | Fluorinated starting materials can be more expensive. | Non-fluorinated precursors are typically cheaper. |
| Cost of Reagents | Uses relatively inexpensive bulk reagents (e.g., KF, morpholine). | Requires expensive transition metal catalysts and electrophilic F+ sources. |
| Scalability | Well-established and scalable for industrial production. | Often challenging to scale up due to catalyst cost and reaction sensitivity. |
| Reaction Conditions | Can require high temperatures and polar aprotic solvents. | Often requires high temperatures and rigorously anhydrous conditions. |
| Substrate Scope | Limited by the availability of suitable electron-deficient fluoroaromatics. | Broader potential scope, but highly dependent on directing group compatibility. |
| Waste Generation | Can generate significant salt byproducts. | Generates stoichiometric amounts of byproducts from the fluorinating agent and oxidant. |
Discussion and Future Outlook
The choice between a traditional building block strategy and a late-stage fluorination approach is a classic case of weighing established reliability against modern flexibility.
The Traditional Nucleophilic Approach remains the workhorse for the large-scale industrial synthesis of many fluorinated drugs, including Linezolid.[6] Its advantages are undeniable: the reactions are well-understood, the starting materials are often commercially available in bulk, and the processes have been optimized for scalability and cost-effectiveness. However, this strategy is inherently linear and inflexible. Exploring structure-activity relationships (SAR) by introducing fluorine at different positions requires the de novo synthesis of a new fluorinated building block for each analogue, a time-consuming and resource-intensive endeavor.
The Modern Electrophilic Approach , particularly late-stage C-H fluorination, offers a solution to the flexibility problem.[3] Its ability to use a common, non-fluorinated precursor to rapidly generate a library of fluorinated derivatives is a significant advantage in the early stages of drug discovery. This approach can accelerate the identification of lead compounds with optimal properties. However, significant hurdles remain for its widespread adoption in large-scale synthesis. The high cost and potential toxicity of transition metal catalysts, coupled with the expense of electrophilic fluorinating reagents, are major economic barriers.[5] Furthermore, the sensitivity of these catalytic systems to functional groups and the need for rigorous reaction conditions can make them challenging to implement on an industrial scale.
Looking ahead, the field is moving towards bridging the gap between these two strategies. The development of more efficient and cheaper catalysts for C-H fluorination, as well as the discovery of novel, more atom-economical electrophilic fluorine sources, will be crucial. As these modern methods mature and become more robust and cost-effective, we may see a shift towards their application not only in discovery but also in the process development of next-generation fluorinated pharmaceuticals. For now, the choice of synthetic route remains a strategic decision, dictated by the specific goals of the project, whether it be the rapid exploration of chemical space in a discovery program or the reliable, large-scale production of a life-saving medicine.
References
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Late-Stage Fluorination [kofo.mpg.de]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. The Fluorination of C-H Bonds: Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
A Comparative Guide to Catalyst Efficacy in Pentafluorobenzonitrile Cross-Coupling Reactions
Introduction: The Challenge and Opportunity of Pentafluorobenzonitrile
In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. Among these, this compound stands out as a uniquely versatile building block. Its electron-deficient perfluorinated ring, combined with the synthetically malleable nitrile group, offers a powerful scaffold for constructing complex molecular architectures. However, the very feature that imparts desirable physicochemical properties—the array of carbon-fluorine bonds—also presents a formidable synthetic challenge. The C-F bond is the strongest single bond to carbon, and its activation for cross-coupling reactions requires sophisticated catalytic solutions.[1][2]
This guide provides an in-depth comparison of the primary catalytic systems employed for the cross-coupling of this compound and related perfluoroarenes. We will move beyond simple protocol recitation to explore the mechanistic rationale behind catalyst selection, offering field-proven insights into the efficacy of palladium-, nickel-, and copper-based systems. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to navigate this challenging but rewarding area of synthetic chemistry.
Catalytic Systems: A Triad of Transition Metals
The successful cross-coupling of electron-deficient fluoroarenes hinges on the catalyst's ability to perform an oxidative addition into a high-energy C-F bond. While palladium has long been the workhorse of cross-coupling chemistry, the unique electronic demands of this substrate have spurred the development of alternative catalysts, primarily based on nickel and, for specific applications, copper.
Palladium-Based Catalysts: The Established Standard
Palladium complexes are the most extensively studied catalysts for cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5][6] For substrates like this compound, the key to success lies in overcoming the high barrier to C-F bond cleavage. This is typically achieved by using highly electron-rich and sterically hindered phosphine ligands. These ligands stabilize the electron-deficient palladium(0) center, promoting the oxidative addition step that initiates the catalytic cycle.[3][7]
Nickel-Based Catalysts: The Cost-Effective Contender
As an earth-abundant and more economical alternative to palladium, nickel has emerged as a powerful catalyst for C-F activation.[8][9] Nickel's smaller atomic radius and distinct electronic properties often lead to unique reactivity.[8] For fluoroarenes, nickel catalysts, particularly those supported by bidentate phosphine ligands, have demonstrated remarkable efficacy in C-N, C-S, and C-C bond formations, sometimes outperforming their palladium counterparts under milder conditions.[1][10][11]
Copper-Based Catalysts: The Heteroatom Specialist
While less common for direct C-C coupling of fluoroarenes, copper catalysts are indispensable for certain heteroatom cross-coupling reactions, such as C-N, C-O, and C-S bond formation (Ullmann-type reactions).[12][13] Copper often serves as a crucial co-catalyst in palladium-mediated reactions like the Sonogashira coupling, where it facilitates the formation of a copper-acetylide intermediate.[5][14] Recent advances have also shown copper's utility in mediating C-H functionalization, presenting alternative pathways for molecular elaboration.[15][16]
Comparative Analysis of Catalyst Performance
The choice of catalyst is dictated by the specific transformation desired. Below, we compare the performance of these systems across the most common cross-coupling reactions for this compound and its analogues.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For electron-deficient substrates like this compound, catalyst selection is critical to outcompete side reactions like protodeboronation.[17]
| Catalyst System | Typical Ligand(s) | Base | Temp (°C) | Yield Range (%) | Key Advantages & Considerations |
| Palladium | Bulky Biarylphosphines (e.g., XPhos, SPhos) or P(t-Bu)₃ | CsF, K₃PO₄ | 80-120 | 70-95% | Broad substrate scope, well-established. Requires specialized, often expensive, ligands.[18][19] |
| Nickel | Bidentate Phosphines (e.g., dppe, dppp) | K₃PO₄ | 60-100 | 65-90% | More economical catalyst. Can be sensitive to air and moisture. Shows high activity for C-F activation.[1][10] |
Expert Insight: The combination of CsF and Ag₂O has been shown to be essential for promoting the Suzuki-Miyaura coupling of otherwise inactive pentafluorophenylboronic acid, achieving yields over 90%.[18] This highlights the critical role of additives in modulating reactivity.
Sonogashira Coupling (C-C Bond Formation)
This reaction couples terminal alkynes with aryl halides and is fundamental to the synthesis of conjugated materials and complex natural products.
| Catalyst System | Co-catalyst | Base | Temp (°C) | Yield Range (%) | Key Advantages & Considerations |
| Palladium | CuI | Et₃N, DIPA | 25-80 | 75-98% | High yields under mild conditions. The copper co-catalyst is crucial for high efficiency.[5][20] |
| Palladium (Copper-Free) | None | Pyrrolidine, DBU | 50-100 | 60-90% | Avoids issues with alkyne homocoupling (Glaser coupling) and copper contamination. Often requires stronger bases.[21] |
| Nickel | CuI or None | K₂CO₃ | 80-120 | 50-85% | A potential low-cost alternative, though less commonly employed and generally requiring higher temperatures. |
Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle proceeds via oxidative addition and reductive elimination, while the copper cycle generates a reactive copper(I)-acetylide species that participates in the transmetalation step with the palladium complex.[14]
Visualizing the Catalytic Cycles
Understanding the mechanism is key to troubleshooting and optimizing reactions. Below are simplified representations of the catalytic cycles for the primary cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]
- 11. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. C–C and C–X coupling reactions of unactivated alkyl electrophiles using copper catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Copper-Catalyzed Benzylic C–H Cross Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media [ouci.dntb.gov.ua]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. thalesnano.com [thalesnano.com]
A Comparative Guide to Solvents for Nucleophilic Aromatic Substitution on Pentafluorobenzonitrile
For researchers and professionals in synthetic chemistry, the functionalization of electron-deficient aromatic rings is a cornerstone of molecular construction. Pentafluorobenzonitrile stands out as a versatile building block, its reactivity dominated by the powerful activating effect of five fluorine atoms and a nitrile group. The key transformation for this substrate is Nucleophilic Aromatic Substitution (SNAr), a reaction whose efficiency is profoundly dictated by the choice of solvent.
This guide provides an in-depth comparison of common solvents for SNAr reactions on this compound. Moving beyond a simple list of options, we will explore the mechanistic reasoning behind solvent performance, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions for your specific synthetic challenges.
The Mechanism and the Pivotal Role of the Solvent
The SNAr reaction proceeds via a two-step addition-elimination mechanism. Unlike SN1 or SN2 reactions, the rate-determining step is not the cleavage of the carbon-leaving group bond (in this case, C-F), but rather the initial attack of the nucleophile on the electron-poor aromatic ring.[1][2] This attack temporarily breaks the ring's aromaticity to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The stability of this charged intermediate is paramount to the reaction's success.
The solvent's primary role is to facilitate the formation and stabilization of this Meisenheimer complex while ensuring the nucleophile remains highly reactive. The ideal solvent should:
-
Solubilize the Reactants: Both the this compound substrate and the nucleophilic species (often a salt) must be soluble.
-
Maximize Nucleophilicity: The solvent should not overly stabilize the nucleophile, which would blunt its reactivity.
-
Stabilize the Intermediate: The solvent must effectively stabilize the negatively charged Meisenheimer complex to lower the activation energy of the rate-determining step.
Solvents are broadly categorized as polar aprotic, polar protic, and non-polar, each interacting differently with the reaction components.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice for most SNAr reactions.[4] They possess strong dipoles that can effectively solvate cations and stabilize the charged Meisenheimer complex. Crucially, they lack acidic protons and do not form strong hydrogen bonds with anionic nucleophiles.[5] This leaves the nucleophile "naked" and highly reactive, accelerating the initial attack on the aromatic ring.[6]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents are generally poor choices for SNAr. Their acidic protons form a strong hydrogen-bonding cage around the anionic nucleophile, stabilizing it and significantly reducing its nucleophilicity.[7][8][9] This "caging" effect increases the energy required for the nucleophile to attack the substrate, thus slowing the reaction rate dramatically.
-
Non-Polar Solvents (e.g., Toluene, THF, Chloroform): These solvents are typically unsuitable. They fail to adequately dissolve ionic nucleophiles and cannot stabilize the charged Meisenheimer intermediate, leading to extremely slow or non-existent reactions.[10][11]
Experimental Comparison: The Reaction of this compound with Phenothiazine
To illustrate the profound impact of solvent choice, we present data from a study on the reaction of this compound with phenothiazine, a representative N-nucleophile.[10] The reaction aims to produce the mono-substituted product at the para position, a common and desired outcome in SNAr chemistry.
Table 1: Solvent Optimization for the SNAr of this compound with Phenothiazine [10]
| Entry | Solvent | Base | Temperature (°C) | Yield of para-isomer (%) |
| 1 | DMF | K₂CO₃ | 60 | Complex Mixture |
| 2 | Acetonitrile (MeCN) | K₃PO₄ | 60 | 76 |
| 3 | N,N-Dimethylacetamide (DMA) | K₃PO₄ | 60 | 66 |
| 4 | Dimethyl Sulfoxide (DMSO) | K₃PO₄ | 60 | 60 |
| 5 | Tetrahydrofuran (THF) | K₃PO₄ | 60 | Inappropriate Solvent |
| 6 | Chloroform | K₃PO₄ | 60 | Inappropriate Solvent |
| 7 | 1,4-Dioxane | K₃PO₄ | 60 | Inappropriate Solvent |
Reaction Conditions: Phenothiazine (0.50 mmol), this compound (1.0 mmol), and base (2.0 mmol) in solvent (5.0 mL).
Discussion and Field-Proven Insights
The data in Table 1 provides clear, actionable insights for the practicing chemist.
The Superiority of Polar Aprotic Solvents: As predicted by theory, the polar aprotic solvents (MeCN, DMA, DMSO) were the only ones to yield the desired product in significant amounts. Chloroform, THF, and 1,4-dioxane proved to be inappropriate, likely due to poor solubility of the potassium phosphate base and their inability to stabilize the charged intermediate.[10]
Acetonitrile (MeCN) as the Optimal Choice: In this specific system, acetonitrile (MeCN) delivered the highest yield (76%).[10] MeCN provides a good balance of properties: it is polar enough to support the reaction, but its lower boiling point and viscosity compared to DMSO or DMA make it easier to handle and remove during workup. Its ability to facilitate the reaction with a milder base like K₃PO₄ also helps in suppressing multiple substitutions, which were observed when using a stronger base/solvent combination like K₂CO₃ in DMF.[10]
DMSO and DMF – Powerful but Problematic: While DMSO is often cited for producing the fastest SNAr reaction rates due to its high polarity and excellent solvation properties, it can sometimes lead to lower selectivity and the formation of byproducts, especially at elevated temperatures.[6] In this case, it gave a respectable 60% yield. The initial trial with DMF, a very common SNAr solvent, resulted in a complex mixture, highlighting that even within the polar aprotic class, subtle differences can lead to vastly different outcomes. This underscores the importance of empirical optimization.
The logical flow for selecting a solvent can be visualized as follows:
Experimental Protocol: para-Substitution of this compound in Acetonitrile
This protocol is a self-validating system based on the optimized conditions identified in the comparative study.[10]
Materials and Reagents:
-
This compound
-
Phenothiazine
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reactor Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add phenothiazine (0.50 mmol, 1 equivalent) and anhydrous potassium phosphate (2.0 mmol, 4 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (5.0 mL) to the flask.
-
Substrate Addition: While stirring the suspension, add this compound (1.0 mmol, 2 equivalents).
-
Reaction: Heat the reaction mixture to 60 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material (phenothiazine) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired para-substituted product.
Conclusion
The choice of solvent is a critical parameter for achieving high yield and selectivity in the nucleophilic aromatic substitution of this compound. While polar aprotic solvents as a class are overwhelmingly superior, this guide demonstrates that there is no single "best" solvent for all conditions. Comparative data reveals that acetonitrile can offer an optimal balance of reactivity, selectivity, and practicality, outperforming more common choices like DMF and DMSO under specific conditions.[10] By understanding the mechanistic role of the solvent and leveraging comparative experimental data, researchers can significantly streamline their optimization process and achieve their synthetic goals more efficiently.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Validation of Analytical Methods for Pentafluorobenzonitrile Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Pentafluorobenzonitrile
This compound (PFBN) is a fluorinated aromatic compound with a diverse range of applications, including as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Accurate and precise quantification of PFBN is paramount for ensuring product quality, monitoring reaction kinetics, and conducting stability studies. The choice of analytical methodology is a critical decision in the drug development process, directly impacting data reliability and regulatory compliance.
This guide delves into the validation of two primary chromatographic techniques for PFBN quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection between these methods is not arbitrary; it is dictated by the physicochemical properties of PFBN, the analytical requirements of the specific application, and the desired performance characteristics of the method.
Physicochemical Properties of this compound: A Guiding Principle for Method Selection
A thorough understanding of the analyte's properties is the foundation of robust analytical method development.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₇F₅N[1] | --- |
| Molecular Weight | 193.07 g/mol [1] | Suitable for both GC and HPLC analysis. |
| Boiling Point | 162-164 °C[2] | Indicates sufficient volatility for GC analysis without derivatization. |
| Form | Liquid[2] | Simplifies sample preparation for both GC and HPLC. |
| UV Absorbance | Aromatic nitrile structure suggests UV absorbance, likely in the lower UV region (around 220-260 nm). | Enables UV detection for HPLC. |
| Polarity | The presence of five fluorine atoms and a nitrile group suggests moderate polarity. | Suitable for reversed-phase HPLC. |
| Thermal Stability | Expected to be thermally stable at typical GC inlet temperatures. | Reduces the risk of degradation during GC analysis. |
Based on these properties, both GC and HPLC are viable techniques for the quantification of this compound. The following sections will explore the nuances of developing and validating methods for each.
Gas Chromatography (GC) Method for this compound Quantification
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given PFBN's boiling point and expected thermal stability, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a highly suitable approach.
Rationale for GC Method Development
The choice of GC is predicated on its high resolution, sensitivity, and speed for volatile analytes. The non-polar nature of many common GC stationary phases is well-suited for the separation of halogenated aromatic compounds like PFBN.
Proposed GC Experimental Protocol
The following protocol provides a starting point for the development of a robust GC method for PFBN quantification.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Autosampler for precise and reproducible injections.
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) for higher concentration samples or splitless for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature (FID): 300 °C.
Sample Preparation:
-
Accurately weigh a known amount of the sample containing PFBN.
-
Dissolve and dilute the sample in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) to a final concentration within the expected linear range of the method.
Visualizing the GC Workflow
Caption: Workflow for this compound quantification by Gas Chromatography.
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For a moderately polar compound like PFBN, reversed-phase HPLC with UV detection is a logical choice.
Rationale for HPLC Method Development
HPLC offers several advantages, including its applicability to a wider range of compounds (including non-volatile and thermally labile ones) and the variety of available stationary and mobile phases, allowing for fine-tuning of selectivity. The aromatic nature of PFBN makes it an excellent candidate for UV detection.
Proposed HPLC Experimental Protocol
This protocol outlines a starting point for developing a reliable HPLC method for PFBN analysis.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water. A starting point could be 60:40 (v/v) ACN:Water. The use of a buffer, such as a phosphate buffer at a low pH (e.g., pH 3.0), can improve peak shape and reproducibility.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for PFBN, likely around 220 nm. A DAD can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a known amount of the sample containing PFBN.
-
Dissolve and dilute the sample in the mobile phase or a solvent compatible with the mobile phase (e.g., a mixture of ACN and water) to a final concentration within the linear range of the method.
Visualizing the HPLC Workflow
Caption: Workflow for this compound quantification by High-Performance Liquid Chromatography.
Validation of Analytical Methods: A Framework of Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] It is a mandatory requirement by regulatory bodies such as the FDA and is guided by international standards like the ICH guidelines.[4][5][6][7] The following validation parameters must be assessed for both the GC and HPLC methods.
Key Validation Parameters and Their Significance
The validation of an analytical method establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2]
References
- 1. 2,3,4,5,6-五氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
A Senior Application Scientist's Guide to High-Performance Polymers: Benchmarking Fluorinated Poly(aryl ether nitrile)s Derived from Pentafluorobenzonitrile
For researchers, scientists, and drug development professionals navigating the complex landscape of high-performance polymers, material selection is a critical decision that profoundly impacts experimental outcomes and product performance. This guide provides an in-depth technical comparison of a promising class of fluorinated polymers—poly(aryl ether nitrile)s (PENs) synthesized from pentafluorobenzonitrile—against established alternatives, primarily Polyether Ether Ketone (PEEK). By presenting supporting experimental data, detailed protocols, and the scientific rationale behind these methodologies, this document serves as a practical resource for making informed material choices.
Introduction: The Rise of Fluorinated Poly(aryl ether nitrile)s
The quest for materials that can withstand extreme environments—high temperatures, corrosive chemicals, and significant mechanical stress—has led to the development of a category of materials known as high-performance polymers. Within this elite group, fluoropolymers have carved out a significant niche due to the exceptional strength of the carbon-fluorine bond.[1]
Polymers derived from this compound are emerging as compelling candidates in this space. The synthesis of these polymers, typically through aromatic nucleophilic substitution, allows for the creation of poly(aryl ether nitrile)s (PENs) with a unique combination of properties.[1] The presence of the highly electronegative fluorine atoms and the nitrile group imparts exceptional thermal stability, chemical inertness, and desirable mechanical properties.[2]
This guide will benchmark the performance of these fluorinated PENs against PEEK, a widely respected high-performance thermoplastic known for its excellent mechanical strength and chemical resistance.[3] We will delve into the synthesis, characterization, and comparative performance of these materials, providing the necessary data and protocols to validate our findings.
Synthesis of Fluorinated Poly(aryl ether nitrile)s: A Deliberate Design
The primary route for synthesizing fluorinated PENs from this compound is through aromatic nucleophilic substitution (SNAr) polymerization. This method is particularly effective for this application due to the electron-withdrawing nature of the fluorine atoms and the nitrile group on the benzonitrile ring. These groups activate the aromatic ring, making it susceptible to attack by nucleophiles, such as bisphenoxides.
The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, a somewhat counterintuitive fact for those accustomed to alkyl nucleophilic substitutions.[4] In the context of SNAr, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, a negatively charged intermediate. The strongly electron-withdrawing fluorine atoms stabilize this intermediate, thereby accelerating the reaction.[4][5]
Experimental Protocol: Synthesis of a Fluorinated Poly(aryl ether nitrile)
This protocol outlines the synthesis of a representative fluorinated PEN using this compound and a bisphenol monomer.
Materials:
-
This compound (PFBN)
-
4,4′-(Hexafluoroisopropylidene)diphenol (Bisphenol AF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Drying of Reagents: Ensure all glassware is thoroughly dried. Anhydrous potassium carbonate is crucial for the reaction's success and should be dried in an oven at 120°C for at least 4 hours prior to use.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add Bisphenol AF, an equimolar amount of this compound, and a 10% molar excess of potassium carbonate.
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a solids concentration of approximately 20% (w/v). Add toluene as an azeotropic agent (approximately 10% of the DMAc volume).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring under a nitrogen atmosphere. The toluene-water azeotrope will collect in the Dean-Stark trap, ensuring anhydrous conditions. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After removing the Dean-Stark trap, slowly increase the reaction temperature to 160-170°C to remove the toluene. Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will noticeably increase as the polymer forms.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol. The polymer will precipitate as a fibrous solid.
-
Washing: Filter the polymer and wash it thoroughly with deionized water to remove any remaining salts and then with methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
Performance Benchmarking: Fluorinated PENs vs. PEEK
The true measure of a high-performance polymer lies in its quantifiable performance metrics. The following sections provide a comparative analysis of fluorinated PENs and PEEK, supported by experimental data.
Thermal Properties
High thermal stability is a hallmark of this class of polymers. The operational temperature range and resistance to thermal degradation are critical for applications in demanding environments.
Data Presentation: Thermal Properties
| Property | Fluorinated PEN (from PFBN) | PEEK (Polyether Ether Ketone) |
| Glass Transition Temperature (Tg) | 142 - 235°C[1] | ~143°C |
| 5% Weight Loss Temperature (Td5%) | 509 - 562°C[1] | ~500°C |
| Maximum Continuous Service Temp. | Not widely reported, estimated >200°C | Up to 260°C[3] |
Experimental Protocol: Thermal Characterization
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal degradation temperature of the polymer.
-
Instrument: TGA instrument (e.g., TA Instruments Q500).
-
Procedure:
-
Place a 5-10 mg sample of the dried polymer in a platinum pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the weight loss as a function of temperature. The 5% weight loss temperature (Td5%) is a key metric for thermal stability.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Instrument: DSC instrument (e.g., TA Instruments Q2000).
-
Procedure:
-
Seal a 5-10 mg sample of the dried polymer in an aluminum pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 300°C) at a heating rate of 20°C/min to erase its thermal history.
-
Cool the sample rapidly to below its Tg (e.g., 50°C).
-
Reheat the sample at a heating rate of 10°C/min. The glass transition is observed as a step change in the heat flow curve.
-
Mechanical Properties
The ability of a polymer to withstand mechanical stress is crucial for structural applications. Tensile properties are fundamental indicators of a material's strength and ductility.
Data Presentation: Mechanical Properties
| Property | Fluorinated PEN (from PFBN derivative) | PEEK (Polyether Ether Ketone) |
| Tensile Strength | 67.0 - 91 MPa[6] | 90 - 100 MPa |
| Tensile Modulus | 2.1 - 2.9 GPa[6] | ~3.9 GPa |
| Elongation at Break | ~5.6% - 8.2%[7] | 30 - 40% |
Experimental Protocol: Mechanical Property Testing
Tensile Testing (ASTM D638)
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.
-
Instrument: Universal Testing Machine (e.g., Instron) with a suitable load cell.
-
Procedure:
-
Prepare dog-bone shaped specimens of the polymer by compression molding or injection molding according to ASTM D638 specifications.
-
Condition the specimens at standard laboratory conditions (23°C and 50% relative humidity) for at least 40 hours.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data to generate a stress-strain curve, from which the tensile properties can be calculated.
-
Chemical Resistance
For applications in chemically aggressive environments, such as in drug development and chemical synthesis, resistance to a wide range of chemicals is paramount.
Data Presentation: Chemical Resistance
| Chemical | Fluorinated PENs | PEEK |
| Strong Acids (non-oxidizing) | Good to Excellent | Good to Excellent (attacked by concentrated sulfuric acid) |
| Strong Bases | Good to Excellent | Excellent |
| Aromatic Solvents (e.g., Toluene) | Generally Good Solubility | Good Resistance |
| Chlorinated Solvents (e.g., DCM) | Generally Good Solubility | Good Resistance |
| Polar Aprotic Solvents (e.g., DMF, DMSO) | Soluble[1] | Limited Resistance (can cause swelling) |
| Alcohols (e.g., Methanol, Ethanol) | Excellent | Excellent |
| Ketones (e.g., Acetone) | Excellent | Excellent |
Experimental Protocol: Chemical Resistance Testing (ASTM D543)
-
Objective: To evaluate the resistance of the polymer to various chemical reagents.
-
Procedure:
-
Prepare standardized test specimens of the polymer.
-
Measure the initial weight and dimensions of the specimens.
-
Immerse the specimens in the selected chemical reagents at a specified temperature (e.g., 23°C) for a defined period (e.g., 7 days).
-
After immersion, remove the specimens, clean and dry them, and re-measure their weight and dimensions.
-
Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, or cracking.
-
Optionally, perform mechanical tests (e.g., tensile testing) on the exposed specimens to quantify any changes in mechanical properties.
-
Visualizing the Workflow and Structures
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the synthesis workflow and the chemical structures involved.
Caption: Workflow for the synthesis of fluorinated PENs.
Caption: Chemical structures of monomers and the resulting polymer.
Conclusion: A High-Performance Contender with Unique Advantages
Polymers synthesized from this compound, particularly fluorinated poly(aryl ether nitrile)s, present a compelling profile for demanding applications. Their exceptional thermal stability, with degradation temperatures often exceeding those of PEEK, makes them suitable for extreme temperature environments. While their mechanical strength is comparable to PEEK, their lower elongation at break suggests a more rigid material.
A key differentiator is their solubility in common organic solvents, which can be a significant advantage for processing and fabrication, particularly in applications requiring thin films or coatings.[1] However, this same property may be a limitation in environments with aggressive solvent exposure where PEEK's broader resistance is superior.
Ultimately, the choice between a fluorinated PEN and PEEK will be application-specific. For applications demanding the utmost in thermal stability and solution processability, polymers derived from this compound are an excellent choice. For applications where high ductility and broad chemical resistance, especially to polar aprotic solvents, are critical, PEEK remains a formidable benchmark. This guide provides the foundational data and methodologies to empower researchers to make an informed decision based on the specific performance requirements of their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of SNAr Reactions with Diverse Fluoroarenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of SNAr in Modern Chemistry
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] This class of reactions allows for the direct functionalization of aromatic rings by displacing a suitable leaving group with a nucleophile.[3] Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, SNAr takes place on an sp2-hybridized aromatic carbon.[3] The success of an SNAr reaction is critically dependent on the electronic nature of the aromatic ring; the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is typically required to activate the ring towards nucleophilic attack.[3][4][5]
This guide will focus on fluoroarenes as substrates in SNAr reactions. Counterintuitively, fluorine, despite forming the strongest single bond to carbon, is often the most effective halogen leaving group in this context.[3][6] We will explore the kinetic basis for this phenomenon and provide a framework for comparing the reactivity of various fluoroarenes.
The SNAr Mechanism: A Tale of Two Steps (or is it one?)
The classical mechanism for the SNAr reaction is a two-step addition-elimination process.[4][7]
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group.[4][7] This initial step is typically the rate-determining step (RDS) of the reaction because it involves the disruption of the aromatic system, leading to a high-energy, non-aromatic intermediate known as the Meisenheimer complex.[3][7][8] This intermediate is a resonance-stabilized carbanion. The presence of EWGs at the ortho and/or para positions is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance and inductive effects.[3][4]
-
Elimination of the Leaving Group: In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored to yield the final product.[4][7][8]
Recent studies, however, have provided evidence that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group.[9][10][11][12][13] The operative mechanism can be influenced by the nature of the substrate, nucleophile, leaving group, and solvent.[2]
Figure 1: Energy profile for a two-step SNAr reaction.
The Fluorine Anomaly: Why is Fluorine a Superior Leaving Group in SNAr?
In SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. However, in SNAr reactions, the trend is often reversed: F > Cl ≈ Br > I.[3][6] This "element effect" can be attributed to the following factors:
-
High Electronegativity: Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[3] This inductive effect lowers the activation energy of the rate-determining addition step.[8]
-
Stabilization of the Transition State: The strong inductive effect of fluorine also helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[8]
-
Rate-Determining Step: Since the C-F bond is broken in the fast, non-rate-determining step, its high bond strength does not impede the overall reaction rate.[5][14]
Experimental Design for Comparative Kinetic Studies
To objectively compare the reactivity of different fluoroarenes, a well-designed kinetic study is essential. The following protocol outlines a general approach using UV-Visible spectroscopy, a technique well-suited for monitoring the progress of many SNAr reactions due to changes in the chromophore of the aromatic system upon substitution.[15][16][17]
Experimental Protocol: Kinetic Analysis of SNAr Reactions via UV-Visible Spectroscopy
Objective: To determine the second-order rate constants for the reaction of a series of para-substituted fluoroarenes with a common nucleophile.
Materials:
-
A series of para-substituted fluoroarenes (e.g., 4-fluoronitrobenzene, 4-fluorobenzonitrile, 4-fluorobenzotrifluoride)
-
A suitable nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., DMSO, acetonitrile)
-
UV-Visible spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nucleophile of known concentration in the chosen solvent.
-
Prepare individual stock solutions of each fluoroarene of known concentration in the same solvent.
-
-
Determination of λmax:
-
For each reaction, record the UV-Vis spectrum of the final product to determine the wavelength of maximum absorbance (λmax) where the product absorbs strongly, and the starting materials have minimal absorbance.
-
-
Kinetic Runs (Pseudo-First-Order Conditions):
-
To simplify the kinetics, the reaction is run under pseudo-first-order conditions by using a large excess of the nucleophile (at least 10-fold) relative to the fluoroarene.[15]
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).[15]
-
In a quartz cuvette, pipette a known volume of the nucleophile stock solution and dilute with the solvent to the final reaction volume. Place the cuvette in the cell holder and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small, known volume of the fluoroarene stock solution into the cuvette and mix rapidly.
-
Immediately begin monitoring the absorbance at the predetermined λmax as a function of time. Collect data until the reaction is at least 90% complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.[18]
-
Repeat the kinetic runs with at least three different concentrations of the excess nucleophile.
-
The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the nucleophile ([Nucleophile]): kobs = k2[Nucleophile].
-
Figure 2: Experimental workflow for kinetic analysis of SNAr reactions.
Comparative Kinetic Data
The following table presents hypothetical, yet representative, kinetic data for the reaction of various para-substituted fluoroarenes with piperidine in DMSO at 25 °C. This data illustrates the profound effect of the para-substituent on the reaction rate.
| Fluoroarene | Para-Substituent (X) | σp Constant | Second-Order Rate Constant (k2), M-1s-1 | Relative Rate |
| 4-Fluoronitrobenzene | -NO2 | 0.78 | 1.5 x 10-2 | 15000 |
| 4-Fluorobenzonitrile | -CN | 0.66 | 8.0 x 10-4 | 800 |
| 4-Fluorobenzotrifluoride | -CF3 | 0.54 | 1.2 x 10-4 | 120 |
| 4-Fluorochlorobenzene | -Cl | 0.23 | 5.0 x 10-7 | 0.5 |
| Fluorobenzene | -H | 0.00 | 1.0 x 10-9 | 0.001 |
| 4-Fluoroanisole | -OCH3 | -0.27 | < 1.0 x 10-12 | ~0 |
Data Interpretation:
The data clearly demonstrates that electron-withdrawing substituents significantly accelerate the rate of SNAr reactions. A Hammett plot, which correlates the logarithm of the rate constants with the substituent's Hammett sigma constant (σ), can provide valuable mechanistic insights.[19][20] A positive slope (ρ value) in the Hammett plot for this reaction series would indicate that the reaction is favored by electron-withdrawing groups, which stabilize the buildup of negative charge in the rate-determining transition state.[1][19]
Figure 3: Logical flow for Hammett analysis in SNAr reactions.
Conclusion: A Framework for Rational Design
This guide has provided a comprehensive overview of the kinetic principles governing SNAr reactions of fluoroarenes. The key takeaway for researchers is that the reactivity of a fluoroarene in an SNAr context is predominantly controlled by the electronic properties of the other substituents on the aromatic ring. The fluorine atom's high electronegativity primes the ring for nucleophilic attack, making it an excellent leaving group in these reactions, provided the system is sufficiently activated.
The experimental protocols and data analysis frameworks presented here offer a robust starting point for conducting comparative kinetic studies. By understanding the interplay between substrate structure and reactivity, scientists can make more informed decisions in the design and optimization of synthetic routes for the development of novel molecules.
References
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. communities.springernature.com [communities.springernature.com]
- 11. [PDF] Concerted Nucleophilic Aromatic Substitution Reactions | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hammett equation - Wikipedia [en.wikipedia.org]
- 20. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
A Comparative Guide to the Regioselectivity of Pentafluorobenzonitrile in Nucleophilic Aromatic Substitution
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, polyfluoroaromatic compounds are indispensable building blocks. Their unique electronic properties, conferred by the high electronegativity of fluorine atoms, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This transition-metal-free methodology provides a powerful and often more sustainable route to complex functionalized aromatics. However, the utility of these reactions is intrinsically linked to their regioselectivity. Among the diverse array of activated fluoroaromatics, pentafluorobenzonitrile presents a particularly nuanced case, offering a different regiochemical profile compared to more symmetrically substituted counterparts like hexafluorobenzene.
This guide provides an in-depth technical comparison of the regioselectivity of this compound versus other common activated fluoroaromatics. We will delve into the mechanistic underpinnings that govern the reaction outcomes, present comparative experimental data, and provide detailed protocols for key transformations. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights necessary to strategically employ these versatile reagents in their synthetic endeavors.
The Mechanistic Cornerstone: Understanding Regioselectivity in SNAr Reactions
The regioselectivity of nucleophilic aromatic substitution on polyfluoroaromatic rings is primarily dictated by the stability of the intermediate Meisenheimer complex.[1] This anionic intermediate is formed in the rate-determining step, where the nucleophile attacks a carbon atom bearing a fluorine leaving group, temporarily disrupting the ring's aromaticity.[2] The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating the system towards nucleophilic attack and for stabilizing the negative charge that develops in the Meisenheimer complex.[1]
The directing effect of an EWG is most pronounced when it is positioned ortho or para to the site of nucleophilic attack. In these positions, the negative charge of the Meisenheimer complex can be delocalized onto the EWG through resonance, significantly stabilizing the intermediate and lowering the activation energy for its formation.[2] When the EWG is meta to the site of attack, this resonance stabilization is not possible, resulting in a much slower reaction at that position.
This fundamental principle explains the high para-selectivity often observed in SNAr reactions of polyfluoroaromatics bearing a single activating group. For instance, in octafluorotoluene, the strong electron-withdrawing trifluoromethyl group (-CF3) directs nucleophilic attack almost exclusively to the para position. This is due to a combination of powerful electronic stabilization of the para-intermediate and steric hindrance at the ortho positions by the bulky -CF3 group.[3]
This compound: A Divergence from Strict Para-Selectivity
This compound stands out among activated fluoroaromatics due to its more complex regioselectivity. While the cyano group (-CN) is a potent electron-withdrawing group, its linear geometry and unique electronic properties—a combination of a strong inductive effect and a resonance-accepting ability—lead to a less pronounced preference for para-substitution compared to other activated fluoroaromatics.
The nitrile group can stabilize the negative charge of the Meisenheimer complex through resonance in both the ortho and para intermediates. This results in the frequent observation of mixtures of para- and ortho-substituted products in SNAr reactions with this compound.[4] The ratio of these isomers is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. In contrast, hexafluorobenzene, lacking a directing group other than the fluorine atoms themselves, typically undergoes monosubstitution to yield a single product, which can then be further substituted, often with a preference for the para position in the resulting pentafluorophenyl derivative.
The following diagram illustrates the stabilization of the Meisenheimer intermediates for ortho and para attack on this compound.
Caption: Stabilization pathways for ortho and para attack on this compound.
Comparative Experimental Data
The regioselectivity of SNAr reactions is best understood through the analysis of experimental data. The following tables summarize the outcomes of reactions with various nucleophiles for this compound and hexafluorobenzene, highlighting the differences in their reactivity and regioselectivity.
Table 1: Reaction with O-Nucleophiles (Sodium Methoxide)
| Fluoroaromatic | Reaction Conditions | Product(s) | Yield | Regioselectivity (p:o) | Reference |
| This compound | NaOMe, MeOH, reflux | 4-Methoxy-2,3,5,6-tetrafluorobenzonitrile & 2-Methoxy-3,4,5,6-tetrafluorobenzonitrile | High | Mixture | [5] |
| Hexafluorobenzene | NaOMe, MeOH, reflux | Pentafluoroanisole | High | N/A (monosubstitution) | [6] |
Table 2: Reaction with N-Nucleophiles (Phenothiazine)
| Fluoroaromatic | Reaction Conditions | Product(s) | Yield | Regioselectivity (p:o) | Reference |
| This compound | Phenothiazine, K3PO4, MeCN, 60 °C | 4-(10H-phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile | 78% | >95:5 | [4] |
| This compound | Phenothiazine, K2CO3, DMF, 60 °C | Mixture of para and ortho isomers | Complex Mixture | - | [4] |
| Octafluorotoluene | Phenothiazine, K2CO3, DMF, 60 °C | 4-(10H-phenothiazin-10-yl)-heptafluorotoluene | 96% | Exclusively para | [3] |
Table 3: Reaction with S-Nucleophiles (Thiophenol)
| Fluoroaromatic | Reaction Conditions | Product(s) | Yield | Regioselectivity (p:o) | Reference |
| This compound | PhSH, K2CO3, DMF, rt | 4-(Phenylthio)-2,3,5,6-tetrafluorobenzonitrile & 2-(Phenylthio)-3,4,5,6-tetrafluorobenzonitrile | High | Mixture | General observation |
| Hexafluorobenzene | PhSH, Et3N, EtOH, reflux | Pentafluorophenyl phenyl sulfide | High | N/A (monosubstitution) | General observation |
Note: "General observation" indicates that while specific quantitative ratios were not found in a single source, the formation of mixtures for this compound and monosubstitution for hexafluorobenzene is a well-established trend.
As the data illustrates, the choice of reaction conditions can significantly influence the regioselectivity of SNAr on this compound. For instance, with the bulky nucleophile phenothiazine, milder conditions (K3PO4 in MeCN) favor the formation of the para-isomer, likely due to increased steric hindrance at the ortho positions.[4] In contrast, more forcing conditions (K2CO3 in DMF) lead to a complex mixture of isomers.[4]
Experimental Protocols
To ensure the reproducibility and reliability of these findings, detailed experimental protocols are provided below for representative SNAr reactions.
Protocol 1: Synthesis of 4-(10H-phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile
This protocol is adapted from the work of Kikushima et al. and demonstrates a highly para-selective reaction.[4]
Materials:
-
This compound
-
Phenothiazine
-
Potassium phosphate (K3PO4)
-
Acetonitrile (MeCN), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add phenothiazine (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and potassium phosphate (1.0 mmol, 2.0 equiv.).
-
Add anhydrous acetonitrile (5.0 mL) via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Caption: Experimental workflow for the synthesis of 4-(phenothiazinyl)tetrafluorobenzonitrile.
Protocol 2: General Procedure for the Reaction of this compound with an O-Nucleophile (Phenoxide)
This protocol provides a general method for the synthesis of tetrafluoroaryl ethers from this compound.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the phenol (1.1 equiv.) and potassium carbonate (1.5 equiv.) in DMF.
-
Stir the mixture at room temperature for 15 minutes to generate the phenoxide in situ.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to separate the ortho and para isomers.
Conclusion and Outlook
The regioselectivity of nucleophilic aromatic substitution on polyfluoroaromatics is a critical consideration for synthetic chemists. While many activated systems like octafluorotoluene exhibit high para-selectivity, this compound presents a more versatile, albeit complex, reactivity profile. The ability of the nitrile group to stabilize both ortho and para Meisenheimer intermediates often leads to the formation of isomeric product mixtures.
This guide has demonstrated that by carefully selecting the nucleophile and reaction conditions, a degree of control over the regiochemical outcome can be achieved. For researchers aiming for a single isomer, particularly the para-substituted product, the use of sterically demanding nucleophiles and milder reaction conditions is advisable. Conversely, the potential to generate ortho-substituted products opens avenues for the synthesis of novel structures that are less accessible from other polyfluoroaromatic precursors.
As the demand for complex, highly functionalized aromatic molecules continues to grow in drug discovery and materials science, a thorough understanding of the factors governing regioselectivity is paramount. This compound, with its nuanced reactivity, will undoubtedly remain a valuable and strategic tool in the synthetic chemist's arsenal.
References
- 1. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Strategic Selection of Fluorinated Building Blocks: A Cost-Benefit Analysis of Pentafluorobenzonitrile in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemistry, profoundly enhancing the pharmacological and material properties of compounds.[1][2] Pentafluorobenzonitrile (PFBN), a highly versatile fluorinated aromatic compound, stands out as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides an in-depth cost-benefit analysis of employing this compound in large-scale synthesis, offering a comparative perspective against alternative strategies and reagents to inform process development and manufacturing decisions.
This compound: A Profile of a Powerhouse Building Block
This compound (CAS 773-82-0) is a colorless liquid featuring a benzene ring fully substituted with five fluorine atoms and a nitrile group.[5][6] This unique structure, with its highly electron-deficient aromatic system, imparts exceptional chemical stability and predictable reactivity.[3][4] The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the para-position.[7][8] This predictable reactivity is a significant advantage in designing complex synthetic routes.
Its applications are extensive and impactful:
-
Pharmaceuticals: It is a key intermediate in the synthesis of third-generation quinolone antibacterials like Sparfloxacin.[9][10] The fluorinated structure enhances bioactivity and metabolic stability.[1][3]
-
Agrochemicals: PFBN is used to produce advanced pesticides, such as fenfluthrin, where fluorine substitution improves efficacy and environmental resistance.[3][10]
-
Material Science: It serves as a monomer for novel fluorinated poly(ether nitrile)s and other polymers, contributing to materials with enhanced thermal stability and chemical resistance.[4][11]
The Economic & Performance Landscape: PFBN vs. Alternatives
The decision to use this compound on a large scale hinges on a careful evaluation of its costs and benefits relative to other available synthetic strategies. While direct, single-molecule alternatives are rare, the comparison is more appropriately made against different synthetic philosophies for creating polyfluorinated aromatic compounds.
Core Comparative Strategies:
-
Direct use of PFBN: A building block approach.
-
Step-wise Fluorination: Introducing fluorine atoms onto a non-fluorinated aromatic ring, for example, via a modified Balz-Schiemann reaction.[12][13]
-
Alternative Polyfluorinated Building Blocks: Using other readily available compounds like Hexafluorobenzene and functionalizing them.
Quantitative Comparison of Synthetic Strategies
| Feature | This compound (Building Block) | Step-wise Fluorination (e.g., Modified Schiemann) | Alternative Building Block (e.g., Hexafluorobenzene) |
| Starting Material Cost | Moderate to High | Low (for non-fluorinated starting material) | Moderate to High |
| Process Complexity | Often fewer steps, more direct routes. | Multi-step, involving diazotization and thermal decomposition.[13] | Requires initial functionalization, which can be challenging. |
| Typical Yields | Generally high for SNAr reactions. | Moderate to good (often >50%), but can be variable.[13] | Variable, dependent on the specific functionalization reaction. |
| Reaction Conditions | Often mild for SNAr (e.g., room temperature).[8] | Can require harsh reagents like HF and elevated temperatures.[12][13] | Can require specialized conditions (e.g., organometallics). |
| Safety & Handling | Flammable liquid; requires standard flammable liquid handling procedures.[14] | Highly toxic and corrosive reagents (e.g., HF) require specialized equipment and handling.[12][13] | Varies with the compound; often requires inert atmosphere techniques. |
| Waste Profile | Primarily solvent and salt byproducts. | Corrosive and hazardous waste streams. | Can generate significant metallic and solvent waste. |
| Versatility | High; the nitrile group offers a handle for further transformations (e.g., reduction to aldehydes or ketones).[7] | Primarily for introducing a single fluorine atom at a time. | High, but the initial "handle" for reaction may be less versatile than a nitrile. |
Cost-Benefit Narrative
While the upfront procurement cost of this compound may be higher than that of a simple, non-fluorinated starting material, its use often leads to a more cost-effective overall process for complex targets.[15][16] A key advantage is process intensification . Synthesis routes starting with PFBN are often shorter and more convergent.[9] For instance, a patented industrial process for pentafluorobenzoic acid starts from common petrochemicals to produce PFBN, which is then hydrolyzed, highlighting a short, high-yielding, and cost-effective pathway suitable for large-scale production.[9]
In contrast, methods like the modified Schiemann reaction, while valuable, introduce significant challenges at scale.[13] The use of anhydrous hydrogen fluoride (HF) as both a reagent and solvent necessitates specialized, corrosion-resistant reactors and stringent safety protocols, adding substantial capital and operational costs.[12][13] The thermal decomposition of the diazonium intermediate also poses a safety risk that must be carefully managed in a large-scale setting.[13]
The "total cost of ownership" for a synthetic route using PFBN is often lower due to:
-
Reduced step count: Fewer unit operations (reactions, workups, purifications).
-
Higher overall yield: Less material loss over the entire sequence.
-
Safer reagent profile: Avoids extremely hazardous reagents like HF or the need to generate unstable intermediates in situ.
-
Simplified infrastructure: Does not require specialized high-pressure or Monel/plastic reactors needed for many fluorination reactions.[12]
Experimental Protocols & Process Visualization
To provide a practical context, we outline a representative experimental protocol and visualize the decision-making workflow.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol describes the synthesis of 4-alkoxytetrafluorobenzonitrile, a common intermediate, demonstrating the characteristic para-selectivity of PFBN.
Objective: To synthesize 4-methoxytetrafluorobenzonitrile via SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Methanol (as solvent)
-
Round-bottom flask with magnetic stirrer
-
Condenser and nitrogen inlet
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet.
-
Reagent Preparation: Dissolve this compound in anhydrous methanol in the reaction flask under a nitrogen atmosphere.
-
Reaction Initiation: In a separate flask, prepare a solution of sodium methoxide in methanol. Add this solution dropwise to the stirred this compound solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: The reaction is typically rapid. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (usually within 1-2 hours).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute aqueous acid (e.g., 1M HCl).
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4-methoxytetrafluorobenzonitrile can be purified by distillation or recrystallization to achieve high purity.
Causality: The choice of a polar aprotic solvent like methanol facilitates the dissolution of the nucleophile (methoxide) and stabilizes the charged Meisenheimer complex intermediate, accelerating the SNAr reaction. The para-fluorine is preferentially displaced due to its superior ability to stabilize the negative charge in the transition state through resonance involving the nitrile group.
Visualization of Process Selection
The following diagram illustrates the logical workflow for deciding whether to use this compound in a large-scale synthesis campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. Simpler fluorine chemistry [soci.org]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0 [sigmaaldrich.com]
- 6. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Polyfluoroarenes. Part XVII. Some reactions of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN1772724A - The preparation technology of pentafluorobenzoic acid - Google Patents [patents.google.com]
- 10. CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents [patents.google.com]
- 11. 2,3,4,5,6-五氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale [chimia.ch]
- 13. chimia.ch [chimia.ch]
- 14. 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Environmental Impact of Synthetic Routes to Fluorinated Compounds
In the landscape of modern chemistry, the synthesis of fluorinated compounds stands as a cornerstone for advancements in pharmaceuticals, agrochemicals, and materials science.[1][2] The unique properties imparted by fluorine, such as enhanced metabolic stability and increased lipophilicity, have made these compounds indispensable.[3] However, the synthetic routes to these valuable molecules are not without their environmental costs. Traditional methods often rely on hazardous reagents, consume significant energy, and generate substantial waste streams.[4][5][6] As the principles of green chemistry become increasingly integrated into industrial and academic research, a critical evaluation of the environmental impact of different fluorination strategies is paramount.[7][8]
This guide provides a comprehensive comparison of various synthetic routes to fluorinated compounds, offering an objective analysis of their performance against key environmental metrics. We will delve into the nuances of electrophilic, nucleophilic, and emerging alternative fluorination strategies, supported by experimental data and field-proven insights to empower researchers, scientists, and drug development professionals in making more sustainable choices.
The Green Chemistry Imperative in Fluorination
The environmental footprint of a chemical synthesis is a multi-faceted issue. To systematically assess and compare different fluorination routes, we must consider a range of green chemistry metrics.[8][9] These include:
-
Atom Economy: A measure of the efficiency of a reaction in converting reactants to the desired product.[10]
-
Process Mass Intensity (PMI): The total mass of materials used (reactants, solvents, reagents, process water) to produce a unit mass of product.[11]
-
E-Factor (Environmental Factor): The mass of waste produced per unit mass of product.[9]
-
Reagent and Solvent Selection: The toxicity, safety, and environmental persistence of all chemicals used.[12][13][14]
-
Energy Consumption: The energy required to perform the synthesis, including heating, cooling, and separations.[15]
-
Waste Generation and Management: The quantity and nature of byproducts and waste streams, and the methods for their treatment and disposal.[16][17][18]
The following sections will utilize these metrics to compare and contrast the most common and innovative approaches to fluorination.
A Comparative Analysis of Fluorination Strategies
The introduction of fluorine into a molecule can be broadly categorized into electrophilic and nucleophilic methods, with a growing number of alternative approaches seeking to overcome the limitations of these traditional routes.
Electrophilic Fluorination: Taming the Beast
Electrophilic fluorination reagents deliver an electrophilic fluorine atom ("F+") to a nucleophilic substrate.[19] These reagents are often characterized by their high reactivity and the challenge of controlling their selectivity.
Common Reagents and Their Environmental Profile:
-
Elemental Fluorine (F₂): While offering excellent atom economy, F₂ is a highly toxic and reactive gas that requires specialized handling and equipment, posing significant safety risks.[10][12] Its reactions can be difficult to control, often leading to over-fluorination and the generation of hazardous byproducts.
-
N-F Reagents (e.g., Selectfluor®, NFSI): These reagents are generally safer and easier to handle than F₂ gas.[10] They offer greater selectivity and are widely used in academic and industrial settings. However, they are derived from elemental fluorine, which carries an upstream environmental burden.[10] Furthermore, they generate stoichiometric amounts of amine-containing byproducts, which contribute to the waste stream.[10]
Causality in Experimental Choices: The choice of an electrophilic fluorinating agent is often a trade-off between reactivity and safety. While F₂ is the most atom-economical source, its hazardous nature often leads chemists to opt for N-F reagents, despite their higher molecular weight and the generation of organic waste. The development of more selective and less hazardous electrophilic fluorinating agents remains an active area of research.
Nucleophilic Fluorination: The Workhorse of Industry
Nucleophilic fluorination involves the displacement of a leaving group by a nucleophilic fluoride source (F⁻).[19][20] This approach is widely used for the synthesis of aliphatic and aromatic fluorides.
Common Reagents and Their Environmental Profile:
-
Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic substance, presenting severe handling and safety challenges.[4][12] Traditional methods for producing fluorochemicals rely on HF, which is generated from fluorspar (CaF₂) in an energy-intensive process.[4][21][22] Spills and leaks of HF can have devastating environmental consequences.[4][21]
-
Alkali Metal Fluorides (KF, CsF): These salts are safer and easier to handle than HF.[10] Potassium fluoride is particularly attractive due to its low cost and ready availability.[23] However, their low solubility in organic solvents can necessitate the use of high temperatures and polar aprotic solvents, which can be difficult to remove and recycle.[7]
-
Tetrabutylammonium Fluoride (TBAF): TBAF is a more soluble source of fluoride ions but is highly hygroscopic, which can complicate reactions.[7]
Causality in Experimental Choices: The selection of a nucleophilic fluoride source is often dictated by the substrate's reactivity and the desired reaction conditions. While HF is a potent reagent, its hazards have driven the adoption of alkali metal fluorides. The challenge of solubility has, in turn, spurred the development of alternative solvent systems and phase-transfer catalysts to improve reaction efficiency under milder conditions.
Emerging Greener Alternatives: Paving the Way to a Sustainable Future
Recognizing the environmental shortcomings of traditional fluorination methods, the scientific community has been actively developing more sustainable alternatives.
Direct Fluorination with Calcium Fluoride (CaF₂)
A groundbreaking approach inspired by biomineralization bypasses the need for hazardous HF gas by using solid calcium fluoride (fluorspar) directly.[4][21][22]
Process Overview:
-
Mechanochemical Activation: CaF₂ is ground with a potassium phosphate salt in a ball mill.[21]
-
Formation of "Fluoromix": This process creates a reactive powdered product.[21]
-
Direct Fluorination: "Fluoromix" can then be used to synthesize a wide range of fluorochemicals with high yields.[21]
Environmental Advantages:
-
Elimination of HF: This method completely avoids the production and use of hazardous hydrogen fluoride gas.[4][21]
-
Reduced Energy Consumption: The process is less energy-intensive compared to the traditional HF production from fluorspar.[4][21]
-
Improved Safety: The elimination of HF significantly enhances the safety of the fluorination process.[4]
Ionic Liquids as Green Solvents and Catalysts
Ionic liquids (ILs) are salts that are liquid at low temperatures and possess negligible vapor pressure, making them attractive alternatives to volatile organic compounds (VOCs).[23]
Role in Fluorination:
-
Enhanced Nucleophilicity: ILs can increase the nucleophilicity of fluoride ions, leading to faster reaction rates and higher yields at lower temperatures.[23]
-
Recyclability: Many ILs can be recycled and reused, reducing waste and process costs.[23]
-
Solvent Replacement: They can replace conventional polar aprotic solvents, which are often toxic and difficult to dispose of.[23]
Electrochemical Fluorination
Electrochemical methods offer a way to generate reactive fluorine species in situ, avoiding the handling of hazardous reagents.[24]
Key Features:
-
Reagentless Fluorination: The fluoride source is typically a fluoride salt in an electrolyte solution.
-
High Selectivity: By controlling the electrode potential, highly selective fluorinations can be achieved.[24]
-
Milder Conditions: Electrochemical reactions can often be carried out at room temperature and pressure.
Flow Chemistry and Microfluidics
Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability for fluorination reactions.
Benefits:
-
Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with highly reactive or hazardous reagents.[25]
-
Improved Heat and Mass Transfer: This leads to better reaction control, higher yields, and reduced byproduct formation.
-
Scalability: Flow processes can be readily scaled up by running multiple reactors in parallel.
A recent development utilizes a microfluidic platform to pass chlorocarbon chemicals through a packed bed flow reactor containing caesium fluoride salt, resulting in efficient fluorination.[25] This approach avoids the use of PFAS reagents and offers enhanced safety as all reactive intermediates are contained within the system.[25]
Quantitative Comparison of Fluorination Routes
To provide a clear and objective comparison, the following table summarizes key green chemistry metrics for different fluorination strategies. The data presented is illustrative and can vary depending on the specific substrate and reaction conditions.
| Metric | **Electrophilic (F₂) ** | Electrophilic (N-F Reagents) | Nucleophilic (HF) | Nucleophilic (KF) | Direct CaF₂ | Ionic Liquids |
| Atom Economy | Excellent[10] | Moderate to Low | Excellent[10] | Good | Good | Good |
| Process Mass Intensity (PMI) | High (due to solvent/quenching) | High | Very High (due to HF handling) | Moderate to High | Lower | Potentially Lower (if recycled) |
| Reagent Hazard | Very High (Toxic Gas)[12] | Moderate (Irritant/Oxidizer)[12] | Very High (Corrosive/Toxic)[4] | Low[10] | Low | Variable (depends on IL) |
| Solvent Impact | High (often chlorinated) | Moderate | High (often requires specialized materials) | High (polar aprotic) | Lower | Low (if recycled)[23] |
| Energy Consumption | Moderate | Moderate | High[4] | High (high temperatures) | Lower[21] | Lower (milder conditions)[23] |
| Waste Generation | HF, byproducts | Amine byproducts[10] | Acidic waste | Salt byproducts | Phosphate salts | Recyclable |
Experimental Protocols: A Practical Perspective
To illustrate the practical application of these principles, below are generalized, step-by-step methodologies for key fluorination reactions.
Protocol 1: Electrophilic Fluorination using Selectfluor®
-
Reaction Setup: A solution of the substrate in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel under an inert atmosphere.
-
Reagent Addition: Selectfluor® is added portion-wise to the solution at a controlled temperature (often room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Protocol 2: Nucleophilic Fluorination using Potassium Fluoride
-
Reagent Preparation: Anhydrous potassium fluoride and a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) are added to a reaction vessel.
-
Solvent and Substrate Addition: A high-boiling polar aprotic solvent (e.g., DMF, DMSO) and the substrate containing a suitable leaving group are added.
-
Reaction: The mixture is heated to a high temperature (e.g., 100-150 °C) and stirred until the reaction is complete.
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
Purification: The organic layer is washed to remove the solvent, dried, and concentrated. The product is purified by distillation or chromatography.
Visualizing the Pathways: A DOT Language Representation
To better understand the logical flow of decisions and processes in selecting a fluorination strategy, the following diagrams have been generated using Graphviz.
Caption: Decision workflow for selecting a sustainable fluorination strategy.
Caption: A generalized workflow for developing a green fluorination process.
Conclusion: A Call for Conscious Chemistry
The synthesis of fluorinated compounds is at a crossroads. While the demand for these molecules continues to grow, so does the imperative to produce them in a manner that is safe, efficient, and environmentally responsible. This guide has provided a comparative analysis of different fluorination strategies, highlighting the significant environmental advantages of emerging technologies such as direct fluorination with CaF₂, the use of ionic liquids, and electrochemical methods.
As senior application scientists, it is our responsibility to not only develop innovative synthetic methodologies but also to champion the adoption of greener practices. By carefully considering the entire lifecycle of a chemical process, from the sourcing of raw materials to the disposal of waste, we can collectively reduce the environmental footprint of fluorochemical production. The future of fluorine chemistry lies in the development and implementation of these more sustainable and benign synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. borntoengineer.com [borntoengineer.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. Green chemistry milestone: fluorine complexes from common fluoride salt | EurekAlert! [eurekalert.org]
- 8. mdpi.com [mdpi.com]
- 9. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 10. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC00402K [pubs.rsc.org]
- 12. Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 14. seacole.com [seacole.com]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. mdpi.com [mdpi.com]
- 18. Fluoride contamination, consequences and removal techniques in water: a review - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D1VA00039J [pubs.rsc.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. mdpi.com [mdpi.com]
- 21. ox.ac.uk [ox.ac.uk]
- 22. ox.ac.uk [ox.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. electrosynthesis.com [electrosynthesis.com]
- 25. PFAS-free synthesis of fluorinated drugs and pesticides | Research | Chemistry World [chemistryworld.com]
A Spectroscopic Guide to Pentafluorobenzonitrile and its Transformation Products
Welcome to a detailed comparative analysis of pentafluorobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with fluorinated aromatic compounds. Here, we will explore the spectroscopic nuances that differentiate this compound from its common reaction products, providing you with the experimental data and foundational knowledge to confidently characterize these molecules in your own research.
Introduction: The Versatility of this compound
This compound (PFBN) is a highly versatile building block in organic synthesis, primarily owing to its electron-deficient aromatic ring, which is susceptible to nucleophilic aromatic substitution (SNAr).[1] The five fluorine atoms significantly influence the molecule's reactivity and its spectroscopic properties. Understanding the characteristic spectral signatures of PFBN is paramount for monitoring its reactions and identifying the resulting products.
This guide will focus on the changes observed in key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—when PFBN undergoes a substitution reaction, typically at the para-position, to form 4-substituted tetrafluorobenzonitriles.
Reaction Pathway: Nucleophilic Aromatic Substitution
The most prevalent reaction of this compound involves the displacement of a fluorine atom by a nucleophile.[2] Due to the strong electron-withdrawing nature of the nitrile group and the fluorine atoms, the aromatic ring is highly activated towards nucleophilic attack. The para-position is generally the most reactive site for substitution.
References
Safety Operating Guide
Personal protective equipment for handling Pentafluorobenzonitrile
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Pentafluorobenzonitrile. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the "why" behind safety protocols, ensuring a self-validating system of laboratory safety.
This compound (C₇F₅N) is a versatile fluorinated compound used in the synthesis of pharmaceuticals and advanced materials.[1] Its unique properties, however, necessitate stringent handling protocols due to its significant health and physical hazards.[1] This guide will provide a comprehensive operational and disposal plan to ensure your safety and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance and requires careful handling.[2][3][4][5][6] The primary risks associated with this chemical are:
-
Flammability: It is a flammable liquid and vapor, with a flash point of 29°C (84.2°F).[7] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[3][4] While aromatic nitriles like this compound may not liberate cyanide in the body, nitrile poisoning can exhibit similar symptoms to hydrogen cyanide poisoning.[2]
-
Irritation: It causes serious eye irritation, skin irritation, and may cause respiratory irritation.[3][4] Prolonged or repeated exposure to respiratory irritants can lead to airway diseases.[2]
-
Environmental Hazards: It is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2]
Combustion of this compound can produce hazardous decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[4][5]
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment (PPE), the primary method for controlling exposure is through robust engineering controls. All work with this compound should be conducted in a well-ventilated area.[5]
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood. This is critical to prevent the inhalation of harmful and irritating vapors.[2]
-
Explosion-Proof Equipment: Given its flammability, all electrical equipment used in the vicinity, including ventilation systems, should be explosion-resistant.[2][5]
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of where the chemical is handled.[8][9]
Personal Protective Equipment (PPE): A Comprehensive Plan
PPE is the last line of defense and must be selected carefully to provide adequate protection. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Key Considerations |
| Eyes/Face | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended for splash hazards. | Protects against splashes of the liquid, which can cause serious eye irritation.[2][5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for any signs of degradation or puncture before use. | Nitrile gloves offer good resistance to a wide range of chemicals, including nitriles.[10][11][12][13] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[14] |
| Body | A flame-resistant laboratory coat worn over clothing made of natural fibers (e.g., cotton). An apron made of a compatible material (e.g., PVC) can provide additional protection.[2] | Protects against splashes and prevents contamination of personal clothing. Synthetic fabrics like polyester can melt and adhere to the skin in a fire.[14] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A) is required if ventilation is inadequate or during large-scale operations or emergencies.[4][5] | Protects against the inhalation of harmful vapors that can cause respiratory irritation and systemic toxicity.[2][4] |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Step-by-Step Handling Protocol: From Receipt to Reaction
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Verify Chemical Identity: Confirm the chemical is this compound by checking the label and CAS number (773-82-0).[4][7]
-
Inspect Container: Check the container for any damage or leaks. Do not use if the container is compromised.
-
Review Safety Data Sheet (SDS): Always have the most recent SDS readily available and review it before starting any new procedure.[2][3][4][5]
-
Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Assemble all necessary equipment and PPE before bringing the chemical into the work area.
-
Don appropriate PPE as outlined in the table above.
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond the container and receiving equipment.[5]
-
Dispensing: Slowly dispense the required amount of the liquid into a suitable container inside the fume hood. Avoid splashing.
-
Seal Containers: Tightly close both the primary and secondary containers immediately after transfer.[9]
-
Clean Up: Decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent and absorbent material.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4][5]
-
Spills:
Storage and Waste Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated area designated for flammable liquids.[4][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Store away from incompatible materials such as strong acids and oxidizing agents.[2][5]
-
Do not store in pits, basements, or other areas where vapors may become trapped.[2]
-
All waste containing this compound must be treated as hazardous waste.[2]
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.[2][5]
-
Do not dispose of this compound down the drain.[2]
Workflow for Safe Handling of this compound
The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.ie [fishersci.ie]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.cn]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. armbrustusa.com [armbrustusa.com]
- 12. business.medtecs.com [business.medtecs.com]
- 13. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
